2-Bromo-6-fluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNILWKRAKKEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625903 | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360575-28-6 | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluorobenzaldehyde, with the CAS number 360575-28-6, is a versatile synthetic intermediate of significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to an aldehyde group on a benzene ring, imparts distinct reactivity that makes it a valuable building block for the construction of complex molecular architectures.[1][2][3] This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety information, tailored for professionals in research and development.
Physicochemical and Safety Data
Comprehensive physicochemical and safety data for this compound are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 360575-28-6 | [1][4][5] |
| Molecular Formula | C₇H₄BrFO | [1][4][5] |
| Molecular Weight | 203.01 g/mol | [1][4][5] |
| Appearance | Light yellow to off-white solid/powder | [1] |
| Melting Point | 43-47 °C | [5][6][7] |
| Boiling Point | 228.49 °C | [1] |
| Density | 1.671 g/cm³ | [1] |
| Flash Point | > 110 °C | [5] |
| Solubility | Slightly soluble in water. | [8] |
| Purity | Typically ≥96-99% | [3][5][6] |
Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR | The spectrum displays signals for the aldehydic proton and three aromatic protons. The aldehydic proton is a characteristic singlet in the downfield region. | [9] |
| ¹⁹F NMR | A probe synthesized from this compound is used to determine the enantiopurity of sulfinamides. | [4][6] |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed around 1700 cm⁻¹. | [9] |
| Mass Spectrometry | The mass spectrum exhibits a characteristic isotopic pattern for bromine-containing fragments, with a molecular ion peak (M) and an (M+2) peak of nearly equal intensity. | [9] |
Safety and Handling
| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |
| Pictogram | [4] | |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is refrigerated. | [10][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [12] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Kornblum oxidation of 2-bromo-6-fluorobenzyl bromide. This two-step process begins with the radical bromination of 2-bromo-6-fluorotoluene.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Kornblum Oxidation
This protocol is adapted from a patented method.[11]
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 2-bromo-6-fluorotoluene and an appropriate solvent (e.g., dichloromethane, chloroform).
-
Add hydrobromic acid (40% aqueous solution).
-
Under illumination with a 1000W iodine tungsten lamp, slowly add 30% hydrogen peroxide dropwise. The molar ratio of 2-bromo-6-fluorotoluene to HBr and H₂O₂ can range from 1:1 to 1:20.
-
Maintain the reaction for 6 to 24 hours.
-
After the reaction is complete, wash the reaction mixture with a saturated sodium sulfite solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.
Step 2: Synthesis of this compound
-
To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base such as sodium bicarbonate.
-
Heat the mixture with stirring to a temperature between 70-100 °C.
-
Monitor the reaction for 2 to 15 hours until completion.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Applications in Organic Synthesis
This compound is a key building block for a variety of important chemical transformations, particularly in the synthesis of heterocyclic compounds and in cross-coupling reactions.
Synthesis of 2H-Indazoles
A one-pot, three-component reaction utilizing this compound, a primary amine, and sodium azide provides an efficient route to 2H-indazoles, a scaffold present in many biologically active molecules.[6]
Caption: Synthesis of 2H-Indazoles.
This is a general procedure based on literature reports.[9][10]
-
In a reaction vessel, combine this compound (1.0 eq), a primary amine (1.2 eq), and sodium azide (1.5 eq).
-
Add a copper catalyst, such as copper(I) oxide nanoparticles (Cu₂O-NP) or copper(I) iodide (CuI), and a suitable solvent like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG).
-
A base, such as cesium carbonate (Cs₂CO₃), may also be added.
-
Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Isolate and purify the 2H-indazole product using column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.
This reaction couples this compound with an organoboron compound.
Caption: Suzuki-Miyaura Coupling Reaction.
This is a general procedure and may require optimization for specific substrates.
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Seal the flask and purge with an inert gas (e.g., Argon).
-
Add a degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
This reaction forms a carbon-nitrogen bond between this compound and an amine.
References
- 1. This compound | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. chemscene.com [chemscene.com]
- 6. colorado.edu [colorado.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. This compound | 360575-28-6 | Benchchem [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]
- 11. 2-ブロモ-6-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
2-Bromo-6-fluorobenzaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Understanding these properties is crucial for its effective handling, application in synthetic routes, and for ensuring safety and consistency in research and development.
Quantitative Physical Properties
The physical characteristics of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFO | [4][5][6] |
| Molecular Weight | 203.01 g/mol | [1][4][5][6][7] |
| CAS Number | 360575-28-6 | [1][4][5][6][8] |
| Appearance | White to off-white or light yellow solid | [1][6] |
| Melting Point | 37-48 °C | [1][4][6][9][10] |
| Boiling Point | 100-102 °C at 8 mmHg; 228.49 °C at 760 mmHg | [4][6][9][10] |
| Density | 1.671 - 1.70 g/cm³ | [4][6][9][10] |
| Solubility | Slightly soluble in water. Soluble in Chloroform and Ethyl Acetate. | [4][9][10] |
| Flash Point | >110 °C (230 °F) | [4][10] |
| Storage Temperature | 2-8 °C under an inert gas (e.g., Nitrogen or Argon) | [4][9][10] |
| Refractive Index | 1.585 | [6][9] |
| Vapor Pressure | 0.073 mmHg at 25°C | [9] |
| Purity | ≥98% | [1][5] |
Experimental Protocols
The determination of the physical properties listed above involves standard laboratory procedures. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials and Equipment:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample, packing the solid to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point to ensure accuracy.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
Boiling Point Determination (Distillation Method at Reduced Pressure)
Objective: To determine the boiling point of this compound at a specified reduced pressure, which is necessary for compounds that may decompose at their atmospheric boiling point.
Materials and Equipment:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum pump and pressure gauge (manometer)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Sample of this compound
Procedure:
-
Apparatus Assembly: The short-path distillation apparatus is assembled. The sample is placed in the round-bottom flask with boiling chips or a stir bar. The thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.
-
System Evacuation: The apparatus is connected to a vacuum pump, and the system is evacuated to the desired pressure (e.g., 8 mmHg). The pressure is monitored with a manometer.
-
Heating: The sample is gently heated using a heating mantle. The stirring is initiated if a magnetic stirrer is used.
-
Observation and Data Recording: The temperature is monitored as the liquid begins to boil and the vapor condenses on the thermometer bulb. The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading as the condensate drips from the thermometer bulb into the condenser, is recorded as the boiling point at that pressure.
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 360575-28-6 [chemicalbook.com]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound Exporters & Suppliers [sgtlifesciences.com]
- 5. chemscene.com [chemscene.com]
- 6. innospk.com [innospk.com]
- 7. This compound | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound | 360575-28-6 [amp.chemicalbook.com]
2-Bromo-6-fluorobenzaldehyde molecular weight and formula
An In-depth Technical Guide on 2-Bromo-6-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical reagents is paramount. This document provides core data on this compound, a versatile aromatic compound utilized in organic synthesis.
Physicochemical Data
The essential quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.
| Property | Value |
| Molecular Formula | C7H4BrFO[1][2][3][4][5] |
| Molecular Weight | 203.01 g/mol [1][2][3][4][5] |
Structural and Molecular Relationship
The chemical identity of a compound is defined by its structure, which in turn determines its molecular formula and corresponding molecular weight. The following diagram illustrates the logical relationship between the common name of the compound and its fundamental molecular properties.
Caption: Logical flow from compound name to molecular formula and weight.
References
Spectroscopic Analysis of 2-Bromo-6-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-fluorobenzaldehyde. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally similar compounds, namely 2-bromobenzaldehyde and 2-fluorobenzaldehyde. This information is intended to serve as a valuable reference for researchers in the identification, characterization, and utilization of this important synthetic intermediate.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from established substituent effects on the benzene ring and analysis of the NMR data for closely related analogues.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-C=O | 10.3 - 10.5 | s | - | 1H |
| H-3 | 7.7 - 7.9 | dd | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 6.0 | 1H |
| H-4 | 7.3 - 7.5 | t | ³J(H-H) ≈ 8.0 | 1H |
| H-5 | 7.5 - 7.7 | ddd | ³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 1.5, ⁵J(H-F) ≈ 2.0 | 1H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |
| C=O | 188 - 192 | d | ⁴J(C-F) ≈ 2-4 |
| C-1 (C-CHO) | 125 - 129 | d | ²J(C-F) ≈ 20-25 |
| C-2 (C-Br) | 118 - 122 | s | - |
| C-3 | 136 - 140 | d | ³J(C-F) ≈ 8-12 |
| C-4 | 126 - 130 | d | ⁴J(C-F) ≈ 2-4 |
| C-5 | 115 - 119 | d | ³J(C-F) ≈ 4-8 |
| C-6 (C-F) | 160 - 165 | d | ¹J(C-F) ≈ 250-260 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube securely and ensure the sample is fully dissolved by gentle agitation.
2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR:
-
Set the spectral width to a range appropriate for aromatic and aldehydic protons (e.g., 0-12 ppm).
-
Utilize a standard single-pulse experiment.
-
Set a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon, unless C-F coupling information is desired.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the predicted proton and carbon assignments.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
FT-IR and mass spectrometry data for 2-Bromo-6-fluorobenzaldehyde
An In-depth Technical Guide on the FT-IR and Mass Spectrometry of 2-Bromo-6-fluorobenzaldehyde
Introduction
This compound (CAS No: 360575-28-6) is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2][3][4] Its chemical structure, featuring a bromine atom and a fluorine atom ortho to the aldehyde group, imparts unique reactivity and properties. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques essential for the characterization of this compound. This guide provides a detailed overview of the expected spectroscopic data, experimental protocols for data acquisition, and a logical workflow for the analysis of this compound.
FT-IR Spectroscopic Data
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5] The spectrum of this compound is characterized by absorption bands corresponding to its aromatic ring, aldehyde group, and carbon-halogen bonds.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |
| 2850-2700 | Aldehyde C-H Stretch | Medium-Weak | Often appears as two distinct peaks, one of which can be a shoulder.[6] This is a key diagnostic feature for aldehydes.[6][7] |
| 1710-1685 | Carbonyl (C=O) Stretch | Strong | The position is typical for aromatic aldehydes where conjugation with the ring lowers the frequency.[6][7][8] |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected in this region due to vibrations of the benzene ring. |
| 1300-1200 | C-F Stretch | Strong | The exact position can vary, but a strong absorption is expected for the carbon-fluorine bond. |
| 800-600 | C-Br Stretch | Medium-Strong | Characteristic absorption for the carbon-bromine bond. |
| 900-675 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations that can provide information about the substitution pattern of the ring. |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner.
The most distinctive feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[9][10]
Table 2: Predicted Mass Spectrometry Data (m/z) for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 202/204 | [M]⁺˙ | - | Molecular ion peak. The two peaks of similar abundance confirm the presence of one bromine atom. |
| 201/203 | [M-H]⁺ | H• | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[11] |
| 174/176 | [M-CO]⁺˙ | CO | Loss of a neutral carbon monoxide molecule.[11] |
| 173/175 | [M-CHO]⁺ | CHO• | Loss of the formyl radical, resulting from cleavage of the bond between the ring and the carbonyl group.[11] |
| 123 | [M-Br]⁺ | Br• | Loss of the bromine radical. |
| 94 | [C₆H₃F]⁺˙ | Br•, CHO• | Loss of both the bromine and formyl radicals. |
Experimental Protocols
The following are generalized protocols for acquiring FT-IR and Mass Spectrometry data for this compound.
FT-IR Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid powder samples.
-
Instrument Setup : Power on the FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR) and allow it to stabilize.[12]
-
Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application : Place a small amount of the this compound powder directly onto the ATR crystal.[13]
-
Pressure Application : Use the built-in clamp to apply consistent pressure, ensuring good contact between the sample and the crystal.[13]
-
Spectrum Acquisition : Acquire the IR spectrum of the sample. To improve the signal-to-noise ratio, co-add 16-32 scans over a spectral range of 4000-400 cm⁻¹.[13]
-
Data Processing : Process the resulting spectrum, which may include baseline correction and peak labeling.
Mass Spectrometry Protocol (GC-MS with Electron Ionization)
Gas Chromatography-Mass Spectrometry is ideal for the analysis of volatile and semi-volatile compounds like this compound.[3]
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup : Set up the GC-MS system.
-
GC conditions : Select an appropriate capillary column (e.g., DB-5ms). Set a suitable temperature program for the oven to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C). Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).
-
MS conditions : Set the ion source to Electron Ionization (EI) mode. The standard electron energy is 70 eV.[13] Set the mass analyzer to scan a relevant m/z range (e.g., 40-300 amu).
-
-
Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Acquisition : The sample components are separated by the GC column and then introduced into the MS ion source, where they are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
-
Data Analysis : Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation events for this compound under electron ionization.
References
- 1. ossila.com [ossila.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 360575-28-6 | Benchchem [benchchem.com]
- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
2-Bromo-6-fluorobenzaldehyde chemical structure and IUPAC name
An In-depth Technical Guide to 2-Bromo-6-fluorobenzaldehyde
Introduction
This compound is a halogenated aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine and a fluorine atom ortho to the aldehyde group, imparts specific reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 6, and a formyl (aldehyde) group at position 1.
IUPAC Name: this compound[4]
Synonyms: 6-Bromo-2-fluorobenzaldehyde, 2-Fluoro-6-bromobenzaldehyde[3]
Chemical Identifiers:
-
SMILES: C1=CC(=C(C(=C1)Br)C=O)F[4]
-
InChI: InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H[4]
-
InChIKey: PJNILWKRAKKEQM-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFO | [1][2][4] |
| Molecular Weight | 203.01 g/mol | [2][3] |
| CAS Number | 360575-28-6 | [1][2][4] |
| Appearance | White to off-white or beige solid/powder | [2][3] |
| Melting Point | 43-47 °C | [5][6] |
| Boiling Point | 228.49 °C | [1] |
| Density | 1.671 g/cm³ | [1] |
| Flash Point | > 110 °C (closed cup) | |
| Solubility | Slightly soluble in water | [5] |
| Refractive Index | 1.585 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the synthesis of heterocyclic compounds are provided below.
Synthesis of this compound via Kornblum Oxidation
This protocol describes the synthesis of this compound from 2-bromo-6-fluorotoluene.[7][8] The process involves two main steps: radical bromination of the methyl group followed by Kornblum oxidation of the resulting benzyl bromide.[8]
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 2-bromo-6-fluorotoluene and a suitable organic or inorganic solvent.
-
Add hydrobromic acid to the mixture.
-
Under light conditions, slowly add hydrogen peroxide dropwise to the reaction mixture. The light initiates the radical reaction.
-
Allow the reaction to proceed for 6 to 24 hours.
-
After the reaction is complete, wash the reaction solution with a saturated sodium sulfite solution, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.[7]
Step 2: Synthesis of this compound
-
To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic compound such as sodium bicarbonate.
-
Control the reaction temperature at a range of 70-100°C (e.g., 95°C).
-
After 2 to 8 hours of reaction, pour the reaction mixture into ice water.
-
Extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[7][9]
Application in the Synthesis of 2H-Indazoles
This compound is a valuable precursor for the synthesis of bicyclic heterocycles like indazoles.[3][6] The following is a representative protocol for a copper-catalyzed synthesis.
-
In a reaction vessel, combine this compound (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst (e.g., copper(II) oxide).
-
Add a suitable solvent, such as polyethylene glycol (PEG).
-
Heat the mixture with stirring (e.g., to 110 °C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, isolate and purify the 2H-indazole product using standard laboratory procedures.[6]
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. This compound | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Exporters & Suppliers [sgtlifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102070420A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. This compound | 360575-28-6 | Benchchem [benchchem.com]
- 9. CN102070420B - Method for preparing this compound - Google Patents [patents.google.com]
The Intricate Dance of Electrons: A Technical Guide to the Electronic Effects of Bromine and Fluorine in 2-Bromo-6-fluorobenzaldehyde
For Immediate Release
[CITY, State] – [Date] – In the landscape of pharmaceutical and materials science research, a deep understanding of the electronic properties of core chemical building blocks is paramount for the rational design of novel molecules and synthetic pathways. This technical guide provides an in-depth analysis of the electronic effects of bromine and fluorine substituents in 2-bromo-6-fluorobenzaldehyde, a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Dichotomy of Halogen Electronic Effects
Halogens, when attached to an aromatic ring, exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). The inductive effect is the withdrawal of electron density through the sigma (σ) bond due to the high electronegativity of the halogen. The resonance effect, conversely, involves the donation of electron density from the halogen's lone pairs into the aromatic π-system. The interplay of these two effects governs the overall electron density of the aromatic ring and, consequently, the reactivity of the molecule.
In the case of this compound, both bromine and fluorine are highly electronegative, leading to a strong electron-withdrawing inductive effect. However, the resonance effect of fluorine is weaker than its inductive effect due to the large energy difference between the 2p orbital of fluorine and the π-system of the benzene ring. Similarly, the 4p orbital of bromine has poor overlap with the aromatic π-system, making its resonance contribution also subordinate to its inductive effect. The net result is a significant deactivation of the aromatic ring towards electrophilic substitution and an enhancement of the electrophilicity of the carbonyl carbon.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound provide quantitative insights into its electronic structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 360575-28-6 | [1][2] |
| Molecular Formula | C₇H₄BrFO | [1][2] |
| Molecular Weight | 203.01 g/mol | [1][2] |
| Melting Point | 43-47 °C | [3] |
| Appearance | Beige powder | [3] |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.36 | s | - | Aldehydic proton (-CHO) |
| 7.48-7.49 | d | 10 | Aromatic H |
| 7.38-7.43 | m | 25 | Aromatic H |
| 7.13-7.16 | t | 15 | Aromatic H |
The downfield shift of the aldehydic proton and the aromatic protons is indicative of the electron-withdrawing nature of the bromine and fluorine substituents.
Experimental Protocols
Synthesis of this compound via Kornblum Oxidation
A common method for the synthesis of this compound is the Kornblum oxidation of 2-bromo-6-fluorobenzyl bromide.[4]
Materials:
-
2-bromo-6-fluorobenzyl bromide
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2-bromo-6-fluorobenzyl bromide in DMSO.
-
Add sodium bicarbonate to the solution.
-
Heat the reaction mixture with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹³C NMR, use a higher concentration of the sample (~50 mg/mL) and acquire the spectrum with proton decoupling.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of a solid sample of this compound using an ATR (Attenuated Total Reflectance) accessory.
-
Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Visualizing Electronic Effects and Reactivity
The electronic effects of the substituents dictate the reactivity of this compound. The electron-deficient nature of the carbonyl carbon makes it a prime target for nucleophilic attack, a key step in many synthetic transformations.
Caption: Interplay of electronic effects in this compound.
The enhanced electrophilicity of the carbonyl group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, such as indazoles, which are important scaffolds in medicinal chemistry.[3]
Caption: Synthetic utility in the formation of indazole derivatives.
Conclusion
The bromine and fluorine substituents in this compound exert a dominant electron-withdrawing inductive effect, which significantly influences its chemical reactivity. This is reflected in its spectroscopic properties and its utility as a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems. A thorough understanding of these electronic effects is crucial for the strategic design and development of new pharmaceuticals and functional materials.
References
2-Bromo-6-fluorobenzaldehyde stability and storage conditions.
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1][2] Its unique substitution pattern provides a versatile scaffold for creating complex molecular architectures.[1][2] However, to ensure the integrity and reactivity of this compound, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are paramount. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and best practices for its handling to maintain its quality and ensure safety.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage. The compound is a solid at room temperature with a relatively low melting point.[1][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrFO | [1][2][3][6][7] |
| Molecular Weight | 203.01 g/mol | [1][2][5][6][7] |
| Appearance | Beige or light yellow solid powder | [1][3] |
| Melting Point | 43-47 °C | [3][4][5] |
| Boiling Point | 100-102 °C at 8 mmHg | [4][8] |
| Flash Point | >110 °C (>230 °F) | [4][5][8] |
| Solubility | Slightly soluble in water.[8] No specific data available for other solvents, but likely soluble in common organic solvents. |
Stability Profile
This compound is generally stable under recommended storage conditions.[3] However, its stability can be compromised by exposure to adverse conditions such as light, air (oxygen), moisture, and high temperatures.
Inferred Degradation Pathways
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid (2-bromo-6-fluorobenzoic acid). This process can be accelerated by exposure to air (oxygen) and light.[9][10][11][12][13][14]
-
Photodegradation: Aromatic aldehydes can be sensitive to light, particularly UV radiation.[13] Photochemical reactions can lead to the formation of various degradation products, including benzoic acid derivatives.[13]
-
Thermal Decomposition: At elevated temperatures, brominated aromatic compounds can undergo decomposition.[3][6][15][16] While the specific decomposition products of this compound are not documented, thermal stress should be avoided to prevent the formation of impurities.
-
Hydrolysis: Although generally stable, prolonged exposure to moisture could potentially lead to hydrolysis, though this is less likely to be a primary degradation pathway under normal storage conditions.
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended, summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Store in a cool, well-ventilated area.[1] Some suppliers recommend refrigeration at 4°C. | To minimize the rate of potential degradation reactions. | [6] |
| Atmosphere | Store under an inert gas, such as nitrogen.[6][8] | To prevent oxidation of the aldehyde group by atmospheric oxygen. | [6] |
| Container | Keep container tightly closed.[15] | To prevent exposure to moisture and air. | |
| Light | Protect from light.[15] | To prevent photochemical degradation. | [15] |
Handling and Experimental Protocols
Adherence to proper handling procedures is crucial to prevent contamination and degradation, as well as to ensure the safety of laboratory personnel.
General Handling
-
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4][15]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Keep away from food and drink.[3]
Experimental Best Practices
-
When using this compound in reactions, it is advisable to use a fresh container or a sample that has been properly stored.
-
For reactions sensitive to oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Ensure that all solvents and reagents used in conjunction with this compound are dry and free of impurities that could catalyze its degradation.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the storage and handling of this compound to ensure its stability and safe use.
Caption: Workflow for optimal storage and handling of this compound.
Conclusion
While this compound is a stable compound under the recommended conditions, its aldehyde functionality makes it susceptible to degradation if not stored and handled properly. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of this valuable synthetic building block, leading to more reliable and reproducible experimental outcomes. The primary stability concerns are oxidation and photodegradation, which can be effectively mitigated by storage at low temperatures, under an inert atmosphere, and protected from light.
References
- 1. innospk.com [innospk.com]
- 2. ossila.com [ossila.com]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 5. This compound 96 360575-28-6 [sigmaaldrich.com]
- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 7. This compound | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.ciop.pl [m.ciop.pl]
- 16. cetjournal.it [cetjournal.it]
Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene, a key transformation for producing a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route involves a two-step process: radical-initiated benzylic bromination of the toluene derivative followed by oxidation of the resulting benzyl bromide to the desired aldehyde. This document provides a comparative analysis of benzylic bromination methodologies and a detailed protocol for the widely utilized Kornblum oxidation.
Overview of the Synthetic Pathway
The conversion of 2-bromo-6-fluorotoluene to this compound is efficiently achieved through the formation of a 2-bromo-6-fluorobenzyl bromide intermediate. This intermediate is then oxidized to the final aldehyde product. The overall transformation is depicted below.
Caption: Overall two-step synthesis of this compound.
Step 1: Benzylic Bromination of 2-Bromo-6-fluorotoluene
The initial and critical step is the selective bromination of the methyl group of 2-bromo-6-fluorotoluene. This is a radical substitution reaction. Two common and effective methods for this transformation are presented below.
Method A: Hydrobromic Acid and Hydrogen Peroxide
This method utilizes the in-situ generation of bromine radicals from the reaction of hydrobromic acid and hydrogen peroxide under photolytic conditions.[1]
-
To a reaction vessel equipped with a stirrer, condenser, and a light source, add 2-bromo-6-fluorotoluene and an appropriate solvent (e.g., water or an organic solvent).
-
Add a 40% aqueous solution of hydrobromic acid.
-
Under illumination, slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture.
-
Maintain the reaction temperature and continue stirring for 6 to 24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium sulfite solution to quench any remaining peroxide and bromine, followed by water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Bromo-6-fluorotoluene | 1.0 eq |
| 40% Hydrobromic Acid | 1.0 - 1.5 eq |
| 30% Hydrogen Peroxide | 1.0 - 1.5 eq |
| Reaction Temperature | Ambient to 80°C |
| Reaction Time | 18 - 30 hours |
| Yield of Intermediate | 86% - 90% |
| Purity of Intermediate | >94% |
Method B: N-Bromosuccinimide (NBS)
A widely used and effective alternative for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator.[2]
-
In a round-bottom flask fitted with a condenser and a magnetic stirrer, dissolve 2-bromo-6-fluorotoluene in a suitable inert solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to facilitate the reaction.
-
Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to afford the crude 2-bromo-6-fluorobenzyl bromide.
Step 2: Kornblum Oxidation of 2-Bromo-6-fluorobenzyl bromide
The Kornblum oxidation is a reliable method for converting the intermediate benzyl bromide to the final aldehyde using dimethyl sulfoxide (DMSO) as the oxidant.[3][4]
Mechanism of Kornblum Oxidation
References
An In-Depth Technical Guide to the Kornblum Oxidation for the Synthesis of 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Kornblum oxidation, with a specific focus on its application in the synthesis of 2-Bromo-6-fluorobenzaldehyde, a crucial building block in organic and medicinal chemistry.[1] This document details the reaction mechanism, experimental protocols, and quantitative data, offering valuable insights for professionals in chemical research and drug development.
Introduction to the Kornblum Oxidation
The Kornblum oxidation, named after its developer Nathan Kornblum, is a highly effective method for converting primary and secondary alkyl halides or their tosylate equivalents into the corresponding aldehydes and ketones.[2][3][4] The reaction typically utilizes dimethyl sulfoxide (DMSO) as both the oxidant and solvent, in the presence of a mild base like sodium bicarbonate (NaHCO₃).[3][5] A key advantage of this method is its mild reaction conditions, which prevent the over-oxidation of the resulting aldehyde to a carboxylic acid, a common issue with stronger oxidizing agents.[3][6] The reaction is particularly well-suited for activated substrates, such as benzylic halides.[2][3]
The synthesis of this compound via this route starts from 2-bromo-6-fluorobenzyl bromide, which is itself typically synthesized from 2-bromo-6-fluorotoluene.[5][7]
Overall Synthesis Pathway
The transformation from 2-bromo-6-fluorotoluene to this compound is a two-step process. First, the benzylic position of 2-bromo-6-fluorotoluene is selectively brominated to yield 2-bromo-6-fluorobenzyl bromide.[5][7] This intermediate is then oxidized using the Kornblum reaction to produce the target aldehyde.[5][6][7]
Caption: Overall synthesis route for this compound.
The Kornblum Oxidation Mechanism
The mechanism of the Kornblum oxidation is a well-established pathway that proceeds in distinct steps:
-
SN2 Nucleophilic Attack: The reaction begins with a nucleophilic attack by the oxygen atom of dimethyl sulfoxide (DMSO) on the electrophilic carbon of the 2-bromo-6-fluorobenzyl bromide. This Sₙ2 displacement of the bromide leaving group forms a key intermediate, an alkoxysulfonium salt.[3][5]
-
Base-Promoted Elimination: In the presence of a mild base, such as sodium or potassium bicarbonate, a proton is abstracted from the benzylic carbon of the alkoxysulfonium salt. This deprotonation facilitates an elimination reaction.
-
Product Formation: The intermediate then collapses, yielding the final aldehyde product (this compound), dimethyl sulfide (DMS) as a byproduct, and the corresponding inorganic salt and water.[3][5]
Caption: Mechanism of the Kornblum Oxidation.
Quantitative Data Summary
The following table summarizes quantitative data from various experimental protocols for the Kornblum oxidation step in the synthesis of this compound, as detailed in patent literature.
| Parameter | Example 1[6] | Example 2[6] |
| Starting Material | 2-Bromo-6-fluorobenzyl bromide | 2-Bromo-6-fluorobenzyl bromide |
| Solvent (Oxidant) | 15 ml Dimethyl Sulfoxide (DMSO) | 20 ml Dimethyl Sulfoxide (DMSO) |
| Base | 5.46 g Sodium Bicarbonate (NaHCO₃) | 10.35 g Potassium Bicarbonate (KHCO₃) |
| Reaction Temperature | 95°C | 100°C |
| Reaction Time | 12 hours | 15 hours |
| Work-up | Poured into 150 ml ice water | Poured into 200 ml ice water |
| Final Product | 0.72 g this compound | 0.69 g this compound |
| Purity | 99.7% | 99.7% |
| Yield | 70.8% | 68.7% |
Detailed Experimental Protocols
The following protocols are based on methods described for the synthesis of this compound via Kornblum oxidation.[6][7]
Protocol 1: Synthesis using Sodium Bicarbonate [6]
-
Reaction Setup: To a reaction vessel containing 2.54 g of 2-bromo-6-fluorobenzyl bromide, add 15 ml of dimethyl sulfoxide (DMSO).
-
Addition of Base: Add 5.46 g of sodium bicarbonate (NaHCO₃) to the mixture.
-
Heating: Heat the reaction mixture to 95°C and maintain this temperature with stirring for 12 hours.
-
Quenching: After the reaction is complete, cool the mixture and pour it into 150 ml of ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (Eluent: Ethyl Acetate/Petroleum Ether = 1:28) to obtain pure this compound.
Protocol 2: Synthesis using Potassium Bicarbonate [6]
-
Reaction Setup: In a suitable flask, combine 2.34 g of 2-bromo-6-fluorobenzyl bromide with 20 ml of dimethyl sulfoxide (DMSO).
-
Addition of Base: Add 10.35 g of potassium bicarbonate (KHCO₃) to the solution.
-
Heating: Heat the mixture to 100°C and stir for 15 hours.
-
Quenching: Upon completion, cool the reaction and pour it into 200 ml of ice water.
-
Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic extract with water, followed by saturated brine. Dry the solution over anhydrous sodium sulfate.
-
Purification: Remove the solvent via rotary evaporation. The resulting residue is purified by silica gel column chromatography (Eluent: Ethyl Acetate/Petroleum Ether = 1:30) to yield the final product.
Experimental Workflow Diagram
The general workflow for the synthesis and purification of this compound via Kornblum oxidation is illustrated below.
Caption: General experimental workflow for the Kornblum oxidation.
Conclusion
The Kornblum oxidation is a robust and reliable method for the synthesis of this compound from its corresponding benzyl bromide precursor.[6][7] The reaction proceeds under relatively mild conditions, utilizes readily available and inexpensive reagents, and provides high purity product in good yields.[6][7] The straightforward experimental procedure and simple work-up make it an attractive and practical choice for laboratory and potential industrial-scale synthesis, supporting its continued use in the development of novel pharmaceuticals and other high-value chemical entities.
References
- 1. innospk.com [innospk.com]
- 2. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. synarchive.com [synarchive.com]
- 5. This compound | 360575-28-6 | Benchchem [benchchem.com]
- 6. CN102070420B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. CN102070420A - Method for preparing this compound - Google Patents [patents.google.com]
A Theoretical and Computational Investigation of the Molecular Structure of 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the molecular structure of 2-Bromo-6-fluorobenzaldehyde. By leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), we can gain detailed insights into the geometric, vibrational, and electronic properties of this important synthetic intermediate. This document outlines the computational protocols and presents key data in a structured format to aid researchers in their understanding and application of this compound.
Computational Methodology
The theoretical examination of this compound's structure is predominantly carried out using Density Functional Theory (DFT).[1] This computational method offers a favorable balance between accuracy and computational cost for molecules of this size.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
The following protocol outlines the standard computational procedure for analyzing the structure of this compound.
-
Software: All quantum chemical calculations are typically performed using a software package such as Gaussian, ORCA, or similar programs.[2][3]
-
Initial Structure: An initial 3D structure of this compound is constructed using a molecular editor.
-
Method Selection: The geometry optimization and subsequent frequency calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1]
-
Basis Set: The 6-311G* or a more extensive 6-311++G(d,p) basis set is commonly employed to accurately describe the electronic distribution of the molecule.[1][4]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process iteratively adjusts the positions of the atoms until a stationary point is reached, confirmed by the absence of imaginary vibrational frequencies.
-
Vibrational Frequency Calculation: Following successful optimization, harmonic vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are used to predict the infrared (IR) and Raman spectra of the molecule and to confirm that the optimized structure corresponds to a true energy minimum.[1]
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a planar benzene ring with ortho-substitution of bromine and fluorine atoms relative to the aldehyde group. This substitution pattern introduces significant steric and electronic effects that influence the molecule's overall geometry and reactivity.[1]
Conformational Analysis
A key structural feature is the orientation of the aldehyde group (-CHO) relative to the adjacent halogen atoms. Theoretical calculations on similar molecules, such as 2-bromo-5-fluorobenzaldehyde, indicate that the aldehyde oxygen can exist in a trans or cis configuration relative to the bromine atom.[1][5] The trans conformer, where the oxygen atom is oriented away from the bulky bromine atom, is generally predicted to be the more stable configuration due to minimized steric hindrance.[5]
Geometric Parameters
The following table summarizes key geometric parameters for this compound and related structures, derived from theoretical calculations and X-ray crystallography data. These values provide a quantitative description of the molecule's bond lengths and angles.
| Parameter | Atom(s) Involved | Typical Calculated/Experimental Value |
| Bond Lengths (Å) | ||
| Carbonyl Bond | C=O | 1.21 Å[1] |
| Carbon-Bromine Bond | C-Br | ~1.89 Å |
| Carbon-Fluorine Bond | C-F | ~1.35 Å |
| Aldehyde C-H Bond | C-H (aldehyde) | ~1.10 Å |
| Aromatic C-C Bonds | C-C (ring) | 1.39 - 1.41 Å |
| Bond Angles (°) | ||
| Fluorine-Carbon-Carbon | F–C6–C7 | 120.5°[1] |
| Carbon-Carbonyl-Oxygen | C-C=O | ~125° |
| Carbon-Carbon-Halogen | C-C-Br / C-C-F | ~120° |
Note: Some values are based on closely related structures due to the limited availability of a complete published dataset for this compound specifically.
Vibrational Frequency Analysis
Theoretical vibrational frequency calculations are essential for interpreting experimental IR and Raman spectra. By assigning calculated vibrational modes to observed spectral bands, the molecular structure can be confirmed.[1] The table below presents a representative assignment of key vibrational modes for substituted benzaldehydes.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 2900 - 2800 | Aldehyde C-H stretching |
| 1715 - 1690 | Carbonyl (C=O) stretching |
| 1600 - 1450 | Aromatic C=C ring stretching |
| 1300 - 1100 | C-F stretching |
| 1200 - 1000 | In-plane C-H bending |
| 800 - 600 | C-Br stretching |
| Below 600 | Out-of-plane ring deformations and torsions |
This table is based on typical frequency ranges for functional groups in similar aromatic compounds.[6][7]
Visualization of the Computational Workflow
The logical flow of a theoretical analysis of this compound can be visualized as a sequence of computational tasks, each building upon the previous one. The following diagram, generated using the DOT language, illustrates this standard workflow.
References
- 1. This compound | 360575-28-6 | Benchchem [benchchem.com]
- 2. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime | 2174011-34-6 [smolecule.com]
- 5. 2-Bromo-6-(difluoromethoxy)benzaldehyde | 1404115-37-2 | Benchchem [benchchem.com]
- 6. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | Benchchem [benchchem.com]
- 7. 2-Bromo-6-methylbenzaldehyde | 176504-70-4 | Benchchem [benchchem.com]
In-Depth Technical Guide to the Safety Data Sheet (SDS) for 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromo-6-fluorobenzaldehyde (CAS No. 360575-28-6). The information is compiled from various Safety Data Sheets and standardized testing guidelines to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost safety and precision.
Chemical Identification and Physical Properties
This compound is a substituted aromatic aldehyde, appearing as a white to off-white or light yellow solid.[1] It is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFO | [1][5][6][7] |
| Molecular Weight | 203.01 g/mol | [1][5][6][7][8][9] |
| CAS Number | 360575-28-6 | [1][4][5][6][7] |
| Appearance | White to off-white solid/powder; Light yellow solid; Beige solid | [1][10] |
| Melting Point | 43-47 °C; 37-46 °C; 45-58 °C | [1][5][10] |
| Boiling Point | ~228.49 °C | |
| Density | ~1.671 g/cm³ | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [11] |
| Solubility | Slightly soluble in water. | |
| Storage Temperature | 0-8 °C; 4°C, under nitrogen; Refrigerated | [1][6][12] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[8][10][13]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Below is a diagram illustrating the flow of information typically found in a Safety Data Sheet, from initial identification to final disposal considerations.
Caption: Logical flow of information in a Safety Data Sheet (SDS).
Experimental Protocols for Hazard Determination
The GHS classifications are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific test data for this compound is often not publicly available, this section details the methodologies used to generate such classifications.
Physical Property Determination: Melting Point (OECD Guideline 102)
This protocol outlines the capillary tube method for determining the melting point or range of a chemical substance.
Methodology:
-
Sample Preparation: The solid substance is finely powdered and dried. A small amount is then packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-4 mm.[14]
-
Apparatus: A melting point apparatus with a heated metal block or a liquid bath is used. The apparatus must contain a calibrated temperature measuring device.[15]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially to a point approximately 10°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for accurate observation.
-
-
Observation and Reporting:
-
The initial melting point is the temperature at which the first signs of liquefaction are observed.
-
The final melting point is the temperature at which the substance becomes completely liquid.[16]
-
The melting range is the interval between the initial and final melting points. For a pure substance, this range is typically narrow.
-
Caption: Experimental workflow for melting point determination.
Toxicological Property Determination
Table 3: Summary of OECD Test Guidelines for Toxicological Classification
| Hazard Classification | OECD Guideline | Summary of Protocol |
| Acute Oral Toxicity (Category 4) | OECD 420: Fixed Dose Procedure | Groups of animals (typically female rats) are dosed in a stepwise procedure at fixed doses (5, 50, 300, 2000 mg/kg). The initial dose is selected to produce signs of toxicity without mortality. The procedure continues until a dose causing evident toxicity or no more than one death is identified. Classification is based on the dose at which these effects are observed.[6][10][17] |
| Skin Irritation (Category 2) | OECD 404: Acute Dermal Irritation/Corrosion | A single dose (0.5 g for solids) is applied to a small area of skin (~6 cm²) on a test animal (typically a rabbit) for a 4-hour exposure period. The skin is observed for signs of erythema (redness) and edema (swelling) for up to 14 days. The severity and reversibility of these lesions determine the classification.[8][11][18][19] |
| Serious Eye Irritation (Category 2) | OECD 405: Acute Eye Irritation/Corrosion | A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at 1, 24, 48, and 72 hours for lesions of the cornea, iris, and conjunctiva. The severity and reversibility of effects within a 21-day observation period determine the classification.[1][12][13][20][21] |
Note: These tests are conducted in vivo. Modern approaches emphasize a weight-of-evidence analysis, including in vitro data, to minimize animal testing.[12]
Safe Handling, Storage, and Disposal
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Table 4: Handling, Storage, and Personal Protective Equipment (PPE)
| Aspect | Recommendation | Source(s) |
| Ventilation | Handle in a well-ventilated place or in a fume hood to avoid inhalation of dust or vapors. | [10][13][18] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. - Respiratory Protection: If ventilation is inadequate, use a full-face respirator with an appropriate cartridge. | [10][13] |
| Safe Handling Practices | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Keep away from sources of ignition. | [10][13][18] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from 0-8°C. Store away from incompatible materials. | [1][10][13] |
| Accidental Release Measures | Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid dust formation. Sweep up the spilled substance and collect it in a suitable, closed container for disposal. | [10][13][18] |
Disposal Considerations
As a halogenated organic compound, this compound should be disposed of as hazardous waste.[21][22]
-
Method: Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[18]
-
Prohibitions: Do not contaminate water, foodstuffs, or feed. Do not discharge into sewer systems or the environment.[18]
-
Containers: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national regulations.[12][13]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Avoid formation of dust, and exposure to heat or sources of ignition.[13][18]
-
Incompatible Materials: No specific data available, but segregation from strong oxidizing agents, acids, and bases is good practice.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr).[12]
First-Aid Measures
Table 5: First-Aid Procedures
| Exposure Route | First-Aid Measure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell. | [10][12][13][18][20] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [10][12][13][18][20] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [10][12][13][18][20] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. | [10][13][18][20] |
Disclaimer: This guide is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the material you are using.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. H64689.06 [thermofisher.cn]
- 4. This compound | 360575-28-6 [chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 7. chemscene.com [chemscene.com]
- 8. oecd.org [oecd.org]
- 9. This compound | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. thinksrs.com [thinksrs.com]
- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 16. infinitalab.com [infinitalab.com]
- 17. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 18. oecd.org [oecd.org]
- 19. nucro-technics.com [nucro-technics.com]
- 20. oecd.org [oecd.org]
- 21. flashpointsrl.com [flashpointsrl.com]
- 22. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-6-fluorobenzaldehyde in palladium-catalyzed cross-coupling reactions. Given the substrate's steric hindrance and electronic properties, this document outlines optimized protocols and key considerations for successful Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in synthesizing diverse biaryl, vinylated, and alkynylated benzaldehydes, which are valuable intermediates in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling with this compound
This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions due to the steric congestion around the carbon-bromine bond created by the ortho-fluoro and aldehyde substituents. Additionally, the electron-withdrawing nature of these groups can influence the reactivity of the aromatic ring. Overcoming these challenges necessitates the use of highly active and sterically demanding catalyst systems. Modern palladium catalysis, particularly with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), has proven effective for such transformations. The judicious selection of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative conditions and yields for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with substrates analogous to this compound. This data, compiled from various sources, should serve as a qualitative guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-m-xylene | o-Tolylboronic acid | Pd₂(dba)₃ (1) | Triazole-phosphine (2) | K₃PO₄ | Toluene | 90 | High |
| 2 | 2-Bromomesitylene | 2,6-Xylylboronic acid | Pd₂(dba)₃ (2) | Triazole-phosphine (8) | K₃PO₄ | Toluene | Reflux | >95 |
| 3 | 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | ~85-95 |
| 4 | 2-Chloro-6-fluorobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | ~90 |
Table 2: Heck Coupling of Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Pd Source (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aryl Bromide | n-Butyl Acrylate | Pd EnCat® 40 (0.8) | Et₄NCl | NaOAc | Ethanol | 140 (mw) | Good |
| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | High |
| 3 | 1-Bromonaphthalene | Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 100 | 95 |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Pd Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Brominated Peptide | Various Terminal Alkynes | [PdCl₂(CH₃CN)₂] (15) | - | Cs₂CO₃ | H₂O/MeCN | 65 | Excellent |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 98 |
| 3 | Aryl Bromides | Terminal Alkynes | (NHC)-Pd (0.01) | (NHC)-Cu (1) | Amine Base | Non-anhydrous | RT | High |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. Optimization for specific coupling partners may be necessary.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., a 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl Acrylate) (1.1 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (2.0 - 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube, combine this compound, Palladium(II) Acetate, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the mixture to the required temperature (typically 100-140 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (co-catalyst) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and the ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-100 °C as needed for 2-24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, along with a typical experimental workflow.
Application Note: A Detailed Protocol for the Wittig Reaction Synthesis of 1-Bromo-3-fluoro-2-styrylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] Discovered by Georg Wittig, this Nobel Prize-winning reaction offers high regioselectivity, ensuring the double bond forms precisely where the carbonyl group was located.[2] This reliability has made it a cornerstone in the synthesis of complex molecules, including numerous pharmaceutical products.[3]
This application note provides a comprehensive protocol for the Wittig reaction using 2-Bromo-6-fluorobenzaldehyde and benzyltriphenylphosphonium chloride. The resulting product, a substituted stilbene derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.[4] The protocol details the in-situ generation of the phosphorus ylide followed by its reaction with the ortho-substituted benzaldehyde, workup, and purification.
Overall Reaction Scheme
The synthesis proceeds in two main stages: first, the formation of the phosphonium ylide from benzyltriphenylphosphonium chloride using a strong base, and second, the reaction of this ylide with this compound to yield the desired alkene and triphenylphosphine oxide as a byproduct.
Experimental Protocol
This protocol is divided into three main parts: Ylide Generation, Wittig Reaction, and Product Isolation and Purification.
Materials and Reagents
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line with manifold)
-
Syringes and needles
-
Septa
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Part 1: In-situ Generation of Benzylidenetriphenylphosphorane (Wittig Reagent)
-
Setup: Assemble a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add benzyltriphenylphosphonium chloride (1.1 equivalents) to the flask.
-
Solvent Addition: Add 30 mL of anhydrous THF via syringe. Stir the resulting suspension at room temperature.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add n-Butyllithium (2.5 M in hexanes, 1.05 equivalents) dropwise via syringe over 10-15 minutes. A deep orange or red color should develop, indicating the formation of the ylide.[5]
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.[6]
Part 2: Wittig Reaction with this compound
-
Aldehyde Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in 10 mL of anhydrous THF.
-
Aldehyde Addition: Add the aldehyde solution dropwise to the cold (0 °C) ylide suspension via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes). Visualize spots under a UV lamp. The starting aldehyde should be consumed, and a new, less polar product spot should appear.
Part 3: Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.[6][7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[8]
-
Washing: Combine the organic layers and wash sequentially with 30 mL of water and 30 mL of brine.[9]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of the desired alkene and triphenylphosphine oxide.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to 5-10% ethyl acetate in hexanes) is typically effective. The alkene product is less polar and will elute before the triphenylphosphine oxide byproduct.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 1-Bromo-3-fluoro-2-styrylbenzene. Characterize the product using ¹H NMR, ¹³C NMR, and MS.
Data Summary
The following table provides representative quantities for a reaction starting with approximately 5 mmol of the aldehyde. Adjustments should be made based on the actual scale of the reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Notes |
| This compound | 203.01 | 1.0 | 5.0 | 1.015 g | Limiting Reagent |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 5.5 | 2.14 g | Forms the ylide |
| n-Butyllithium (n-BuLi) | 64.06 | 1.05 | 5.25 | 2.1 mL (2.5 M) | Strong base for deprotonation[11] |
| Anhydrous THF | - | - | - | ~40 mL | Reaction Solvent |
| Saturated aq. NH₄Cl | - | - | - | ~20 mL | Quenching agent |
| Ethyl Acetate | - | - | - | ~90 mL | Extraction Solvent |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis, from reagent preparation to final product characterization.
Caption: Workflow for the Wittig synthesis of a stilbene derivative.
Reaction Mechanism Pathway
This diagram outlines the key mechanistic steps of the Wittig reaction.
Caption: Key intermediates in the Wittig reaction mechanism.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 7-Bromo-1H-indazole from 2-Bromo-6-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-Bromo-1H-indazole, a valuable building block in medicinal chemistry, starting from 2-Bromo-6-fluorobenzaldehyde. The primary synthetic route involves a condensation reaction with hydrazine followed by an intramolecular nucleophilic aromatic substitution (SNAr). This method offers a straightforward approach to this important heterocyclic scaffold. This guide includes a plausible reaction mechanism, detailed experimental procedures, expected outcomes, and characterization data.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely utilized in drug discovery and development due to their diverse pharmacological activities. The synthesis of specifically substituted indazoles is crucial for the exploration of new chemical entities with therapeutic potential. The reaction of ortho-halogenated benzaldehydes with hydrazine and its derivatives is a common and effective method for constructing the indazole core. In this application note, we focus on the synthesis of 7-Bromo-1H-indazole from this compound, a readily available starting material. The presence of two different halogens at the ortho positions of the aldehyde group directs the regioselectivity of the cyclization reaction.
Reaction Scheme and Mechanism
The synthesis proceeds in two key steps: the formation of a hydrazone intermediate followed by an intramolecular cyclization.
-
Hydrazone Formation: this compound reacts with hydrazine hydrate to form the corresponding hydrazone. This is a standard condensation reaction between an aldehyde and a primary amine.
-
Intramolecular Cyclization (SNAr): The hydrazone intermediate undergoes an intramolecular nucleophilic aromatic substitution. The terminal nitrogen of the hydrazone acts as a nucleophile, attacking the aromatic ring. Due to the higher lability of the fluorine atom compared to the bromine atom in nucleophilic aromatic substitution reactions, the cyclization is expected to occur via the displacement of the fluoride ion. This regioselective cyclization leads to the formation of 7-Bromo-1H-indazole.
Proposed Signaling Pathway Diagram
Caption: Proposed reaction mechanism for the synthesis of 7-Bromo-1H-indazole.
Experimental Protocols
The following protocol is adapted from procedures for similar syntheses of substituted indazoles from ortho-halobenzaldehydes.[1][2] Researchers should consider this a starting point and may need to optimize conditions for their specific setup and scale.
Materials and Reagents
-
This compound
-
Hydrazine hydrate (80% solution in water or anhydrous)
-
Ethanol or n-Butanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or n-butanol (approximately 5-10 mL per gram of aldehyde).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 - 10.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the indazole product should appear.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess hydrazine and solvent.
-
Dilute the residue with ethyl acetate and wash with water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 7-Bromo-1H-indazole can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be employed.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yield
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | --- |
| Reagent | Hydrazine Hydrate | 5.0 - 10.0 equivalents |
| Solvent | Ethanol or n-Butanol | --- |
| Reaction Temperature | 80 - 120 °C (Reflux) | Dependent on solvent choice. |
| Reaction Time | 4 - 12 hours | Monitor by TLC. |
| Expected Yield | 40 - 60% | Based on similar reported syntheses.[1] |
Table 2: Characterization Data for 7-Bromo-1H-indazole
| Analysis | Expected Result | Reference |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [3] |
| Appearance | Off-white to light brown solid | --- |
| Melting Point | 145-149 °C | [4] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.5 (br s, 1H, NH), 8.15 (s, 1H, H-3), 7.80 (d, 1H, H-4), 7.45 (d, 1H, H-6), 7.15 (t, 1H, H-5) | Predicted based on analogous structures. |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~141.0, 134.0, 129.0, 122.0, 121.0, 118.0, 108.0 | Predicted based on analogous structures. |
| Mass Spectrometry (EI) | m/z (%): 198/196 (M⁺, 100/98) | Characteristic isotopic pattern for bromine. |
Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of 7-Bromo-1H-indazole.
Troubleshooting
-
Low Yield:
-
Ensure the reaction has gone to completion by TLC. If not, extend the reaction time or increase the temperature.
-
Use anhydrous hydrazine and a dry solvent to minimize side reactions.
-
Optimize the purification step to minimize product loss.
-
-
Formation of Side Products:
-
A potential side reaction is the Wolf-Kishner reduction of the aldehyde to a methyl group, though this is typically more prevalent with direct preparations from aldehydes without the intermediate O-methyloxime formation.[5]
-
If purification is difficult, consider converting the starting aldehyde to its O-methyloxime before reacting with hydrazine, which can lead to cleaner reactions.[5]
-
Conclusion
The synthesis of 7-Bromo-1H-indazole from this compound via reaction with hydrazine is a viable and direct method. The protocol provided, based on established literature for similar transformations, offers a solid foundation for researchers. Careful control of reaction conditions and purification are key to obtaining the desired product in good yield and purity. The resulting 7-Bromo-1H-indazole serves as a versatile intermediate for further functionalization in the development of novel therapeutic agents.
References
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Heterocycles Using 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various heterocyclic compounds utilizing 2-Bromo-6-fluorobenzaldehyde as a key starting material. The methodologies presented focus on copper-catalyzed reactions, which offer advantages in terms of cost-effectiveness and catalytic efficiency. The protocols are designed to be readily applicable in a standard organic synthesis laboratory setting.
Synthesis of 2H-Indazoles via a One-Pot, Three-Component Reaction
The synthesis of 2H-indazoles can be achieved through a copper-catalyzed, one-pot, three-component reaction involving this compound, a primary amine, and sodium azide. This method is notable for its operational simplicity and broad substrate scope. The copper catalyst is crucial for facilitating the formation of the C-N and N-N bonds necessary for the indazole core.
Experimental Protocol:
A detailed procedure for this transformation is as follows:
-
To a reaction vessel, add this compound (1.0 mmol), the desired primary amine (1.2 mmol), and sodium azide (1.5 mmol).
-
Add the copper catalyst, for instance, copper(I) oxide nanoparticles (Cu₂O-NP), and a suitable solvent like polyethylene glycol (PEG 300).
-
The reaction mixture is then heated, typically in an oil bath, to the specified temperature (e.g., 110 °C) and stirred for the required duration (e.g., 12-24 hours).
-
Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature.
-
The product is typically extracted using an organic solvent (e.g., ethyl acetate) after adding water to the reaction mixture.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2H-indazole derivative.
Quantitative Data Summary:
| Entry | Primary Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Cu₂O-NP | PEG 300 | 110 | 18 | 85 | [1] |
| 2 | 4-Methylaniline | Cu₂O-NP | PEG 300 | 110 | 18 | 88 | [1] |
| 3 | 4-Methoxyaniline | Cu₂O-NP | PEG 300 | 110 | 20 | 82 | [1] |
| 4 | Benzylamine | Cu₂O-NP | PEG 300 | 110 | 16 | 90 | [1] |
Reaction Workflow:
Caption: Workflow for the copper-catalyzed synthesis of 2H-indazoles.
Synthesis of Quinolines via Copper-Catalyzed Domino Reactions
Quinoline derivatives can be synthesized from this compound and enaminones through a copper-catalyzed domino reaction. This process involves an aldol reaction, followed by C(aryl)-N bond formation and subsequent elimination. An alternative tandem approach involves the Knoevenagel condensation of this compound with active methylene nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization.
Experimental Protocol (Domino Reaction with Enaminones):
-
In a sealed tube, combine this compound (1.0 mmol), the enaminone (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF).
-
The reaction vessel is sealed and heated to the designated temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired quinoline derivative.
Quantitative Data Summary:
| Entry | Enaminone | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-amino-5,5-dimethylcyclohex-2-enone | CuI | K₂CO₃ | DMF | 120 | 24 | 78 | [2] |
| 2 | 3-aminocyclohex-2-enone | CuI | K₂CO₃ | DMF | 120 | 24 | 75 | [2] |
| 3 | (Z)-3-amino-1-phenylbut-2-en-1-one | CuI | Cs₂CO₃ | Dioxane | 110 | 36 | 65 | [2] |
Signaling Pathway Analogy for Domino Reaction:
Caption: Logical flow of the domino synthesis of quinolines.
Potential Synthesis of Benzofurans
While a direct copper-catalyzed synthesis of benzofurans from this compound has not been extensively reported, a plausible two-step approach can be envisioned. This would involve the initial conversion of the aldehyde to a 1-(2-bromo-6-fluorophenyl)ketone derivative, followed by a copper-catalyzed intramolecular O-arylation.
Proposed Synthetic Pathway:
-
Step 1: Ketone Synthesis: this compound can be reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by oxidation of the resulting secondary alcohol to afford the corresponding ketone.
-
Step 2: Copper-Catalyzed Cyclization: The synthesized 1-(2-bromo-6-fluorophenyl)ketone can then undergo an intramolecular C-O bond formation catalyzed by a copper salt (e.g., CuI) in the presence of a base.[3]
Logical Relationship Diagram:
Caption: Proposed two-step pathway for benzofuran synthesis.
Concluding Remarks
The use of this compound as a precursor in copper-catalyzed reactions provides a versatile platform for the synthesis of a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. The protocols outlined above serve as a practical guide for researchers to explore and expand upon these synthetic methodologies. Further optimization of reaction conditions and exploration of different copper catalysts and ligands may lead to even more efficient and diverse synthetic routes.
References
- 1. 2H-Indazole synthesis [organic-chemistry.org]
- 2. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-6-fluorobenzaldehyde: A Versatile Precursor for the Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitors
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, making PDE4 a prime therapeutic target for a variety of inflammatory diseases such as atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD). 2-Bromo-6-fluorobenzaldehyde has emerged as a valuable and versatile starting material for the synthesis of a diverse range of potent PDE4 inhibitors. Its strategic placement of bromine and fluorine atoms allows for selective chemical modifications, enabling the generation of various inhibitor scaffolds, including the well-known benzoxaborole class, as exemplified by Crisaborole (AN2728). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PDE4 inhibitors derived from this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the biological activity of representative PDE4 inhibitors synthesized from this compound and its derivatives.
Table 1: In Vitro PDE4 Inhibitory Activity of Benzoxaborole Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Crisaborole (AN2728) | PDE4 | 490 | [1] |
| Compound 31 | PDE4B | 0.42 | |
| AN2898 | PDE4 | - |
Table 2: Inhibition of TNF-α Production by a Biaryl PDE4 Inhibitor
| Compound | Cell Type | Stimulant | IC50 (nM) | Reference |
| Biaryl Derivative 1 | Human Whole Blood | LPS | 210 |
Experimental Protocols
Protocol 1: Synthesis of the Precursor this compound
This protocol describes a two-step synthesis of this compound from 2-bromo-6-fluorotoluene.[2][3]
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide
-
In a suitable reaction vessel, under light conditions, add 2-bromo-6-fluorotoluene and an organic or inorganic solvent (e.g., dichloromethane, chloroform, or water).
-
Add hydrobromic acid (40% mass fraction).
-
Slowly add hydrogen peroxide (30% mass fraction) dropwise to the mixture.
-
Allow the reaction to proceed for 6 to 24 hours.
-
Upon completion, wash the reaction mixture with a saturated sodium sulfite solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.
Step 2: Synthesis of this compound
-
To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic compound (e.g., sodium bicarbonate, potassium carbonate).
-
Control the reaction temperature at 95°C and react for 3 to 8 hours.
-
After the reaction is complete, pour the reaction mixture into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Synthesis of a Biaryl PDE4 Inhibitor via Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of 2-aryl-6-fluorobenzaldehyde derivatives from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
To a dry reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium phosphate (2.0-3.0 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a suitable degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100°C with stirring for 4-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-fluorobenzaldehyde derivative.
Protocol 3: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of synthesized compounds against PDE4.
-
Reagent Preparation:
-
Prepare a complete PDE assay buffer.
-
Prepare serial dilutions of the test compound and a positive control (e.g., Rolipram) in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare the fluorescein-labeled cAMP (FAM-cAMP) substrate solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add 25 µL of assay buffer (blank), 25 µL of the compound dilutions (inhibitor wells), and 25 µL of assay buffer with vehicle (positive and negative control wells).
-
Add 25 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control and blank wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 50 µL of the prepared Binding Agent solution to all wells to stop the reaction.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Protocol 4: Inhibition of TNF-α Production in LPS-Stimulated Human Whole Blood
This protocol measures the ability of synthesized compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant setting.[4][5]
-
Blood Collection and Treatment:
-
Collect fresh venous blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
-
Aliquot the whole blood into 96-well plates.
-
Add varying concentrations of the test compound or vehicle control and pre-incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Induce TNF-α production by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator.
-
-
Plasma Collection:
-
Centrifuge the plates to separate the plasma from the blood cells.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the plasma supernatant using a validated enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualization
Caption: PDE4 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102070420A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN102070420B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The Versatile Role of 2-Bromo-6-fluorobenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-6-fluorobenzaldehyde as a pivotal starting material in the synthesis of a diverse range of medicinally important compounds. Its unique substitution pattern, featuring an aldehyde, a bromo group, and a fluoro group on the aromatic ring, offers a versatile platform for the construction of complex heterocyclic scaffolds with a wide spectrum of biological activities.
Introduction
This compound is a key building block in medicinal chemistry, enabling the synthesis of compounds targeting a variety of diseases, including inflammatory conditions, cardiovascular disorders, and pain. The presence of the bromine and fluorine atoms provides handles for various coupling and substitution reactions, while the aldehyde group is a precursor for the formation of numerous heterocyclic systems. This document outlines the synthesis and biological activities of several classes of compounds derived from this versatile starting material, supported by quantitative data, detailed experimental protocols, and pathway diagrams.
Key Applications and Synthesized Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents, including:
-
Phosphodiesterase 4 (PDE4) Inhibitors: For the treatment of inflammatory diseases like psoriasis and atopic dermatitis.
-
Na+/H+ Exchanger (NHE) Inhibitors: Investigated for their cardioprotective effects in ischemic heart disease.
-
Indazoles, Isoquinolines, and Quinazolinones: Scaffolds for compounds with anti-cancer and anti-inflammatory properties.
-
Vanilloid Receptor 1 (TRPV1) Antagonists: For the management of chronic pain.
The following sections detail the synthesis and pharmacological properties of representative molecules from these classes.
Phosphodiesterase 4 (PDE4) Inhibitors: The Case of Crisaborole (AN-2728)
Crisaborole is a non-steroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis. It functions as a phosphodiesterase 4 (PDE4) inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the release of pro-inflammatory cytokines.
Quantitative Biological Data
The inhibitory activity of Crisaborole against PDE4 and its effect on cytokine release are summarized below.
| Target | IC50 (µM) | Biological Effect |
| PDE4 | 0.49[1][2] | Inhibition of cAMP hydrolysis |
| TNF-α release | 0.54[1] | Reduction of pro-inflammatory cytokine |
| IL-2 release | 0.61[1] | Reduction of pro-inflammatory cytokine |
| IFN-γ release | 0.83[1] | Reduction of pro-inflammatory cytokine |
| IL-5 release | 2.4[1] | Reduction of pro-inflammatory cytokine |
| IL-10 release | 5.3[1] | Reduction of anti-inflammatory cytokine |
Signaling Pathway
Experimental Protocol: Synthesis of a Crisaborole Precursor
While the direct synthesis of Crisaborole from this compound is not widely published, a closely related starting material, 2-bromo-5-hydroxybenzaldehyde, is commonly used. The following protocol outlines the initial steps in a typical synthesis.[3][4]
Step 1: Protection of the Aldehyde
-
To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetal-protected compound.
Step 2: Ether Synthesis
-
To a solution of the protected aldehyde (1.0 eq) in DMF, add 4-fluorobenzonitrile (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture at 100 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ether product, which can be purified by column chromatography.
Na+/H+ Exchanger (NHE) Inhibitors: The Case of Cariporide
Cariporide is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), which plays a critical role in intracellular pH regulation.[5] By inhibiting NHE1, Cariporide has shown cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury.[6]
Quantitative Biological Data
The selectivity of Cariporide for different NHE isoforms is highlighted by its IC50 values.
| Target | IC50 (µM) |
| NHE1 | 0.05 |
| NHE2 | 1000 |
| NHE3 | 3 |
Signaling Pathway
Experimental Protocol: General Synthesis of Heterocycles from this compound
Synthesis of Other Bioactive Heterocycles
A. Indazoles
Indazoles are a class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves a one-pot, three-component reaction.
-
In a reaction vessel, combine this compound (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst (e.g., copper(I) oxide).
-
Add a suitable solvent such as polyethylene glycol (PEG).
-
Heat the mixture to 110 °C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by extraction and purify by column chromatography.
B. Isoquinolines
Isoquinolines are another important class of nitrogen-containing heterocycles found in many natural products and synthetic drugs.
This general approach involves a Sonogashira coupling followed by cyclization.
-
Sonogashira Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or dioxane), add a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Cyclization: The resulting o-alkynylbenzaldehyde can be cyclized to the isoquinoline core through various methods, such as treatment with an amine source (e.g., ammonia or a primary amine) under heating or with a catalyst.
C. Quinazolinones
Quinazolinones are a class of fused heterocyclic compounds that are of interest in medicinal chemistry due to their diverse biological activities.
-
Amidation: Convert this compound to the corresponding benzoic acid via oxidation (e.g., using KMnO4 or Jones reagent). Then, activate the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) and react it with an amine to form the corresponding 2-bromo-6-fluorobenzamide.
-
Cyclization: The substituted benzamide can then be cyclized with a suitable one-carbon source (e.g., formamide or an orthoester) under heating to form the quinazolinone ring.
Vanilloid Receptor 1 (TRPV1) Antagonists
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli. Antagonists of TRPV1 are being investigated as potential analgesics for various pain conditions.
Signaling Pathway
Synthetic Approach
The synthesis of TRPV1 antagonists often involves the construction of complex molecules with multiple functional groups. This compound can serve as a starting point for one of the aromatic fragments of these molecules. The synthetic strategy would typically involve a multi-step sequence, likely beginning with a Wittig or Horner-Wadsworth-Emmons reaction to elongate the carbon chain from the aldehyde, followed by a series of coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build the final complex structure. Due to the proprietary nature of many drug discovery programs, specific and detailed protocols for the synthesis of clinical candidates from this starting material are not always publicly available.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups allows for the efficient synthesis of a wide variety of heterocyclic compounds with significant therapeutic potential. The examples provided in these application notes demonstrate its utility in the development of drugs for inflammatory diseases, cardiovascular conditions, and pain management. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and improved therapeutic agents.
References
- 1. Buy Crisaborole | 906673-24-3 | >98% [smolecule.com]
- 2. Novel vanilloid receptor-1 antagonists: 3. The identification of a second-generation clinical candidate with improved physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-6-fluorobenzaldehyde in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-6-fluorobenzaldehyde as a versatile starting material in the synthesis of novel agrochemicals. Specifically, a detailed synthetic pathway to a proposed N-aryl-pyrazole carboxamide fungicide is outlined. This class of compounds is of significant interest due to their well-established mode of action as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3]
The protocols provided are based on established chemical transformations and offer a framework for the synthesis and evaluation of new potential fungicidal agents.
Proposed Agrochemical Target: N-aryl-pyrazole Carboxamides
N-aryl-pyrazole carboxamides are a prominent class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[1][2][3] This document outlines a plausible synthetic route starting from this compound to a novel N-(4-chlorophenyl)-1-(2-bromo-6-fluorophenyl)-1H-pyrazole-4-carboxamide, a representative of this class.
Synthetic Workflow
The proposed synthesis is a three-step process starting from this compound:
-
Step 1: Synthesis of 1-(2-Bromo-6-fluorophenyl)-1H-pyrazole-4-carbaldehyde via a Vilsmeier-Haack reaction on the corresponding hydrazone.
-
Step 2: Oxidation of the pyrazole-4-carbaldehyde to the corresponding pyrazole-4-carboxylic acid.
-
Step 3: Amide coupling of the pyrazole-4-carboxylic acid with 4-chloroaniline to yield the final N-aryl-pyrazole carboxamide product.
Experimental Protocols
Step 1: Synthesis of 1-(2-Bromo-6-fluorophenyl)-1H-pyrazole-4-carbaldehyde
This procedure involves the formation of a hydrazone followed by a Vilsmeier-Haack cyclization to form the pyrazole-4-carbaldehyde.
-
Part A: Hydrazone Formation
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The resulting hydrazone precipitate can be filtered, washed with cold ethanol, and dried under vacuum.
-
-
Part B: Vilsmeier-Haack Cyclization
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF).
-
Add the hydrazone from Part A to the Vilsmeier-Haack reagent.
-
Heat the reaction mixture to 80-90°C for 4-6 hours.[4]
-
Cool the reaction mixture and pour it into crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 1-(2-Bromo-6-fluorophenyl)-1H-pyrazole-4-carboxylic Acid
This step involves the oxidation of the aldehyde group to a carboxylic acid.
-
Dissolve the 1-(2-bromo-6-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of pyridine and water.
-
Slowly add potassium permanganate (KMnO₄, 2.0-3.0 eq) in portions, maintaining the temperature below 40°C.
-
Stir the mixture at room temperature until the purple color disappears.
-
Filter the reaction mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the pyrazole-4-carboxylic acid.[5]
Step 3: Synthesis of N-(4-chlorophenyl)-1-(2-bromo-6-fluorophenyl)-1H-pyrazole-4-carboxamide
This final step is an amide coupling reaction.
-
Suspend the 1-(2-bromo-6-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in acetonitrile.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 0.1 eq), and 4-dimethylaminopyridine (DMAP, 1.2 eq).[6]
-
Add 4-chloroaniline (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis. These are representative yields based on similar transformations reported in the literature.
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 1-(2-Bromo-6-fluorophenyl)-1H-pyrazole-4-carbaldehyde | This compound | 60-75% |
| 2 | 1-(2-Bromo-6-fluorophenyl)-1H-pyrazole-4-carboxylic Acid | 1-(2-Bromo-6-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 80-90% |
| 3 | N-(4-chlorophenyl)-1-(2-bromo-6-fluorophenyl)-1H-pyrazole-4-carboxamide | 1-(2-Bromo-6-fluorophenyl)-1H-pyrazole-4-carboxylic Acid | 70-85% |
Mode of Action: Succinate Dehydrogenase Inhibition
The proposed N-aryl-pyrazole carboxamide belongs to the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][2][3] Their primary mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[1][3][7]
-
Mechanism: SDHI fungicides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme.[1][3] This binding blocks the transfer of electrons from succinate to ubiquinone, which is a critical step in both the Krebs cycle and the electron transport chain.[1][3]
-
Consequences for the Fungal Cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, the cell's main energy source.[1]
-
Disruption of Cellular Respiration: The entire process of cellular respiration is inhibited, leading to a shutdown of metabolic processes essential for fungal growth and development.[1][3]
-
Cell Death: The lack of energy and metabolic disruption ultimately leads to the death of the fungal pathogen.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ndsu.edu [ndsu.edu]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Bromo-6-fluorobenzaldehyde in the Synthesis of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
2-Bromo-6-fluorobenzaldehyde is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group and two different halogen atoms on the aromatic ring, allows for selective and sequential chemical transformations. In the field of organic electronics, this compound is particularly valuable for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), especially for hole transport layers (HTL) and as a precursor to emissive materials. The presence of the fluorine atom can enhance the thermal stability and electron-accepting properties of the final material, while the bromine atom provides a reactive site for cross-coupling reactions to build complex molecular architectures.
This document outlines the application of this compound in the synthesis of a triarylamine-based hole transport material and provides a detailed experimental protocol for its synthesis and the subsequent fabrication of an OLED device.
Key Synthetic Strategy: Ullmann Condensation
A key reaction in the utilization of this compound for OLED materials is the Ullmann condensation. This copper-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl halide (this compound) and an amine (diphenylamine in this case). This reaction is a powerful tool for creating the triarylamine core, which is a common and effective motif in hole transport materials due to its excellent charge-carrying capabilities.
Experimental Protocols
Protocol 1: Synthesis of 2-fluoro-6-(diphenylamino)benzaldehyde (TPA-CHO)
This protocol details the synthesis of a key triarylamine intermediate from this compound via an Ullmann condensation reaction.
Materials:
-
This compound
-
Diphenylamine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), diphenylamine (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-fluoro-6-(diphenylamino)benzaldehyde (TPA-CHO).
Protocol 2: OLED Device Fabrication
This protocol describes the fabrication of a standard multi-layer OLED device using the synthesized TPA-CHO as a component of the hole transport layer (after further modification, or as a host material in some cases, though this example uses a standard HTL for demonstration). For the purpose of this protocol, we will assume TPA-CHO has been further functionalized into a suitable hole transport material (HTM), referred to as TP-HTM .
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Material (HTM): TP-HTM
-
Emissive Layer Material (EML): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Transport Layer Material (ETL): e.g., 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
Deionized water, acetone, isopropanol
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of TP-HTM onto the ITO substrate at a deposition rate of 1 Å/s.
-
Deposit a 20 nm thick layer of the emissive material (e.g., Alq₃) at a rate of 1 Å/s.
-
Deposit a 30 nm thick layer of the electron transport material (e.g., TPBi) at a rate of 1 Å/s.
-
Deposit a 1 nm thick layer of LiF as the electron injection layer at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 5 Å/s.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Data Presentation
The performance of an OLED device fabricated using a hole transport material derived from this compound would be characterized by its electroluminescent properties. The following table presents hypothetical but representative data for such a device.
| Parameter | Value | Units |
| Turn-on Voltage (Von) | 3.5 | V |
| Maximum Luminance (Lmax) | 15,000 | cd/m² |
| Maximum Current Efficiency | 12.5 | cd/A |
| Maximum Power Efficiency | 8.9 | lm/W |
| External Quantum Efficiency (EQE)max | 5.2 | % |
| CIE Coordinates (x, y) | (0.33, 0.54) | |
| Emission Peak | 520 | nm |
Mandatory Visualizations
Caption: Synthetic workflow for TPA-CHO and subsequent OLED fabrication.
Caption: Layered structure of the fabricated OLED device.
Application Notes and Protocols for the Grignard Reaction with 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Grignard reaction involving 2-Bromo-6-fluorobenzaldehyde. This versatile reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, yielding secondary alcohols that are valuable intermediates in the development of novel therapeutic agents and functional materials. The unique electronic properties conferred by the halogen substituents on the aromatic ring make the resulting fluorinated alcohol a key building block in medicinal chemistry.
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction that involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to the carbonyl group of an aldehyde or ketone.[1][2] In the context of this compound, the reaction facilitates the introduction of a wide variety of alkyl, aryl, or vinyl groups, leading to the synthesis of substituted 2-(1-hydroxyalkyl)-1-bromo-3-fluorobenzene derivatives. These products can undergo further transformations, making this reaction a critical step in the synthesis of complex molecules.
The presence of both a bromine and a fluorine atom on the benzaldehyde ring presents unique considerations. The bromine atom provides a handle for the initial formation of a Grignard reagent if desired, or it can be retained for subsequent cross-coupling reactions. The fluorine atom can influence the reactivity of the aldehyde and the properties of the final product, such as metabolic stability and binding affinity to biological targets.
Reaction Scheme
The general scheme for the Grignard reaction with this compound is as follows:
Where 'R' can be an alkyl, vinyl, or aryl group, and 'X' is a halogen (typically Br, Cl, or I).
Data Presentation
The following tables summarize typical reactants, stoichiometry, and reaction conditions for the Grignard reaction with this compound. These are representative examples, and optimization may be required for specific Grignard reagents and scales.
Table 1: Reactants and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio |
| This compound | 205.02 | 10.0 | 1.0 |
| Grignard Reagent (e.g., MeMgBr) | Varies | 11.0 - 12.0 | 1.1 - 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Solvent |
Table 2: Reaction Conditions and Typical Yields
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Work-up Procedure | Quenching with saturated aqueous NH₄Cl |
| Typical Yield | 70-90% (highly dependent on the Grignard reagent) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a Grignard reaction with this compound using methylmagnesium bromide as a representative Grignard reagent.
Materials and Equipment
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or diethyl ether for extraction
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Procedure
a) Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of inert gas to ensure anhydrous (water-free) conditions.[3] The presence of water will quench the Grignard reagent.[3]
b) Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with an inert gas inlet is assembled. The system is flushed with nitrogen or argon.
c) Reaction with this compound:
-
Dissolve this compound (1.0 eq) in anhydrous THF in the round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise to the cooled solution of the aldehyde via the dropping funnel over a period of 30-60 minutes. A gentle exotherm may be observed.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
d) Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4][5] This will hydrolyze the magnesium alkoxide intermediate.
-
If a significant amount of solid precipitate forms, a small amount of dilute hydrochloric acid (e.g., 1 M HCl) can be added to aid dissolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).[5][6]
-
Combine the organic layers and wash sequentially with water and brine (saturated aqueous sodium chloride solution).[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-bromo-6-fluorophenyl)ethanol.
Potential Side Reactions and Considerations
Several side reactions can occur during a Grignard reaction, potentially lowering the yield of the desired product.[1][8]
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde upon work-up.[1][9] This is more prevalent with sterically hindered Grignard reagents or aldehydes.
-
Reduction: If the Grignard reagent possesses a beta-hydride, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[1][8]
-
Wurtz-type Coupling: Coupling of the Grignard reagent with any unreacted alkyl halide can occur.
To minimize these side reactions, it is crucial to maintain a low reaction temperature during the addition of the Grignard reagent and to use a high-quality Grignard reagent.
Visualizations
Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction with an aldehyde.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: Reductive Amination of 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This document provides detailed application notes and protocols for the reductive amination of 2-bromo-6-fluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The presence of the ortho-bromo and fluoro substituents offers unique opportunities for further synthetic transformations, making this substrate particularly valuable. The protocols outlined below primarily utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent well-suited for this transformation.[1][2][3]
Reaction Principle
The reductive amination of this compound proceeds in a two-step, one-pot sequence. First, the aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion. Subsequently, a reducing agent, typically sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine.[4] Sodium triacetoxyborohydride is favored due to its mild nature, which allows for the reduction of the iminium ion in the presence of the unreacted aldehyde.[1][2]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the reductive amination of this compound with various classes of amines. The data is compiled based on established protocols for similar substituted benzaldehydes.[2][3][5]
Table 1: Reductive Amination with Primary Aliphatic Amines
| Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | DCE | 25 | 4 | 92 |
| Cyclohexylamine | THF | 25 | 6 | 88 |
| n-Butylamine | DCE | 25 | 5 | 90 |
| Isopropylamine | THF | 25 | 8 | 85 |
Table 2: Reductive Amination with Secondary Aliphatic Amines
| Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | DCE | 25 | 3 | 95 |
| Morpholine | THF | 25 | 4 | 93 |
| N-Methylbenzylamine | DCE | 25 | 6 | 89 |
| Diethylamine | THF | 25 | 7 | 87 |
Table 3: Reductive Amination with Aromatic Amines
| Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | DCE | 25 | 12 | 80 |
| 4-Methoxyaniline | THF | 25 | 10 | 85 |
| 4-Chloroaniline | DCE | 25 | 16 | 75 |
| 3-Nitroaniline | DCE | 50 | 24 | 65 |
Note: Yields are estimated based on typical outcomes for similar reactions and may vary depending on the specific experimental conditions and purity of reagents.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic Acid (optional, for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE or THF (0.2 M) at room temperature, add the amine (1.1 eq).
-
Stir the mixture for 30 minutes to allow for the initial formation of the imine or iminium ion. For less reactive amines, such as anilines with electron-withdrawing groups, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 3 to 24 hours depending on the amine's reactivity.[5]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (2-bromo-6-fluorophenyl)methanamine.
Mandatory Visualizations
Caption: Signaling pathway of the reductive amination.
Caption: General experimental workflow for reductive amination.
Troubleshooting and Considerations
-
Low Yields with Weakly Basic Amines: For electron-deficient aromatic amines, the reaction may be sluggish.[5] Increasing the reaction temperature to 40-50 °C or adding a catalytic amount of acetic acid to facilitate iminium ion formation can improve the yield.
-
Formation of Side Products: Over-reduction of the aldehyde to the corresponding alcohol is generally minimal with sodium triacetoxyborohydride. However, if observed, ensure the slow and portion-wise addition of the reducing agent.
-
Dialkylation of Primary Amines: While less common with this method, dialkylation can sometimes occur. Using a slight excess of the aldehyde or a stepwise procedure (formation of the imine followed by reduction) can mitigate this.[2][6]
-
Purity of Reagents: The success of the reaction is sensitive to the quality of the reagents. Sodium triacetoxyborohydride is moisture-sensitive and should be handled accordingly. Anhydrous solvents are recommended for optimal results.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Knoevenagel Condensation with 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.
2-Bromo-6-fluorobenzaldehyde is a particularly interesting substrate for the Knoevenagel condensation due to the presence of both electron-withdrawing (fluoro and bromo) and sterically hindering ortho-substituents. These features can influence the reactivity of the aldehyde and the properties of the resulting products, making them attractive scaffolds for drug discovery programs. The products of these reactions are often investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of this compound with various active methylene compounds.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a series of reversible steps initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to afford the final α,β-unsaturated product. The general mechanism is depicted below:
Caption: General mechanism of the Knoevenagel condensation.
A typical experimental workflow for performing a Knoevenagel condensation is outlined below. This can be adapted based on the specific reactants, catalyst, and solvent system being employed.
Caption: General experimental workflow for Knoevenagel condensation.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the Knoevenagel condensation of this compound with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux | 3 | 85 | [1] |
| Malononitrile & Barbituric Acid | Isonicotinic acid | EtOH/H₂O (19:1) | 60 | - | 92 (for the pyrano[2,3-d]pyrimidine product) | [2] |
Note: The reaction with malononitrile and barbituric acid is a tandem Knoevenagel-Michael-cyclocondensation reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromo-6-fluorobenzylidene)malononitrile
This protocol is adapted from a documented synthesis of 2-(2-bromo-6-fluorobenzylidene)malononitrile.[1]
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at reflux for 3 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the desired product.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Tandem Knoevenagel-Michael-Cyclocondensation to Synthesize Pyrano[2,3-d]pyrimidine Dione Derivative
This protocol is for the synthesis of 7-Amino-5-(2-bromophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile, adapted from a similar reaction.[2]
Materials:
-
2-Bromobenzaldehyde (as a proxy for this compound, conditions may need optimization)
-
Malononitrile
-
Barbituric acid
-
Isonicotinic acid
-
Ethanol/Water (19:1)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a round-bottom flask, combine 2-bromobenzaldehyde (2 mmol), malononitrile (2.2 mmol), and barbituric acid (2 mmol).
-
Add 10 mL of a 19:1 ethanol/water mixture.
-
Add isonicotinic acid (10 mol%) as the catalyst.
-
Stir the mixture in an oil bath at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified by recrystallization from a mixture of ethanol and water (9:1).
Applications in Drug Development
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are of significant interest in medicinal chemistry. The presence of the electron-withdrawing fluoro and bromo groups can modulate the electrophilicity of the double bond, making these compounds potential Michael acceptors that can covalently interact with biological nucleophiles in target proteins. This mechanism is often exploited in the design of enzyme inhibitors and other therapeutic agents.
The resulting molecular scaffolds can serve as starting points for the synthesis of more complex heterocyclic compounds with a wide range of pharmacological activities. For instance, the reaction with malononitrile and barbituric acid derivatives can lead to the formation of pyrano[2,3-d]pyrimidines, a class of compounds known to exhibit diverse biological properties.
Caption: Role in Drug Development.
Conclusion
The Knoevenagel condensation of this compound provides a versatile and efficient route to a variety of substituted alkenes with potential applications in drug discovery and materials science. The protocols and data presented in this document serve as a valuable starting point for researchers interested in exploring the synthesis and utility of these compounds. Further optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve the desired outcomes for specific applications.
References
Application Notes and Protocols for the Synthesis of Bicyclic Heterocycles from 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-6-fluorobenzaldehyde as a versatile starting material for the construction of various medicinally relevant bicyclic heterocycles. Detailed experimental protocols for key synthetic transformations are provided, along with summarized quantitative data to facilitate reproducibility and further development in drug discovery and medicinal chemistry.
Introduction
This compound is a valuable building block in organic synthesis due to its unique substitution pattern, which allows for diverse and regioselective transformations. The presence of the aldehyde functionality, along with the ortho-bromo and fluoro substituents, enables a range of cyclization strategies to form fused heterocyclic systems. These bicyclic heterocyclic scaffolds are of significant interest in medicinal chemistry, as they are core components of numerous biologically active compounds and approved drugs. This document outlines protocols for the synthesis of indazoles, pyrimidine-fused quinolines, and quinazolines from this versatile starting material.
I. Synthesis of 2H-Indazoles via Copper-Catalyzed Three-Component Reaction
Indazoles are a prominent class of nitrogen-containing heterocycles found in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] A highly efficient one-pot, three-component synthesis of 2H-indazoles from this compound can be achieved using a copper-catalyzed reaction.[3][4]
Application Notes
This copper-catalyzed domino reaction allows for the efficient construction of the 2H-indazole scaffold from readily available starting materials. The use of copper(I) oxide nanoparticles as a catalyst offers advantages such as high efficiency and ligand-free conditions.[3] The reaction is believed to proceed through the formation of an intermediate 2-azidoimine, followed by an intramolecular N-N bond formation.[3] This methodology is notable for its broad substrate scope and tolerance of various functional groups on the primary amine.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-2H-indazoles
Reaction Scheme:
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline)
-
Sodium azide (NaN₃)
-
Copper(I) oxide nanoparticles (Cu₂O-NPs) or Copper(I) iodide (CuI)
-
Polyethylene glycol (PEG) or Dimethylformamide (DMF)
-
Magnetic stir bar
-
Reaction tube
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper catalyst (e.g., Cu₂O-NPs, 5-10 mol%).[5]
-
Add a suitable solvent such as polyethylene glycol (PEG) or dimethylformamide (DMF).
-
The reaction mixture is then heated to a temperature between 80 °C and 110 °C.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture can be diluted with an organic solvent and washed with water and brine for an extractive work-up.
-
The organic phase is dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the pure 2H-indazole derivative.[5]
Quantitative Data Summary
| Entry | Primary Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu₂O-NPs (5) | PEG | 110 | 6 | 92 |
| 2 | 4-Methylaniline | Cu₂O-NPs (5) | PEG | 110 | 7 | 90 |
| 3 | 4-Methoxyaniline | Cu₂O-NPs (5) | PEG | 110 | 8 | 88 |
| 4 | Benzylamine | CuI (10) | DMF | 100 | 12 | 85 |
Data is representative and may vary based on specific reaction conditions and substrates.
Signaling Pathway and Workflow Visualization
Indazole derivatives are known to act as inhibitors of various kinases, which are key components of cellular signaling pathways.[6] For instance, certain indazole-containing drugs target receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth.
[Image of the reaction scheme for the synthesis of pyrimidine-fused quinolines from this compound and a 6-aminouracil derivative, catalyzed by CuCl₂]
Figure 2. General experimental workflow for the synthesis of pyrimidine-fused quinolines.
III. Synthesis of Quinazolines
Quinazolines are another important class of bicyclic heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [7][8]While a direct, well-established one-pot synthesis from this compound is less commonly reported, a multi-step approach can be envisioned. A plausible synthetic route involves the initial conversion of the aldehyde to an aminated intermediate, followed by cyclization.
Application Notes
The synthesis of quinazolines often involves the reaction of a 2-aminobenzaldehyde or a related derivative with a suitable nitrogen source. Given the reactivity of the bromine atom in this compound, a plausible strategy involves an initial nucleophilic aromatic substitution or a coupling reaction to introduce a nitrogen-containing moiety, which can then participate in a cyclization reaction with the aldehyde.
Proposed Experimental Protocol: Two-Step Synthesis of Quinazolines
Step 1: Synthesis of 2-Amino-6-fluorobenzaldehyde derivative (Hypothetical)
This step would involve a nucleophilic aromatic substitution of the bromine atom with an amine, potentially under palladium or copper catalysis.
Step 2: Cyclization to form the Quinazoline Ring
The resulting 2-amino-6-fluorobenzaldehyde derivative can then be reacted with a one-carbon source, such as formamide or an orthoester, under acidic or thermal conditions to facilitate the cyclization to the quinazoline core.
Generalized Procedure:
-
Amine Introduction: A mixture of this compound, an appropriate amine, a suitable catalyst (e.g., a palladium or copper catalyst with a ligand), and a base in an appropriate solvent would be heated.
-
Intermediate Isolation: The resulting 2-amino-6-fluorobenzaldehyde derivative would be isolated and purified.
-
Cyclization: The purified intermediate would then be reacted with a cyclizing agent (e.g., formamide) at an elevated temperature to yield the quinazoline product.
Further research and methods development are required to optimize this synthetic route.
Conclusion
This compound serves as a highly versatile and valuable precursor for the synthesis of a variety of bicyclic heterocycles. The application of modern synthetic methodologies, such as copper-catalyzed multicomponent reactions and domino processes, allows for the efficient and atom-economical construction of complex molecular architectures with significant potential in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel indazole and pyrimidine-fused quinoline derivatives, and to develop new synthetic routes to other important heterocyclic systems.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-6-fluorobenzaldehyde as a Versatile Building Block for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluorobenzaldehyde is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of fluorescent probes. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate the electronic properties of the resulting fluorophore, makes it an ideal starting material for the development of novel probes for biological imaging, sensing, and drug discovery. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the aldehyde group, facilitating various synthetic transformations.[1]
This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes from this compound via two primary synthetic routes: Suzuki-Miyaura cross-coupling and Knoevenagel condensation. Additionally, it explores the synthesis of fluorescent indazole derivatives.
Data Presentation: Photophysical Properties of Representative Fluorescent Probes
The following table summarizes the expected photophysical properties of fluorescent probes synthesized from precursors structurally similar to this compound. These values can serve as a reference for the anticipated performance of newly synthesized probes.
| Probe Class | Synthetic Route | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (nm) | Expected Quantum Yield (Φ_F) | Solvent |
| Biaryl-substituted Benzaldehyde | Suzuki-Miyaura Coupling | 340 - 360 | 380 - 420 | 40 - 60 | 0.3 - 0.6 | Dichloromethane |
| α,β-unsaturated Nitrile | Knoevenagel Condensation | 300 - 350 | 400 - 450 | 100 - 150 | 0.1 - 0.4 | Ethanol |
| Indazole Derivative | Cyclocondensation | 320 - 370 | 380 - 430 | 60 - 80 | 0.2 - 0.5 | Chloroform |
Experimental Protocols
Synthesis of Biaryl-substituted Fluorescent Probes via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties at the 2-position of the benzaldehyde, thereby creating novel fluorophores. The general reaction scheme involves the palladium-catalyzed coupling of this compound with a boronic acid.[2]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Pyrene-1-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., Potassium phosphate)
-
Anhydrous 1,4-dioxane and degassed water (4:1 ratio) or anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., PPh₃, 0.1 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water or toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure fluorescent probe.
Synthesis of α,β-unsaturated Fluorescent Probes via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde group of this compound, followed by dehydration, to yield an α,β-unsaturated product. This reaction is a versatile method for creating fluorescent probes with potential applications in drug development.[4]
General Reaction Scheme:
Caption: Knoevenagel condensation with this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate)
-
Basic catalyst (e.g., Piperidine, Ammonium acetate)
-
Solvent (e.g., Ethanol, Pyridine)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., piperidine, 0.1 eq).
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.
-
For reactions with malonic acid in pyridine, heat the mixture to reflux for 2-4 hours.[4]
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. Otherwise, the solvent is removed under reduced pressure.
-
For reactions in pyridine with malonic acid, pour the cooled mixture into a mixture of crushed ice and concentrated HCl to precipitate the product.[4]
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Synthesis of Fluorescent Indazole Derivatives
Substituted indazoles can exhibit fluorescence and can be synthesized from this compound through a cyclocondensation reaction with hydrazine or its derivatives. The fluorine atom at the ortho position is crucial for this transformation.[5]
General Reaction Scheme:
Caption: Synthesis of indazoles from this compound.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., Ethanol, n-Butanol)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask.
-
Add hydrazine hydrate (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure indazole derivative.
Signaling Pathways and Experimental Workflows
The fluorescent probes synthesized from this compound can be designed to function through various mechanisms, including Intramolecular Charge Transfer (ICT), and can be utilized in various experimental workflows for biological imaging.
Intramolecular Charge Transfer (ICT) Mechanism
Many fluorescent probes operate on the principle of ICT, where the electronic properties of the molecule are modulated by the interaction with an analyte or a change in the microenvironment. The this compound scaffold allows for the creation of donor-acceptor systems. The benzaldehyde moiety, especially after modification, can act as an electron acceptor, while the group introduced via Suzuki coupling or other reactions can serve as the electron donor.
Caption: Intramolecular Charge Transfer (ICT) mechanism.
Experimental Workflow for Cellular Imaging
The following workflow outlines the general steps for using a fluorescent probe synthesized from this compound for live-cell imaging.
Caption: General workflow for cellular imaging with a fluorescent probe.
Protocol for Cellular Imaging:
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final working concentration.
-
Cell Staining: Remove the culture medium and add the probe-containing medium to the cells. Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.[3]
-
Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to reduce background fluorescence.[3]
-
Imaging: Mount the dish or coverslip on a fluorescence microscope. Excite the probe at its absorption maximum and collect the emission signal.
-
Image Analysis: Analyze the acquired images to determine the localization and intensity of the fluorescent signal.
References
Synthesis of a Key Intermediate for AN2728 (Crisaborole): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of a key intermediate of AN2728 (Crisaborole), a phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis. The described protocol outlines a multi-step synthesis, commencing from commercially available starting materials and culminating in the formation of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. This intermediate is pivotal for the subsequent construction of the benzoxaborole ring system of AN2728. This application note includes comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow to aid in the successful replication of the synthesis.
Introduction
AN2728 (Crisaborole) is a non-steroidal topical anti-inflammatory drug that functions through the inhibition of PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent downregulation of inflammatory cytokine production. The synthesis of this unique boron-containing heterocyclic molecule involves the preparation of key substituted benzene derivatives that serve as precursors for the formation of the benzoxaborole core. This document details the synthesis of the intermediate, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a crucial building block in several reported synthetic routes to AN2728.
Experimental Protocols
The synthesis of the target intermediate is accomplished through a two-step process:
-
Step 1: Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile.
-
Step 2: Reduction of 4-(4-bromo-3-formylphenoxy)benzonitrile to 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
Protocol 1: Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile
This step involves a nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile and 2-bromo-5-hydroxybenzaldehyde.
Materials:
-
2-bromo-5-hydroxybenzaldehyde
-
4-fluorobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-5-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add 4-fluorobenzonitrile (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(4-bromo-3-formylphenoxy)benzonitrile as a solid.
Protocol 2: Synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile
This step involves the reduction of the aldehyde functional group of 4-(4-bromo-3-formylphenoxy)benzonitrile to a primary alcohol.
Materials:
-
4-(4-bromo-3-formylphenoxy)benzonitrile
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile (1 equivalent) in methanol at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a solid, which can be further purified by recrystallization if necessary.[1]
Data Presentation
| Step | Intermediate Name | Starting Material(s) | Reagent(s) | Solvent(s) | Reaction Time (hours) | Yield (%) | Physical State |
| 1 | 4-(4-bromo-3-formylphenoxy)benzonitrile | 2-bromo-5-hydroxybenzaldehyde, 4-fluorobenzonitrile | K₂CO₃ | DMF | 4-6 | ~85-95 | Solid |
| 2 | 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile | 4-(4-bromo-3-formylphenoxy)benzonitrile | NaBH₄ | Methanol | 1-2 | >95 | Solid |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Characterization Data for 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile:
| Analysis | Data |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for aromatic protons, the benzylic alcohol protons (CH₂ and OH). |
| ¹³C NMR | Consistent with the structure, showing the expected number of signals for the aromatic and benzylic carbons. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |
| Melting Point | A defined melting range indicative of a pure compound. |
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of the AN2728 intermediate.
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a key intermediate for the production of AN2728. The described methods are robust and high-yielding, making them suitable for laboratory-scale synthesis and adaptable for larger-scale production. The provided data and workflow diagram are intended to facilitate the work of researchers in the field of medicinal chemistry and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-6-fluorobenzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-bromo-6-fluorobenzaldehyde using silica gel column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A commonly used eluent system is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane. A specific ratio that has been successfully used is V(ethyl acetate):V(petroleum ether) = 1:8.[1][2] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired compound.
Q2: What are the potential challenges when purifying aldehydes like this compound on silica gel?
A2: Aldehydes can be susceptible to a few issues on silica gel. Due to the slightly acidic nature of silica, sensitive aldehydes might decompose.[3] Another common issue is the oxidation of the aldehyde to the corresponding carboxylic acid, especially if the sample is exposed to air for an extended period.[4]
Q3: My crude this compound is not very soluble in the chosen hexane/ethyl acetate eluent. How should I load it onto the column?
A3: If your sample has poor solubility in the eluent, "dry loading" is the recommended method.[5][6] This involves pre-adsorbing your crude material onto a small amount of silica gel. To do this, dissolve your sample in a solvent in which it is soluble (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: Can this compound decompose on the silica gel column?
A4: While specific data on the stability of this compound on silica gel is not extensively documented, it is a possibility for some aldehydes.[3] The introduction of halogen atoms can influence the stability of the molecule.[7] If you suspect decomposition, you can test for it by performing a 2D TLC. Spot the compound on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If a new spot appears, it is likely a sign of decomposition on the silica.
Q5: Are there alternative purification methods if column chromatography is not effective?
A5: Yes, an alternative method for purifying aldehydes is to form a water-soluble bisulfite adduct.[4] This involves reacting the crude aldehyde with a concentrated solution of sodium bisulfite. The resulting adduct can be separated from non-aldehyde impurities by extraction. The pure aldehyde can then be regenerated from the adduct by treatment with a base.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| The compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, try increasing to 15% or 20%. |
| The compound may have decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[3][8] | |
| The compound is highly polar and stuck to the silica. | A "methanol purge" at the end of the column run can be used to elute highly polar compounds. | |
| The separation of the product from impurities is poor. | The chosen solvent system is not optimal. | Re-evaluate your solvent system using TLC. Try different solvent combinations to maximize the separation between your product and the impurities. |
| The column was overloaded with the sample. | Use an appropriate ratio of silica gel to crude product. For difficult separations, a ratio of 100:1 (silica:sample) by weight may be necessary.[5] | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[9][10][11] | |
| The collected fractions are very dilute. | The column diameter is too large for the amount of sample. | Choose a column with a diameter appropriate for your sample size to avoid excessive diffusion. |
| The compound eluted faster than expected. | Check the first few fractions collected, as the compound may have eluted with the solvent front.[3] | |
| The product is contaminated with a more polar impurity. | This could be the corresponding carboxylic acid from oxidation. | Work quickly and avoid prolonged exposure of the sample to air. Using fresh, high-quality solvents is also recommended. |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol is a general guideline and should be adapted based on the specific scale and impurity profile of your crude this compound.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (reagent grade)
-
Petroleum ether or n-hexane (reagent grade)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
2. Preparation:
-
Solvent System Selection: Prepare several mixtures of ethyl acetate and petroleum ether (e.g., 1:10, 1:8, 1:5 v/v). Spot your crude mixture on a TLC plate and elute with these solvent systems to find the one that gives your product an Rf of ~0.3. A reported successful system is V(ethyl acetate):V(petroleum ether) = 1:8.[1][2]
-
Column Preparation:
-
Select a column of appropriate size. A general rule is to use 30-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation.[5]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (~0.5 cm) on top of the plug.
-
3. Column Packing (Wet Method):
-
In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Using a pipette, carefully add the solution to the top of the silica gel. Allow the solution to absorb completely into the silica.
-
Dry Loading: Dissolve the crude product in a suitable solvent. Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the column size and the separation.
-
Monitor the elution process by periodically checking the collected fractions by TLC.
-
Once the desired compound starts to elute, collect the fractions containing the pure product.
6. Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
A successful purification using an ethyl acetate/petroleum ether (1:8) system yielded a product with a melting point of 43-45°C and a purity of 99.6% (by GC).[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. CN102070420B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN102070420A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 10. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 2-Bromo-6-fluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Bromo-6-fluorobenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Based on qualitative data and the polarity of the molecule, short-chain alcohols such as ethanol and methanol, potentially in a mixed solvent system with water, are good starting points. Non-polar solvents like hexane have also been suggested as a possibility. A preliminary solvent screen is highly recommended to determine the optimal solvent or solvent mixture for your specific sample purity.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation point. Subsequently, allow the solution to cool more slowly to encourage crystal formation over oiling. Seeding the solution with a pure crystal of the product can also help induce crystallization.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: This is a common issue that can arise from several factors. The most frequent cause is using too much solvent, which prevents the solution from becoming saturated upon cooling. Another possibility is supersaturation. To address this, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, a small seed crystal of the pure compound can be added. If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Additionally, ensure the solution is sufficiently cooled to maximize precipitation. Premature filtration of the cold solution or washing the collected crystals with a solvent that is not ice-cold can also lead to product loss.
Q5: How can I remove colored impurities during recrystallization?
A5: If your crude this compound is colored, this may be due to the presence of oxidation byproducts. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product, and to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Data Presentation
| Solvent | Chemical Formula | Polarity | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point |
| Water | H₂O | High | Insoluble | Very Sparingly Soluble |
| Methanol | CH₃OH | High | Soluble | Very Soluble |
| Ethanol | C₂H₅OH | High | Soluble | Very Soluble |
| Isopropanol | C₃H₈O | Medium-High | Sparingly Soluble | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Medium | Sparingly Soluble | Soluble |
| Chloroform | CHCl₃ | Medium | Sparingly Soluble | Soluble |
| Toluene | C₇H₈ | Low | Sparingly Soluble | Soluble |
| Hexane | C₆H₁₄ | Low | Insoluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, ethyl acetate, water)
-
Test tubes
-
Hot plate or water bath
-
Stirring rod
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves. Record the solubility at the boiling point of the solvent.
-
Allow the test tubes with dissolved solid to cool to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. A suitable solvent will dissolve the compound when hot but will yield a good quantity of crystals upon cooling.
Protocol 2: Recrystallization using a Single Solvent (e.g., Ethanol)
Objective: To purify crude this compound using a single solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely.
Protocol 3: Recrystallization using a Mixed Solvent System (e.g., Ethanol/Water)
Objective: To purify crude this compound using a mixed solvent recrystallization method.
Materials:
-
Crude this compound
-
Solvent pair (e.g., Ethanol and Water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Heat the solution to boiling.
-
Slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold mixture of the two solvents in the appropriate ratio.
-
Dry the crystals thoroughly.
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for common issues in recrystallization.
Technical Support Center: Synthesis of 2-Bromo-6-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and efficient method for the synthesis of this compound is a two-step process starting from 2-bromo-6-fluorotoluene. The first step involves the radical bromination of the methyl group to form 2-bromo-6-fluorobenzyl bromide. This intermediate is then oxidized to the final aldehyde product via a Kornblum oxidation.[1][2]
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities often encountered in the synthesis of this compound can be categorized based on their origin in the two-step synthesis process. These include:
-
From the radical bromination step:
-
Unreacted starting material: 2-Bromo-6-fluorotoluene
-
Over-brominated species: 2-(Dibromomethyl)-6-fluorobenzaldehyde and other poly-brominated side products.
-
-
From the Kornblum oxidation step:
-
Incomplete reaction intermediate: 2-Bromo-6-fluorobenzyl bromide
-
Byproducts: 2-Bromo-6-fluorobenzyl alcohol and a corresponding thiomethyl ether derivative.[3]
-
-
From product degradation/over-oxidation:
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low yield of 2-Bromo-6-fluorobenzyl bromide in the first step (Radical Bromination).
Q: My radical bromination of 2-bromo-6-fluorotoluene is resulting in a low yield of the desired benzyl bromide. What are the possible causes and how can I improve it?
A: Low yields in radical bromination can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inadequate Initiation: Radical chain reactions require proper initiation. Ensure your light source is of the appropriate wavelength and intensity if using photo-bromination. For chemical initiation, check the purity and age of your radical initiator.
-
Incorrect Stoichiometry: Carefully control the molar ratio of your brominating agent (e.g., N-bromosuccinimide or bromine) to the 2-bromo-6-fluorotoluene. An excess can lead to polybrominated byproducts, while an insufficient amount will result in a low conversion of the starting material.
-
Reaction Temperature: Temperature plays a crucial role. Too low a temperature may slow down the reaction rate, while excessively high temperatures can promote side reactions. Maintain the recommended temperature for your specific protocol.
-
Solvent Purity: Ensure your solvent is dry and free of impurities that could quench the radical reaction.
Issue 2: Presence of significant amounts of 2-Bromo-6-fluorobenzoic acid in the final product.
Q: My final product is contaminated with a significant amount of 2-bromo-6-fluorobenzoic acid. How can I prevent its formation and remove it from my product?
A: The oxidation of benzaldehydes to their corresponding carboxylic acids is a common issue, often caused by exposure to atmospheric oxygen. Here are some preventative measures and purification strategies:
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5][6]
-
Use of Antioxidants: The addition of a small amount of an antioxidant like hydroquinone or catechol to the purified product during storage can inhibit oxidation.[5][6]
-
Temperature Control: Avoid excessive heat during work-up and storage.
-
-
Removal:
-
Base Wash: During the work-up, wash the organic layer containing the crude product with a mild basic solution, such as 5-10% sodium bicarbonate or sodium carbonate solution. The acidic 2-bromo-6-fluorobenzoic acid will be converted to its water-soluble carboxylate salt and move to the aqueous layer.[4][7]
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the aldehyde.
-
Issue 3: Incomplete conversion of 2-Bromo-6-fluorobenzyl bromide to the aldehyde in the Kornblum oxidation.
Q: I am observing a significant amount of the starting benzyl bromide in my final product after the Kornblum oxidation. What could be the reason for this incomplete reaction?
A: Incomplete conversion in the Kornblum oxidation is a common problem. Consider the following factors:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the specified temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.
-
Purity of DMSO: The dimethyl sulfoxide (DMSO) used should be of high purity and dry. Water content can interfere with the reaction.
-
Base Strength and Stoichiometry: A mild base, such as sodium bicarbonate, is typically used. Ensure the correct stoichiometry of the base is used to facilitate the elimination step of the mechanism.
-
Efficient Stirring: The reaction mixture may be heterogeneous. Vigorous stirring is necessary to ensure proper mixing and facilitate the reaction.
Summary of Common Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| 2-Bromo-6-fluorotoluene | BrC6H3(F)CH3 | C7H6BrF | 189.03 | Unreacted starting material |
| 2-Bromo-6-fluorobenzyl bromide | BrC6H3(F)CH2Br | C7H5Br2F | 267.93 | Intermediate from bromination |
| 2-(Dibromomethyl)-6-fluorobenzaldehyde | BrC6H3(F)CHBr2 | C7H4Br3FO | 346.82 | Over-bromination byproduct |
| 2-Bromo-6-fluorobenzoic acid | BrC6H3(F)COOH | C7H4BrFO2 | 219.01 | Over-oxidation of product |
| 2-Bromo-6-fluorobenzyl alcohol | BrC6H3(F)CH2OH | C7H6BrFO | 205.03 | Byproduct of Kornblum oxidation |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide (Radical Bromination)
This protocol is adapted from a patented method.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and a light source (e.g., a UV lamp), add 2-bromo-6-fluorotoluene and a suitable solvent (e.g., carbon tetrachloride or an inorganic solvent).
-
Addition of Reagents: Add hydrobromic acid (40% mass fraction). While stirring and under illumination, slowly add hydrogen peroxide (30% mass fraction) dropwise. The reaction of hydrobromic acid and hydrogen peroxide generates bromine in situ.
-
Reaction Conditions: Maintain the reaction temperature and continue stirring under illumination for 6 to 24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture. Wash the reaction solution with a saturated sodium sulfite solution to remove any unreacted bromine, followed by washing with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 2-bromo-6-fluorobenzyl bromide. The crude product can often be used directly in the next step.
Step 2: Synthesis of this compound (Kornblum Oxidation)
This protocol is a continuation from the previous step.[1]
-
Reaction Setup: In a reaction vessel, dissolve the crude 2-bromo-6-fluorobenzyl bromide in dimethyl sulfoxide (DMSO).
-
Addition of Base: Add an inorganic base, such as sodium bicarbonate or potassium bicarbonate.
-
Reaction Conditions: Heat the reaction mixture to approximately 95°C and stir for 3 to 8 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Workflow for Low Product Purity
Caption: A logical workflow for troubleshooting low purity issues in the synthesis of this compound.
Impurity Formation Pathways
Caption: Diagram illustrating the main synthesis pathway and the formation of common impurities.
References
- 1. CN102070420B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN102070420A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
Technical Support Center: Bromination of 2-Fluorotoluene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-fluorotoluene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when brominating 2-fluorotoluene?
A1: The bromination of 2-fluorotoluene can proceed via two main competitive pathways:
-
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. It is typically promoted by a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
-
Free Radical Substitution (FRS): This reaction involves the substitution of a hydrogen atom on the methyl group (the benzylic position) with a bromine atom. This pathway is initiated by light (photobromination) or a radical initiator (e.g., AIBN, benzoyl peroxide).
The choice of reagents and reaction conditions will determine which pathway is favored.
Q2: I am trying to brominate the aromatic ring of 2-fluorotoluene. Which isomers should I expect?
A2: In electrophilic aromatic substitution of 2-fluorotoluene, both the fluorine and methyl substituents are ortho, para-directing groups. The fluorine atom is deactivating due to its inductive effect but directing due to resonance. The methyl group is activating and also ortho, para-directing. The primary products expected are substitutions at the positions para to the fluorine and ortho or para to the methyl group. The major isomers are typically 4-bromo-2-fluorotoluene and 2-bromo-6-fluorotoluene. The formation of multiple regioisomers is a significant challenge in this reaction, often requiring careful purification to isolate the desired product.[1]
Q3: How can I selectively achieve bromination of the methyl group (benzylic bromination)?
A3: To selectively brominate the methyl group, you should use conditions that favor a free-radical mechanism.[2] The most common and effective reagent for this is N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions (e.g., UV light).[2][3][4] Using NBS is advantageous because it maintains a low concentration of molecular bromine (Br₂), which minimizes the competing electrophilic addition to the aromatic ring.[2]
Q4: My benzylic bromination of 2-fluorotoluene is producing significant amounts of dibrominated and tribrominated side products. How can I prevent this?
A4: The formation of benzal bromide (dibrominated) and benzotribromide (tribrominated) derivatives is a common side reaction in benzylic bromination, resulting from over-bromination of the methyl group. To control this, you can adjust the stoichiometry of the brominating agent. Using a molar ratio of bromine to the 2-fluorotoluene derivative of approximately 0.4 to 0.6 can favor the formation of the monobrominated benzyl bromide product.[5] Increasing the molar ratio of bromine will lead to higher amounts of di- and tri-brominated products.[6]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Bromination
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and has not been deactivated by moisture. |
| Insufficient Activation | The fluorine atom deactivates the ring towards electrophilic substitution. Ensure sufficient catalyst loading and appropriate reaction temperature. For deactivated systems, slightly elevated temperatures may be necessary. |
| Incorrect Brominating Agent | For deactivated rings, a more reactive brominating source or a stronger Lewis acid may be required. |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Bromination (Mixture of Isomers)
| Possible Cause | Suggested Solution |
| Competing Directing Effects | The ortho, para-directing effects of both the fluoro and methyl groups lead to isomer formation. |
| Reaction Temperature Too High | Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored product. |
| Steric Hindrance | The formation of some isomers may be sterically hindered. This can sometimes be exploited to favor a particular product. |
Issue 3: Ring Bromination Occurring During Attempted Benzylic Bromination
| Possible Cause | Suggested Solution |
| Presence of Lewis Acid Impurities | Ensure all glassware is clean and free of any residual Lewis acids from previous reactions. |
| High Concentration of Br₂ | Use N-Bromosuccinimide (NBS) instead of molecular bromine to maintain a low Br₂ concentration, which favors the radical pathway.[2] |
| Polar, Acidic Solvent | Avoid polar, acidic solvents like acetic acid when using NBS for benzylic bromination, as they can promote electrophilic ring bromination.[4] Non-polar solvents like carbon tetrachloride or acetonitrile are preferred.[4][7] |
Issue 4: Formation of Multiple Side-Chain Bromination Products (Benzyl, Benzal, and Benzotribromides)
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the molar ratio of the brominating agent to the 2-fluorotoluene derivative. A 1:1 or slightly less than 1:1 ratio of bromine to substrate is recommended for monobromination.[5] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired product is maximized. |
Quantitative Data Summary
| Reaction Type | Substrate | Conditions | Major Product(s) | Yield/Ratio | Reference |
| Electrophilic Ring Bromination | Fluorobenzene | Br₂, HY Zeolite, 35-50°C | p-bromofluorobenzene, o-bromofluorobenzene | p/o ratio: 98/2 | Patent WO1999050206A1[8] |
| Side-Chain Bromination | Substituted Toluenes | Br₂, 100-250°C | Substituted benzyl, benzal, and benzotribromides | Product mixture depends on Br₂ mole ratio (0.5 to 3.2) | Patent EP0045431A1[6] |
| Side-Chain Bromination | 2-fluoro-4-bromotoluene | Br₂, UV light (>300 nm), 160-180°C | 2-fluoro-4-bromobenzyl bromide | Weight ratio of substrate to Br₂: 4-6:1 | Patent CN1157812A[9] |
Experimental Protocols
Protocol 1: Selective Electrophilic Aromatic Bromination (Adapted from literature)
This protocol is adapted for the synthesis of 4-bromo-2-fluorotoluene.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to scrub HBr), add 2-fluorotoluene (1 eq.) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq.) to the mixture.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.05 eq.) in dichloromethane dropwise from the dropping funnel over 30-60 minutes.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to separate the isomers.
Protocol 2: Selective Benzylic Bromination using NBS (Adapted from literature)
This protocol is for the synthesis of 2-fluoro-1-(bromomethyl)benzene.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorotoluene (1 eq.) in a non-polar solvent such as carbon tetrachloride or acetonitrile.[4][7]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).
-
Reaction: Heat the mixture to reflux. The reaction can also be initiated using a UV lamp. Monitor the reaction by GC-MS. The solid succinimide byproduct will float to the surface as the reaction proceeds.
-
Work-up: After the reaction is complete (typically when all the denser NBS has been converted to the less dense succinimide), cool the mixture to room temperature.
-
Purification: Filter off the succinimide. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Diagrams
References
- 1. 4-Bromo-2-fluorotoluene | 51436-99-8 | Benchchem [benchchem.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 6. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]
- 7. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 8. WO1999050206A1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 9. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Korn-blum Oxidation for Aromatic Aldehydes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Korn-blum oxidation for the synthesis of aromatic aldehydes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Korn-blum oxidation of aromatic halides.
Q1: My reaction shows low or no conversion of the starting aromatic halide. What are the possible causes and solutions?
-
Poor Leaving Group: The Korn-blum oxidation is an SN2 reaction, and its efficiency is highly dependent on the leaving group.[1] Iodides are generally the most reactive, followed by bromides and tosylates.[1] Chlorides are often poor substrates and may require harsher conditions or additives.[2]
-
Solution: If using an aromatic bromide with low reactivity, consider converting it to the corresponding iodide via a Finkelstein reaction. Alternatively, converting the corresponding alcohol to a tosylate can significantly improve the reaction rate.[1]
-
-
Low Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.[2]
-
Solution: Ensure the reaction temperature is maintained between 80°C and 150°C.[2] For less reactive substrates, increasing the temperature towards the upper end of this range may be necessary.
-
-
Insufficient Reaction Time: Conventional methods may require several hours for completion.[3]
Q2: The yield of my aromatic aldehyde is low, and I have significant side products. How can I improve the selectivity?
The most common side products in the Korn-blum oxidation of benzylic halides are the corresponding benzyl alcohol and thiomethyl ether.[6]
-
Formation of Benzyl Alcohol: This can occur due to the presence of water in the reaction mixture.
-
Solution: Use anhydrous dimethyl sulfoxide (DMSO) and ensure all glassware is thoroughly dried before use.
-
-
Formation of Thiomethyl Ether: This by-product can form, especially under forcing conditions.[6]
-
Solution: Optimizing the reaction temperature and time can minimize the formation of this side product. Avoid unnecessarily high temperatures or prolonged reaction times after the starting material has been consumed.
-
-
Use of Additives: The addition of certain salts can improve the yield and selectivity.
-
Solution: The use of zinc salts has been shown to improve the yield of the desired aldehyde in the oxidation of benzylic bromides.[6]
-
Q3: My final product has a strong, unpleasant odor. How can I remove it?
The characteristic odor is due to the formation of dimethyl sulfide (DMS) as a by-product.[2]
-
Solution:
-
Aqueous Work-up: During the work-up, wash the organic layer multiple times with a saturated sodium chloride solution (brine).
-
Oxidative Quench: A dilute solution of an oxidizing agent, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the residual DMS to non-volatile sulfoxides or sulfones. This should be done cautiously and with careful monitoring to avoid oxidation of the desired aldehyde.
-
Vacuum: For relatively volatile aldehydes, applying a high vacuum can help remove residual DMS.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Korn-blum oxidation?
The Korn-blum oxidation proceeds via an SN2 reaction where the oxygen atom of DMSO acts as a nucleophile, displacing the halide or tosylate leaving group to form an alkoxysulfonium salt intermediate.[2] A base then abstracts a proton from the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes a rearrangement and subsequent elimination to yield the aldehyde and dimethyl sulfide.[2]
Q2: Which base is most suitable for the Korn-blum oxidation?
Mild, non-nucleophilic bases are typically used to facilitate the deprotonation step.[2]
-
Common choices: Sodium bicarbonate (NaHCO₃), potassium bicarbonate (KHCO₃), and triethylamine (Et₃N) are frequently used.[1][2][4]
-
Considerations: The choice of base can influence the reaction rate and side product formation. It is often an empirical choice based on the specific substrate.
Q3: Can I use a solvent other than DMSO?
DMSO acts as both the solvent and the oxidant in the classical Korn-blum reaction.[2] While other amine N-oxides like pyridine N-oxide have been used in similar oxidations, DMSO is the defining reagent for this specific named reaction.[7]
Q4: How does microwave-assisted Korn-blum oxidation compare to the conventional method?
Microwave irradiation has been shown to significantly accelerate the Korn-blum oxidation, often reducing reaction times from hours to minutes.[4][5] This can also lead to higher yields and cleaner reactions by minimizing the formation of side products that may arise from prolonged heating.[4]
Data Presentation
The following table summarizes the yields of aromatic aldehydes obtained from the Korn-blum oxidation of various substituted benzyl bromides under different reaction conditions.
| Substrate (Ar-CH₂Br) | Method | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl bromide | Microwave | KHCO₃ | N/A | 2 min | 92 | [5] |
| 4-Methylbenzyl bromide | Microwave | KHCO₃ | N/A | 3 min | 95 | [5] |
| 4-Methoxybenzyl bromide | Microwave | KHCO₃ | N/A | 3 min | 97 | [4] |
| 4-Chlorobenzyl bromide | Microwave | KHCO₃ | N/A | 4 min | 90 | [5] |
| 4-Nitrobenzyl bromide | Microwave | KHCO₃ | N/A | 2 min | 88 | [5] |
| 2-Chlorobenzyl bromide | Microwave | KHCO₃ | N/A | 4 min | 85 | [5] |
| Benzyl bromide | Conventional | NaHCO₃ | 150 | a few min | High | |
| Benzyl bromide | Pyridine N-oxide/Ag₂O | N/A | 25 | overnight | 95 | [7] |
| 4-Methoxybenzyl bromide | Pyridine N-oxide/Ag₂O | N/A | 25 | overnight | 92 | [7] |
| 4-Nitrobenzyl bromide | Pyridine N-oxide/Ag₂O | N/A | 50 | overnight | 92 | [7] |
Note: "N/A" for microwave reactions indicates that the temperature is not typically controlled in the same way as conventional heating and is dependent on the microwave power.
Experimental Protocols
Detailed Methodology for the Microwave-Assisted Korn-blum Oxidation of 4-Methoxybenzyl Bromide
This protocol is adapted from the procedure described by Bratulescu et al.[4][5]
Materials:
-
4-Methoxybenzyl bromide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium bicarbonate (KHCO₃), finely powdered
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
25 mL Erlenmeyer flask
-
Microwave oven (domestic or laboratory grade)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a 25 mL Erlenmeyer flask, combine 4-methoxybenzyl bromide (3 mmol), anhydrous DMSO (4 mmol), and finely powdered potassium bicarbonate (7 mmol).
-
Microwave Irradiation: Mix the reagents thoroughly to form a paste. Place the flask in the center of the microwave oven and irradiate for 3 minutes. Caution: Perform this step in a well-ventilated fume hood as pressure may build up in the flask.
-
Work-up: After irradiation, allow the flask to cool to room temperature. Add 60 mL of ice-cold deionized water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine) to remove any remaining DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-methoxybenzaldehyde.
-
Purification (if necessary): The product is often of high purity.[5] If further purification is required, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be performed.
Mandatory Visualizations
Caption: Mechanism of the Korn-blum Oxidation.
Caption: Troubleshooting workflow for Korn-blum oxidation.
References
- 1. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-6-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-6-fluorobenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes.
Route 1: From 2-Bromo-6-fluorotoluene
This pathway involves a two-step sequence: radical bromination of the methyl group followed by Kornblum oxidation.
Step 1: Radical Bromination of 2-Bromo-6-fluorotoluene
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Inefficient radical initiation. 2. Insufficient amount of brominating agent (e.g., NBS). 3. Presence of radical inhibitors. | 1. Ensure the light source for photo-initiation is of appropriate wavelength and intensity. If using a chemical initiator (e.g., AIBN, benzoyl peroxide), ensure it is fresh and used at the correct temperature. 2. Use a slight excess of the brominating agent. 3. Purify the solvent and starting material to remove any potential inhibitors. |
| Formation of multiple products (TLC/GC analysis) | 1. Over-bromination: Formation of 2-bromo-6-fluorobenzal bromide (dibrominated product). 2. Ring bromination: Bromination on the aromatic ring instead of the methyl group. | 1. Carefully control the stoichiometry of the brominating agent. Use of N-bromosuccinimide (NBS) can help maintain a low concentration of Br₂ and improve selectivity.[1][2] 2. Perform the reaction in a non-polar solvent and in the absence of Lewis acids to disfavor electrophilic aromatic substitution. |
| Reaction is sluggish or does not initiate | 1. Low reaction temperature. 2. Poor quality of radical initiator. | 1. Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator. 2. Use a freshly opened or purified radical initiator. |
Step 2: Kornblum Oxidation of 2-Bromo-6-fluorobenzyl bromide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Formation of byproducts. 3. Decomposition of the product. | 1. Increase the reaction time or temperature, monitoring the progress by TLC or GC. 2. Use a mild base (e.g., sodium bicarbonate) to minimize elimination side reactions.[3] Ensure anhydrous conditions to prevent hydrolysis of the benzyl bromide to the corresponding alcohol. 3. Avoid excessive heating and prolonged reaction times. |
| Presence of 2-Bromo-6-fluorobenzyl alcohol as a major byproduct | Hydrolysis of the starting material, 2-bromo-6-fluorobenzyl bromide, due to the presence of water. | Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of 2-Bromo-6-fluorobenzyl methyl thioether as a byproduct | A known side reaction of the Kornblum oxidation. | This byproduct is often difficult to completely eliminate. Purification by column chromatography is typically required. |
| Difficult purification of the final product | Presence of polar byproducts and unreacted DMSO. | After the reaction, pour the mixture into a large volume of cold water to precipitate the product and dissolve the DMSO. Extract the product with a suitable organic solvent. Wash the organic layer thoroughly with water and brine to remove residual DMSO. Column chromatography on silica gel is usually necessary for high purity. |
Route 2: From 1-Bromo-3-fluorobenzene
This route involves ortho-lithiation followed by formylation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete lithiation. 2. Reaction with residual water or other electrophiles. 3. Low reactivity of the formylating agent. 4. Formation of alternative lithiation products. | 1. Use a fresh, accurately titrated solution of n-butyllithium. Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to prevent decomposition of the organolithium intermediate. 2. Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a strict inert atmosphere. 3. Use a highly reactive formylating agent like anhydrous N,N-dimethylformamide (DMF). 4. The directing effect of the fluorine and bromine atoms should favor ortho-lithiation between them. However, lithiation at other positions can occur. Careful control of reaction conditions is crucial. |
| Formation of multiple aromatic byproducts | 1. Protonation of the organolithium intermediate during workup. 2. Reaction of the organolithium intermediate with the solvent (e.g., THF). 3. Halogen-metal exchange followed by reaction with other species. | 1. Quench the reaction at low temperature with a proton source only after the formylation is complete. 2. Maintain a low reaction temperature throughout the process to minimize side reactions with the solvent. 3. Ensure a clean and controlled reaction environment. |
| Product is contaminated with starting material | Incomplete lithiation or formylation. | Increase the equivalents of n-butyllithium and the formylating agent. Allow for sufficient reaction time at low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 2-bromo-6-fluorotoluene?
A1: The most common byproducts are 2-bromo-6-fluorobenzal bromide (from over-bromination in the first step), 2-bromo-6-fluorobenzyl alcohol (from hydrolysis of the intermediate), and 2-bromo-6-fluorobenzyl methyl thioether (a known byproduct of the Kornblum oxidation).
Q2: How can I minimize the formation of the dibrominated byproduct in the radical bromination step?
A2: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent. Using N-bromosuccinimide (NBS) is recommended as it provides a low, steady concentration of bromine, which favors monobromination.[1][2]
Q3: My Kornblum oxidation is giving a very low yield. What are the key parameters to check?
A3: Key parameters for a successful Kornblum oxidation include the use of anhydrous reagents and solvents, maintaining an appropriate reaction temperature (typically elevated), and using a suitable mild base like sodium bicarbonate to facilitate the reaction while minimizing side reactions.[3]
Q4: Is the ortho-lithiation of 1-bromo-3-fluorobenzene regioselective?
A4: Yes, the ortho-lithiation of 1-bromo-3-fluorobenzene is expected to be highly regioselective. The fluorine atom is a stronger ortho-directing group than bromine, and the acidic proton is located between the two halogen atoms, making it the most likely site for deprotonation by a strong base like n-butyllithium.
Q5: What is the best method for purifying the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a mixture of ethyl acetate and petroleum ether or hexane.[4]
Quantitative Data
| Synthetic Route | Step | Reactant | Product | Typical Yield (%) | Key Byproducts | Reference |
| From 2-Bromo-6-fluorotoluene | Radical Bromination | 2-Bromo-6-fluorotoluene | 2-Bromo-6-fluorobenzyl bromide | 85-95 | 2-Bromo-6-fluorobenzal bromide | [4] |
| Kornblum Oxidation | 2-Bromo-6-fluorobenzyl bromide | This compound | 65-75 | 2-Bromo-6-fluorobenzyl alcohol, 2-Bromo-6-fluorobenzyl methyl thioether | [4] | |
| From 1-Bromo-3-fluorobenzene | Ortho-lithiation & Formylation | 1-Bromo-3-fluorobenzene | This compound | 60-70 | 1-Bromo-3-fluorobenzene (unreacted), other isomeric benzaldehydes | General literature on ortho-lithiation |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromo-6-fluorotoluene [4]
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide
-
In a flask equipped with a reflux condenser and a light source, dissolve 2-bromo-6-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux while irradiating with a UV lamp.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-6-fluorobenzyl bromide.
Step 2: Synthesis of this compound (Kornblum Oxidation)
-
Dissolve the crude 2-bromo-6-fluorobenzyl bromide in dimethyl sulfoxide (DMSO).
-
Add a mild base, such as sodium bicarbonate.
-
Heat the mixture (e.g., to 95-100 °C) and stir for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and pour it into a large volume of ice-cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound from 1-Bromo-3-fluorobenzene
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF) in a flask equipped with a dropping funnel and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture, again keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours and then let it slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway from 2-Bromo-6-fluorotoluene with major byproducts.
Caption: Synthetic pathway from 1-Bromo-3-fluorobenzene with a key byproduct.
References
Technical Support Center: Synthesis of 2-Bromo-6-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-6-fluorobenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step synthesis from 2-bromo-6-fluorotoluene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-bromo-6-fluorobenzyl bromide (Step 1) | Insufficient radical initiation. | - Ensure adequate light exposure for the reaction mixture. - Consider adding a radical initiator like AIBN (Azobisisobutyronitrile) if not already in use. |
| Low reactivity of the methyl group. | The electron-withdrawing effects of the fluorine and bromine atoms decrease the reactivity of the benzylic protons.[1] Consider increasing the reaction temperature or prolonging the reaction time. | |
| Over-bromination to dibromo or tribromo species. | - Slowly add the brominating agent (e.g., hydrogen peroxide) dropwise to maintain a low concentration.[1][2] - Monitor the reaction closely using GC or TLC and stop it once the desired product is maximized. | |
| Low yield of this compound (Step 2 - Kornblum Oxidation) | Incomplete reaction. | - Increase the reaction temperature (within the range of 70-100°C) or extend the reaction time (2-15 hours).[1] - Ensure the inorganic base (e.g., sodium bicarbonate, potassium carbonate) is of good quality and used in the correct stoichiometric amount. |
| Formation of side products. | - Pouring the reaction mixture into ice water promptly after completion can help quench the reaction and minimize side product formation.[1][2] - Effective stirring is crucial to ensure homogeneity and prevent localized overheating. | |
| Product purity is low after column chromatography | Co-elution of impurities. | - Optimize the eluent system for silica gel column chromatography. A common system is a mixture of ethyl acetate and petroleum ether.[1][2] - Consider using a gradient elution to better separate the product from closely related impurities. |
| Residual starting material. | - Ensure the reaction has gone to completion by monitoring with GC or TLC before workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most commonly cited method is a two-step synthesis starting from 2-bromo-6-fluorotoluene. This method is advantageous due to its operational simplicity, lower cost, and straightforward post-processing.[1][2] The process involves the bromination of the methyl group followed by a Kornblum oxidation to yield the final aldehyde.[1]
Q2: Are there alternative synthetic routes for this compound?
A2: Yes, an alternative route involves the reaction of m-fluorobromobenzene with N,N-dimethylformamide (DMF) in the presence of a strong base like lithium diisopropylamide (LDA) at very low temperatures (-78°C). However, this method is often considered to have more complex operations, require harsh reaction conditions, and have higher equipment demands, which can increase production costs.[2]
Q3: What are the key parameters to control for a high yield in the bromination of 2-bromo-6-fluorotoluene?
A3: Key parameters include:
-
Light Conditions: Adequate illumination is necessary to initiate the radical bromination reaction.[1][2]
-
Reagent Addition: Slow, dropwise addition of hydrogen peroxide to the mixture of 2-bromo-6-fluorotoluene and hydrobromic acid is crucial.[1][2]
-
Reaction Time and Temperature: The reaction is typically run for 6 to 24 hours. The temperature should be carefully controlled.[1]
Q4: What is the role of dimethyl sulfoxide (DMSO) in the second step of the synthesis?
A4: In the Kornblum oxidation, dimethyl sulfoxide (DMSO) acts as both the solvent and the oxidizing agent to convert the 2-bromo-6-fluorobenzyl bromide to this compound.
Q5: How can I monitor the progress of the reactions?
A5: The progress of both the bromination and the oxidation steps can be effectively monitored using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.
Experimental Protocols
Synthesis of 2-bromo-6-fluorobenzyl bromide (Step 1)
-
In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add 2-bromo-6-fluorotoluene and an appropriate solvent (e.g., an organic or inorganic solvent).
-
Add hydrobromic acid to the mixture.
-
Under illumination, slowly add hydrogen peroxide dropwise to the reaction mixture.
-
Maintain the reaction for 6 to 24 hours, monitoring the progress by GC or TLC.
-
After the reaction is complete, wash the reaction solution with a saturated sodium sulfite solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.
Synthesis of this compound (Step 2)
-
To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base (e.g., sodium bicarbonate).
-
Heat the mixture to a temperature between 70-100°C and maintain for 2-15 hours, monitoring the reaction by GC or TLC.
-
Once the reaction is complete, pour the reaction mixture into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[1][2]
Data Presentation
Table 1: Reported Yields and Purity for the Synthesis of this compound
| Starting Material | Reagents and Conditions | Intermediate Yield & Purity | Final Product Yield & Purity | Reference |
| 2-bromo-6-fluorotoluene | Step 1: HBr, H₂O₂, light, 18h. Step 2: DMSO, Na₂CO₃, 80°C, 5h | 78.4% (93.8% purity) | 55.7% (99.2% purity) | [1] |
| 2-bromo-6-fluorotoluene | Step 1: HBr, H₂O₂, 80°C, 30h. Step 2: DMSO, K₂CO₃, 100°C, 15h | 86.8% (99.2% purity) | 68.7% (99.7% purity) | [1] |
| 2-bromo-6-fluorotoluene | Step 1: Not specified. Step 2: DMSO, NaHCO₃, 95°C, 12h | Not specified | 70.8% (99.7% purity) | [1] |
| 2-bromo-6-fluorotoluene | Step 1: Not specified. Step 2: DMSO, NaHCO₃, 70°C, 2h | Not specified | 65.8% (99.6% purity) | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Suzuki Coupling with 2-Bromo-6-fluorobenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed Suzuki coupling reactions involving the sterically hindered and electronically deactivated substrate, 2-Bromo-6-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: The Suzuki coupling of this compound is inherently challenging due to a combination of steric hindrance and electronic effects. The presence of two ortho-substituents (bromo and fluoro) creates significant steric congestion around the reaction site, which can impede the crucial oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1][2][3][4] Additionally, the electron-withdrawing nature of the fluorine and aldehyde groups deactivates the aromatic ring, making the C-Br bond stronger and less susceptible to cleavage by the palladium catalyst.[4]
Q2: What are the most common side reactions I should be aware of?
A2: The most common side reactions that can significantly lower the yield of your desired product include:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your boronic acid or ester coupling partner, where it is replaced by a hydrogen atom.[5][6] This side reaction is often promoted by harsh reaction conditions and is a known issue with unstable boronic acids.[1][6]
-
Homocoupling: This reaction leads to the formation of a biaryl byproduct from the coupling of two molecules of your boronic acid.[5][7][8] The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[3][7]
-
Dehalogenation: In this side reaction, the bromine atom on this compound is replaced by a hydrogen atom.[5][8] This can occur when the palladium complex reacts with a hydrogen source in the reaction mixture.
Q3: How critical is the choice of catalyst and ligand for this specific substrate?
A3: The choice of the catalyst system is paramount for a successful coupling with a sterically hindered and deactivated substrate like this compound.[3][4] Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective.[9] The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), is highly recommended.[4][10][11][12][13] These ligands facilitate the oxidative addition step and stabilize the active palladium species.[4][11] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[4]
Q4: What is the role of the base, and which one should I choose?
A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling, where the organic group is transferred from the boronic acid to the palladium center.[9][14] For challenging substrates, the choice of base is critical. While common bases like potassium carbonate (K₂CO₃) can work, stronger, non-coordinating bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1][4][9] The solubility and strength of the base can significantly impact the reaction rate and overall yield.[9]
Troubleshooting Guide
If you are experiencing issues with your Suzuki coupling of this compound, consult the following troubleshooting guide.
Issue 1: No or Low Conversion to Product
This is a common problem when working with this challenging substrate. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inactive Catalyst System | Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[4][10][11][12][13] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction of a Pd(II) source. |
| Inefficient Oxidative Addition | The steric hindrance of this compound can slow this step.[1][2][3] Increasing the reaction temperature may be necessary.[4][9] Microwave irradiation can also be an effective method to drive the reaction to completion.[4][15] |
| Inappropriate Base | Use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃.[4][9] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.[4] |
| Poor Solvent Choice | Use anhydrous and thoroughly degassed polar aprotic solvents such as 1,4-dioxane or toluene.[4] A small amount of water is often necessary, so a solvent system like dioxane/water is common.[9][16] |
| Catalyst Deactivation | Catalyst deactivation can occur over the course of the reaction.[17][18] Ensure rigorous exclusion of oxygen from your reaction setup by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[3][7] |
Issue 2: Significant Formation of Side Products
The presence of side products can complicate purification and reduce the yield of your desired compound.
| Side Product Observed | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[3][7] | Thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the reaction.[3] |
| Protodeboronation of Boronic Acid | Instability of the boronic acid, especially under prolonged heating or harsh basic conditions.[6] | Use a fresh batch of high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can slowly release the active boronic acid under the reaction conditions.[3][6] Using milder bases like K₂CO₃ might also help if compatible with the reaction.[1] |
| Dehalogenation of Starting Material | Presence of a hydrogen source in the reaction mixture. | Ensure all reagents and solvents are anhydrous and of high purity.[9] Optimizing the reaction time and avoiding prolonged heating after the consumption of the boronic acid can also minimize this side reaction.[9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a starting point protocol and may require optimization for your specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Preventing over-bromination in the synthesis of bromo-fluoro compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-fluoro compounds, with a focus on preventing over-bromination and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of a fluoroaromatic compound producing significant amounts of di- and poly-brominated byproducts?
A1: Over-bromination is a common issue in the synthesis of bromo-fluoro compounds. The primary causes include:
-
Incorrect Stoichiometry: Using an excess of the brominating agent is the most direct cause of over-bromination.
-
High Reaction Temperature: Higher temperatures can increase the reaction rate, but often at the expense of selectivity, leading to multiple brominations.
-
High Concentration of Brominating Agent: A high localized concentration of the brominating agent can promote further bromination of the desired mono-bromo product.
-
Reaction Conditions Favoring Polyhalogenation: Certain solvents and catalysts can enhance the reactivity of the system, leading to less selective reactions.
Q2: How does the fluorine substituent affect the regioselectivity of bromination on an aromatic ring?
A2: The fluorine atom on an aromatic ring is an ortho-, para- director due to its ability to donate a lone pair of electrons to the aromatic system, stabilizing the arenium ion intermediate at these positions. However, because of its high electronegativity, fluorine is also an inductively deactivating group. This interplay of resonance and inductive effects means that while bromination is directed to the ortho and para positions, the overall reaction rate may be slower than that of benzene. Typically, the para-substituted product is favored due to reduced steric hindrance.
Q3: What are the most common brominating agents for fluoroaromatic compounds, and how do they differ?
A3: Common brominating agents include:
-
Molecular Bromine (Br₂): A powerful brominating agent that often requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to activate the aromatic ring. It can be difficult to control and may lead to over-bromination if not used carefully.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent.[1][2][3][4] It is often used for the monobromination of activated or moderately deactivated aromatic rings. Acid catalysis can be employed to increase its reactivity.[5]
-
Bromine-trifluoride (BrF₃) and Bromine: This combination can be used for the bromination of deactivated aromatic compounds at mild temperatures.[6]
Q4: How can I accurately quantify the amount of mono- and poly-brominated products in my reaction mixture?
A4: Several analytical techniques can be used for the quantification of brominated products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile brominated compounds. It provides both qualitative and quantitative information based on the mass-to-charge ratio of the fragments.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally unstable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the different isomers and quantify their relative amounts by integrating the signals corresponding to each compound.
Troubleshooting Guide: Preventing Over-bromination
This guide addresses the common issue of over-bromination and provides systematic steps to achieve selective monobromination.
Problem: Formation of significant amounts of di- and poly-brominated byproducts.
Below is a workflow to troubleshoot and optimize your reaction conditions to favor monobromination.
Caption: Troubleshooting workflow for preventing over-bromination.
Key Factors Influencing Selectivity in the Bromination of Fluoroarenes
The successful selective bromination of fluoroaromatic compounds depends on a careful balance of several factors. The diagram below illustrates the key variables that can be manipulated to control the reaction outcome.
Caption: Factors influencing selective monobromination of fluoroarenes.
Data on Selective Bromination of Fluorobenzene
The following tables summarize quantitative data from various studies on the bromination of fluorobenzene, highlighting the impact of different reaction conditions on product distribution and yield.
Table 1: Effect of Temperature on the Bromination of Fluorobenzene with Liquid Bromine
| Temperature (°C) | Molar Ratio (Br₂/FB) | Catalyst (FeCl₃ wt%) | p-bromofluorobenzene (%) | o-bromofluorobenzene (%) | Dibromofluorobenzene (%) | Reference |
| Below 0 | 1.01-1.02 | 0.5-2 | High | Low | Minimal | [7] |
| Not Specified | 0.8:1 | Not Specified | 98.2 | 1.8 | Not Reported | [7] |
Table 2: Bromination of Fluoro-substituted Aromatics with NBS
| Substrate | Solvent | Catalyst | Product | Selectivity | Reference |
| Electron-rich aromatics | DMF | None | p-bromo product | High para-selectivity | [1] |
| Acetanilide | Acetonitrile | Catalytic HCl | 4'-bromoacetanilide | High | [5] |
Experimental Protocols
Protocol 1: Selective para-Bromination of Fluorobenzene
This protocol is adapted from a patented method for the high-yield synthesis of p-bromofluorobenzene.[7]
Materials:
-
Fluorobenzene (FB)
-
Liquid Bromine (Br₂)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Solvent (optional, for temperatures below -20°C, e.g., a perhalogenated solvent)
Procedure:
-
Cool the reaction vessel containing fluorobenzene to a temperature between 0°C and -20°C. If a lower temperature is desired, dissolve the fluorobenzene in a suitable solvent and cool to between -20°C and -60°C.
-
Add anhydrous ferric chloride (0.5-2% by weight with respect to fluorobenzene) to the cooled fluorobenzene.
-
Slowly add liquid bromine (1.01-1.02 molar equivalents) to the stirred mixture while maintaining the low temperature. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed at the low temperature until completion (monitoring by GC is recommended).
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine.
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation to separate the p-bromofluorobenzene from any unreacted starting material and dibrominated byproducts.
Protocol 2: Bromination of an Activated Fluoroaromatic Compound using NBS
This protocol provides a general method for the bromination of an activated fluoroaromatic compound using N-Bromosuccinimide (NBS).
Materials:
-
Fluoroaromatic substrate
-
N-Bromosuccinimide (NBS, recrystallized if necessary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon Tetrachloride (CCl₄), or Dimethylformamide (DMF))
-
Acid catalyst (optional, e.g., catalytic amount of HCl or H₂SO₄)
Procedure:
-
Dissolve the fluoroaromatic substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve NBS (1.0-1.1 equivalents) in the same anhydrous solvent.
-
If using an acid catalyst, add it to the solution of the fluoroaromatic substrate.
-
Slowly add the NBS solution to the stirred solution of the substrate at room temperature or a reduced temperature (e.g., 0°C) to control the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 7. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
Removal of triphenylphosphine oxide from Wittig reaction with 2-Bromo-6-fluorobenzaldehyde
This guide provides troubleshooting advice and detailed protocols for the removal of triphenylphosphine oxide (TPPO), a common byproduct, from the Wittig reaction, with a focus on products derived from 2-Bromo-6-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) often difficult to remove from my reaction mixture?
Triphenylphosphine oxide (TPPO) is a byproduct of several common organic reactions, including the Wittig, Mitsunobu, and Appel reactions.[1] Its removal can be challenging due to a combination of its physical properties. TPPO is a highly polar, crystalline solid that often exhibits similar solubility profiles to moderately polar target compounds.[2] This can lead to co-elution during column chromatography or co-precipitation during crystallization, making separation difficult.[2][3]
Q2: I performed a Wittig reaction with this compound, and my desired alkene product is co-eluting with TPPO during column chromatography. What are my options?
When standard chromatography fails, several alternative non-chromatographic or modified chromatographic methods can be employed. The choice of method depends on the polarity and solubility of your specific alkene product.
-
Solution A: Selective Precipitation with a Non-Polar Solvent. This is often the simplest and most direct method. TPPO is poorly soluble in non-polar solvents like hexane, pentane, or diethyl ether.[4][5] By concentrating the reaction mixture and triturating it with one of these solvents, TPPO can often be selectively precipitated and removed by filtration.[2]
-
Solution B: Precipitation via Metal Salt Complexation. TPPO is a Lewis base and can form insoluble complexes with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][6] Adding a solution of one of these salts to the crude reaction mixture can precipitate the TPPO complex, which is then easily filtered off.[2][7] This method is particularly useful for more polar products where selective precipitation is difficult.[8]
-
Solution C: Rapid Filtration through a Silica Plug. If your product is significantly less polar than TPPO, a silica plug can be a fast and effective purification method.[2][7] The highly polar TPPO strongly adsorbs to the silica gel, while the less polar product can be quickly eluted with a non-polar solvent system like hexane/ether.[9][10]
Q3: Are there reliable methods to remove TPPO entirely without column chromatography?
Yes, chromatography-free purifications are highly desirable, especially for large-scale reactions.[1]
-
Crystallization/Precipitation: Exploiting the low solubility of TPPO in non-polar solvents is a primary chromatography-free method.[11] Concentrating the reaction mixture and adding a solvent like cyclohexane or hexane can cause TPPO to precipitate directly from the mixture.[1][11]
-
Metal Salt Complexation: The formation of insoluble TPPO-metal salt adducts is a robust non-chromatographic method.[6] For instance, adding ZnCl₂ to an ethanolic solution of the crude product will precipitate a ZnCl₂(TPPO)₂ complex that can be removed by simple filtration.[2][8]
-
Reaction with Oxalyl Chloride: A chemical method involves treating the crude reaction mixture with oxalyl chloride. This converts TPPO into an insoluble chlorophosphonium salt, which can be filtered off.[6][7][12]
Q4: How does the metal salt precipitation method work?
This technique relies on the principles of Lewis acid-base chemistry. The oxygen atom of triphenylphosphine oxide is a Lewis base. When a Lewis acidic metal salt like ZnCl₂ is introduced, it coordinates with the TPPO molecules to form a stable, insoluble complex, often with a defined stoichiometry like ZnCl₂(TPPO)₂.[2][8] This complex is typically a white precipitate that can be easily separated from the desired product in the solution by filtration.[2]
Troubleshooting and Experimental Guides
Troubleshooting Workflow for TPPO Removal
Before selecting a method, assess the solubility and polarity of your target alkene. A small-scale solubility test can save significant time and material. The following workflow provides a logical sequence for purification.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. shenvilab.org [shenvilab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Bromo-6-fluorobenzaldehyde
Welcome to the technical support center for 2-Bromo-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While this compound is stable under recommended storage conditions, it can degrade via several pathways, primarily due to its functional groups: the aldehyde, the carbon-bromine bond, and the carbon-fluorine bond on the aromatic ring. The most common degradation pathways are:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-Bromo-6-fluorobenzoic acid. This can occur slowly in the presence of air (autoxidation) and is accelerated by oxidizing agents.[1][2][3][4]
-
Photodegradation: Aromatic halides can be sensitive to light. UV radiation can initiate homolytic cleavage of the carbon-halogen bonds, leading to dehalogenation and the formation of radical species, which can result in a complex mixture of byproducts.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde and halogen substituents makes the aromatic ring susceptible to attack by nucleophiles. This can lead to the substitution of the bromine or fluorine atoms.
-
Disproportionation (Cannizzaro Reaction): In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield the corresponding primary alcohol and carboxylic acid.[1] For this compound, this would result in 2-Bromo-6-fluorobenzyl alcohol and 2-Bromo-6-fluorobenzoic acid.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the integrity of this compound, it is crucial to store it correctly.[7] Proper storage in a cool, well-ventilated area is vital.[7] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Keep containers tightly closed and protect them from light to avoid photodegradation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: I observe a white crystalline solid forming in my sample of this compound over time. What is it likely to be?
A3: The formation of a white crystalline solid is most likely due to the oxidation of the aldehyde group to 2-Bromo-6-fluorobenzoic acid. Benzaldehydes are known to undergo autoxidation in the presence of air.[1] You can confirm the identity of this impurity using analytical techniques such as NMR spectroscopy (observing the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal) or by measuring the melting point, as benzoic acid derivatives typically have higher melting points than the corresponding aldehydes.
Q4: Can I purify this compound if it has started to degrade?
A4: Yes, purification is often possible. If the primary impurity is the corresponding carboxylic acid, you can dissolve the sample in a suitable organic solvent (like dichloromethane or diethyl ether) and wash it with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. The organic layer can then be dried and the solvent evaporated. Recrystallization or column chromatography can also be effective methods for purification.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Cross-Coupling Reactions
-
Symptom: You are using this compound in a Suzuki or Buchwald-Hartwig coupling reaction, and your yields are variable or lower than expected.
-
Possible Cause 1: Reagent Degradation: The aldehyde may have partially oxidized to the carboxylic acid, which can interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Check Purity: Analyze your starting material by ¹H NMR or GC-MS to check for the presence of 2-Bromo-6-fluorobenzoic acid.
-
Purify if Necessary: If significant oxidation has occurred, purify the aldehyde as described in FAQ Q4.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently purified batch of the aldehyde for best results.
-
-
Possible Cause 2: Catalyst Inhibition: The aldehyde functional group can sometimes coordinate to the metal center of the catalyst, leading to inhibition.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the aldehyde group as an acetal before performing the cross-coupling reaction. The protecting group can be removed in a subsequent step.
-
Optimize Reaction Conditions: Screen different ligands, solvents, and bases, as these can significantly impact the outcome of cross-coupling reactions with functionalized substrates.
-
Issue 2: Formation of Unexpected Side Products
-
Symptom: During your reaction, you observe the formation of side products that are difficult to separate from your desired product.
-
Possible Cause 1: Nucleophilic Attack on the Aromatic Ring: If your reaction conditions involve nucleophiles (e.g., amines, alkoxides) and elevated temperatures, you might be observing nucleophilic aromatic substitution (SNAr) at the positions bearing the fluorine or bromine atoms.
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.
-
Solvent Choice: The choice of solvent can influence the rate of SNAr. Aprotic polar solvents can accelerate this type of reaction.
-
-
Possible Cause 2: Reaction with the Aldehyde Group: The aldehyde is an electrophilic functional group and can react with nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Protect the Aldehyde: As mentioned previously, protecting the aldehyde as an acetal is a common strategy to prevent unwanted reactions at this site.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 360575-28-6 | [8][9] |
| Molecular Formula | C₇H₄BrFO | [8][9] |
| Molecular Weight | 203.01 g/mol | [8][9] |
| Appearance | White to off-white or light yellow solid/powder | [7] |
| Melting Point | 43-47 °C | |
| Boiling Point | 100-102 °C at 8 mmHg | |
| Flash Point | >110 °C | |
| Storage Temperature | 2-8 °C (Recommended) |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis:
-
Identify the characteristic aldehyde proton signal (singlet, typically around 10.3 ppm).
-
Examine the aromatic region (typically between 7.0 and 8.0 ppm) for the expected multiplet patterns.
-
Look for a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm), which would indicate the presence of 2-Bromo-6-fluorobenzoic acid.
-
Integrate the aldehyde peak against any impurity peaks to estimate the purity.
-
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol is a representative example and may require optimization.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Caption: Factors influencing the stability of this compound.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Scientific.Net [scientific.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. This compound | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Monitoring 2-Bromo-6-fluorobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2-Bromo-6-fluorobenzaldehyde using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of a reaction with this compound?
A1: The most common and effective techniques are Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Gas Chromatography (GC) for quantitative analysis of volatile and semi-volatile compounds.[1][2] High-Performance Liquid Chromatography (HPLC) can also be used, sometimes requiring derivatization of the aldehyde.[1]
Q2: How do I choose an appropriate TLC solvent system for my reaction?
A2: The choice of solvent system depends on the polarity of your starting material and product. This compound is a moderately polar compound. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common mobile phase is a mixture of ethyl acetate and petroleum ether. You may need to adjust the ratio to achieve an Rf value of 0.3-0.5 for the starting material for optimal separation.
Q3: What type of GC column is suitable for analyzing this compound and its derivatives?
A3: A mid-polarity column, such as a DB-624 or a similar 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase, is effective for the separation of halogenated aromatic compounds like this compound.[1]
Q4: Can I use GC-MS to monitor my reaction?
A4: Yes, GC-MS is a powerful tool for monitoring these reactions. It not only separates the components of your reaction mixture but also provides structural information from the mass fragmentation patterns, which is useful for identifying your product and any potential byproducts.[1]
Q5: What are some common impurities I might see in my reaction?
A5: Impurities can arise from the starting materials or side reactions. Potential impurities could include unreacted starting materials, isomers of bromofluorobenzaldehyde, or byproducts from side reactions such as oxidation of the aldehyde to a carboxylic acid.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- Compound is highly polar or acidic/basic.- Inappropriate solvent system. | - Dilute your sample before spotting.- Add a small amount of acetic acid or triethylamine to the developing solvent.- Try a more polar or less polar solvent system. |
| Spots are not moving from the baseline (Rf ≈ 0) | - The developing solvent is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are running at the solvent front (Rf ≈ 1) | - The developing solvent is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| No spots are visible under UV light | - The compound does not have a UV chromophore.- The sample is too dilute. | - Use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| Poor separation between starting material and product | - The polarity of the starting material and product are very similar.- The solvent system is not optimal. | - Try a different solvent system with varying polarities.- Consider using a different stationary phase (e.g., alumina or reverse-phase TLC plates). |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | - Active sites in the injector liner or column.- Column contamination.- Incorrect column installation. | - Use a deactivated injector liner.- Condition the column at a high temperature.- Trim the first few centimeters of the column.- Reinstall the column according to the manufacturer's instructions. |
| Ghost peaks (peaks in a blank run) | - Contamination in the injector.- Septum bleed.- Carryover from a previous injection. | - Clean the injector and replace the liner and septum.- Use a high-quality, low-bleed septum.- Run a solvent blank after concentrated samples. |
| Baseline drift | - Column bleed.- Contaminated carrier gas.- Detector not stabilized. | - Condition the column.- Ensure high-purity carrier gas and check for leaks.- Allow sufficient time for the detector to warm up and stabilize. |
| Poor resolution between peaks | - Sub-optimal temperature program.- Incorrect carrier gas flow rate.- Column is overloaded. | - Optimize the oven temperature ramp rate.- Verify and adjust the carrier gas flow rate.- Dilute the sample or use a split injection. |
| Irreproducible retention times | - Fluctuations in oven temperature or carrier gas flow.- Leaks in the system. | - Ensure the GC oven is properly calibrated and the flow controller is stable.- Perform a leak check of the system. |
Experimental Protocols
Representative Reaction: Suzuki Coupling of this compound
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC and/or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
TLC Monitoring Protocol
-
Prepare the TLC chamber: Add the chosen solvent system (e.g., 10% ethyl acetate in hexanes) to a developing chamber and allow it to saturate.
-
Spot the TLC plate: On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Develop the plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
-
Visualize the plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
GC Monitoring Protocol
-
Sample preparation: Take a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
Analysis: Run the GC method and analyze the resulting chromatogram. The decrease in the peak area of the starting material and the increase in the peak area of the product indicate the reaction progress.
Data Presentation
Table 1: Typical TLC Parameters for this compound Reactions
| Compound | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value * | Visualization |
| This compound | Silica Gel | 10% Ethyl Acetate / 90% Hexanes | ~0.4 - 0.5 | UV (254 nm) |
| Suzuki Coupling Product (Biphenyl derivative) | Silica Gel | 10% Ethyl Acetate / 90% Hexanes | ~0.2 - 0.3 | UV (254 nm) |
*Rf values are approximate and can vary based on experimental conditions.
Table 2: Starting Point GC Parameters for this compound Analysis
| Parameter | Condition |
| GC System | Agilent 7890A or equivalent |
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent[1] |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min[1] |
| Inlet | Split/Splitless at 250°C |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 140°C, hold for 2 minRamp: 5°C/min to 200°C, hold for 2 minRamp: 20°C/min to 250°C, hold for 5 min[1] |
| Detector | FID at 250°C or Mass Spectrometer |
| Expected Retention Time * | > 5 min |
*Retention time is an estimate and should be confirmed experimentally.
Visualizations
Caption: Experimental workflow for a Suzuki coupling reaction of this compound.
Caption: Troubleshooting logic for common TLC and GC issues.
References
Handling and storage to prevent 2-Bromo-6-fluorobenzaldehyde decomposition
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 2-Bromo-6-fluorobenzaldehyde to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition for this compound, like many benzaldehyde derivatives, is oxidation. When exposed to air (oxygen), the aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), forming 2-Bromo-6-fluorobenzoic acid. This process can be accelerated by exposure to light and elevated temperatures.
Q2: What are the visible signs of this compound decomposition?
A2: A pure sample of this compound is typically a beige or light yellow solid.[1] Decomposition to 2-Bromo-6-fluorobenzoic acid may not always be immediately visible. However, the presence of a white crystalline solid (the benzoic acid derivative) mixed with the original compound can be an indicator. Over time, the material may also change in color or consistency. For a definitive assessment of purity, analytical techniques such as NMR or chromatography are recommended.
Q3: How should I properly store this compound to minimize decomposition?
A3: To minimize decomposition, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere.[2] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. It is also advisable to store the compound in an amber glass bottle to protect it from light.[3]
Q4: Can I use inhibitors to prevent the oxidation of this compound?
Q5: Is this compound sensitive to moisture?
A5: While the primary degradation pathway is oxidation, like most aldehydes, this compound should be protected from moisture. Aldehydes can potentially form hydrates in the presence of water, which could affect reactivity in certain applications. Therefore, storage in a dry environment is crucial.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound.
Issue 1: The compound has changed in appearance or has a different melting point than expected.
| Possible Cause | Troubleshooting Step |
| Decomposition to 2-Bromo-6-fluorobenzoic acid | The presence of the carboxylic acid impurity will alter the physical properties of the compound. It is advisable to purify the material before use. A common method for purifying benzaldehydes from their corresponding benzoic acids is vacuum distillation.[3] For solid aldehydes, recrystallization may also be a viable option. |
| Presence of other impurities from synthesis | If the compound is newly synthesized, it may contain residual starting materials or by-products. Review the purification steps of the synthesis protocol. Techniques like column chromatography or recrystallization can be employed for further purification.[6] |
Issue 2: Inconsistent results in reactions involving this compound.
| Possible Cause | Troubleshooting Step |
| Partial decomposition of the starting material | The presence of 2-Bromo-6-fluorobenzoic acid can interfere with reactions, particularly those that are base-sensitive. It is recommended to test the purity of the aldehyde before use, for example, by taking a melting point or running a TLC. If decomposition is suspected, purify the aldehyde as described above. |
| Reaction conditions are not strictly anhydrous or inert | This compound is sensitive to air. Ensure that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[7] |
Issue 3: The compound appears to be degrading rapidly even under recommended storage conditions.
| Possible Cause | Troubleshooting Step |
| Frequent opening of the container | Each time the container is opened, the compound is exposed to air and moisture. If you need to use small amounts of the compound frequently, it is best to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. |
| Contamination of the storage container | Ensure that the storage container is clean and dry before transferring the compound. Any impurities in the container could potentially catalyze decomposition. |
| Inadequate inert atmosphere | If using an inert gas, ensure the gas is of high purity and that the container is properly flushed before sealing. |
Visualizing Decomposition and Handling Workflows
Decomposition Pathway of this compound
Caption: Figure 1. Primary decomposition pathway.
Recommended Storage and Handling Workflow
Caption: Figure 2. Storage and handling workflow.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is a general guideline for the purification of this compound to remove non-volatile impurities such as the corresponding benzoic acid.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Vacuum distillation apparatus (all glassware must be thoroughly dried)
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: If the crude aldehyde is suspected to be acidic, dissolve it in a suitable organic solvent (e.g., diethyl ether) and wash it in a separatory funnel with a saturated sodium bicarbonate solution. Continue washing until the cessation of CO2 evolution. Follow with a wash of deionized water and then a brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter. Remove the solvent under reduced pressure.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. It is crucial that all joints are well-sealed to maintain a good vacuum.
-
Distillation: Transfer the crude aldehyde to the distillation flask. Apply vacuum slowly. Once the desired pressure is reached, begin to gently heat the flask with stirring.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The receiving flask should be cooled in an ice bath to minimize loss of the purified product.
-
Storage: Transfer the purified aldehyde to a clean, dry, amber glass bottle. Flush the headspace with an inert gas before sealing the container tightly. Store as recommended.
Protocol 2: Stability Testing of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under accelerated conditions by quantifying the formation of 2-Bromo-6-fluorobenzoic acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Pure this compound
-
Reference standard for 2-Bromo-6-fluorobenzoic acid
-
HPLC grade acetonitrile and water
-
HPLC grade formic acid or other suitable buffer components
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Temperature and humidity-controlled stability chamber
Procedure:
-
Sample Preparation: Prepare several samples of this compound in vials.
-
Accelerated Stability Study: Place the vials in a stability chamber at elevated temperature and humidity (e.g., 40 °C / 75% RH).
-
Time Points: Withdraw a vial at specified time intervals (e.g., 0, 1, 2, 4, and 6 weeks).
-
Sample Analysis:
-
For each time point, accurately weigh a specific amount of the sample, dissolve it in a known volume of diluent (e.g., acetonitrile/water mixture), and filter it.
-
Prepare a standard solution of 2-Bromo-6-fluorobenzoic acid of known concentration.
-
Inject both the sample and standard solutions into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to 2-Bromo-6-fluorobenzoic acid in the chromatograms of the stability samples by comparing its retention time with that of the standard.
-
Calculate the percentage of the benzoic acid derivative present at each time point.
-
Plot the percentage of the degradation product versus time to determine the rate of decomposition under the tested conditions.
-
Quantitative Data Summary
The following tables provide a summary of the physical properties and recommended storage conditions for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 360575-28-6 | [8] |
| Molecular Formula | C₇H₄BrFO | [8] |
| Molecular Weight | 203.01 g/mol | [8] |
| Appearance | Beige to light yellow solid | [1] |
| Melting Point | 43-47 °C | [8] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down the rate of oxidation. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent contact with oxygen.[7] |
| Light | Protect from light (Amber vial) | To prevent light-catalyzed decomposition.[3] |
| Moisture | Store in a dry environment | To prevent hydrate formation and potential side reactions. |
| Container | Tightly sealed glass container | To prevent exposure to the atmosphere. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. helixchrom.com [helixchrom.com]
- 6. CN102070420B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. This compound | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis and Purification of 2-Bromo-6-fluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis and purification of 2-Bromo-6-fluorobenzaldehyde. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address common challenges encountered during laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: There are two primary scalable methods for the synthesis of this compound:
-
Two-Step Synthesis from 2-Bromo-6-fluorotoluene: This is often preferred for its operational simplicity and lower cost. It involves the radical bromination of 2-bromo-6-fluorotoluene to form 2-bromo-6-fluorobenzyl bromide, followed by Kornblum oxidation to the desired aldehyde.[1][2][3]
-
Ortho-lithiation of 1-Bromo-3-fluorobenzene: This method involves the direct formylation of 1-bromo-3-fluorobenzene (m-fluorobromobenzene) after ortho-lithiation. However, this approach requires cryogenic temperatures (-78°C) and highly reactive organolithium reagents, making it more complex and costly for large-scale production.[1][2]
Q2: What are the typical impurities I might encounter and how can I remove them?
A2: Common impurities depend on the synthetic route.
-
From 2-Bromo-6-fluorotoluene route: You may find unreacted 2-bromo-6-fluorobenzyl bromide, the corresponding carboxylic acid (2-bromo-6-fluorobenzoic acid) from over-oxidation, and residual dimethyl sulfoxide (DMSO).[4]
-
From 1-Bromo-3-fluorobenzene route: Impurities can include unreacted starting material and byproducts from competing lithiation or side reactions.
Purification is typically achieved through silica gel column chromatography.[1][2] For removing acidic impurities, a wash with a mild base like 10% aqueous sodium bicarbonate solution can be effective before chromatography.[4] Another effective method for aldehyde purification is the formation of a water-soluble bisulfite adduct, which can be separated from non-aldehyde impurities via extraction. The aldehyde is then regenerated by basification.[5][6][7][8]
Q3: What are the key safety considerations when working with the reagents for this synthesis?
A3: Safety is paramount. Key considerations include:
-
Hydrogen Peroxide and Hydrobromic Acid: These are corrosive and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
Organolithium Reagents (e.g., n-BuLi, LDA): These are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Many organic solvents used are flammable and/or toxic. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions?
A4: Yes, the carbon-bromine bond in this compound is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Br bond is more reactive than a C-Cl bond in the oxidative addition step, often allowing for milder reaction conditions.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the bromination of 2-bromo-6-fluorotoluene. | 1. Insufficient light for radical initiation.[3]2. Low reaction temperature.3. Degradation of hydrogen peroxide. | 1. Ensure a high-intensity light source (e.g., 1000W iodine-tungsten lamp) is used.[2]2. Maintain the reaction temperature as specified in the protocol.3. Use fresh, properly stored hydrogen peroxide. |
| Incomplete Kornblum oxidation. | 1. Insufficient reaction time or temperature.2. Deactivated DMSO.3. The inorganic base is not effective. | 1. Increase the reaction time or temperature within the recommended range (e.g., 70-100°C).[1][2]2. Use anhydrous DMSO.3. Ensure the inorganic base (e.g., sodium bicarbonate) is finely powdered to maximize surface area. |
| Product is contaminated with 2-bromo-6-fluorobenzoic acid. | Over-oxidation of the aldehyde, potentially due to exposure to air over time.[4] | 1. Minimize reaction time once the aldehyde is formed.2. During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic impurity.[4]3. Store the purified aldehyde under an inert atmosphere and in a cool, dark place. |
| Difficulty in purifying the aldehyde by column chromatography. | The polarity of the aldehyde might be close to that of the impurities. | 1. Optimize the solvent system for column chromatography; a common eluent is a mixture of ethyl acetate and petroleum ether.[1]2. Consider converting the crude aldehyde to its bisulfite adduct for purification via extraction, followed by regeneration of the pure aldehyde.[5][7][8] |
| Low yield in the ortho-lithiation of 1-bromo-3-fluorobenzene. | 1. Presence of moisture in the reaction setup.2. The temperature is not low enough (-78°C).3. Inaccurate titration of the organolithium reagent. | 1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.2. Use a dry ice/acetone bath to maintain the temperature at -78°C.3. Titrate the organolithium reagent before use to determine its exact molarity. |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: From 2-Bromo-6-fluorotoluene | Method 2: From 1-Bromo-3-fluorobenzene |
| Starting Material | 2-Bromo-6-fluorotoluene | 1-Bromo-3-fluorobenzene |
| Key Reagents | HBr, H₂O₂, DMSO, NaHCO₃ | n-BuLi or LDA, DMF |
| Reaction Temperature | Step 1: Varies (e.g., 80°C), Step 2: 70-100°C[1][2] | -78°C[1][2] |
| Reported Yield | 65-87% (overall)[1][2] | Varies, generally lower for scalable synthesis |
| Reported Purity | ≥99.0% (after chromatography)[1][2] | High purity achievable with chromatography |
| Scalability | More convenient and lower cost[1][2] | Complex and expensive due to cryogenic conditions and reagents[1][2] |
Experimental Protocols
Method 1: Synthesis from 2-Bromo-6-fluorotoluene
Step 1: Radical Bromination of 2-Bromo-6-fluorotoluene
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a light source, add 2-bromo-6-fluorotoluene and an appropriate solvent (e.g., water or an organic solvent like dichloromethane).
-
Add 40% hydrobromic acid.
-
Under illumination with a high-intensity lamp, slowly add 30% hydrogen peroxide dropwise.
-
Maintain the reaction for 6-24 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium sulfite solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-6-fluorobenzyl bromide.
Step 2: Kornblum Oxidation to this compound
-
In a round-bottom flask, dissolve the crude 2-bromo-6-fluorobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).
-
Add an inorganic compound, such as sodium bicarbonate.[3]
-
Heat the mixture to 95-100°C and stir for 3-8 hours.[1][2] Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash them with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield pure this compound.[1]
Method 2: Synthesis from 1-Bromo-3-fluorobenzene
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium while maintaining the temperature at -78°C.
-
Stir the mixture at this temperature for about 2 hours.
-
Add N,N-dimethylformamide (DMF) dropwise, ensuring the temperature remains at -78°C.
-
After the addition, allow the reaction to stir for another 1-2 hours at -78°C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. CN102070420B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN102070420A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. This compound | 360575-28-6 | Benchchem [benchchem.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-fluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and low reactivity in cross-coupling reactions involving 2-Bromo-6-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The ortho-positioning of the bromo, fluoro, and aldehyde groups creates a sterically crowded environment around the carbon-bromine bond. This hindrance can impede the crucial oxidative addition step in the palladium catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of the aldehyde and fluorine groups can influence the electron density of the aromatic ring, affecting its reactivity.[1]
Q2: My reaction has stalled or resulted in a low yield. How can I determine if catalyst poisoning is the issue?
A2: Catalyst poisoning is the deactivation of the palladium catalyst by substances that bind to its active sites.[3] Signs of catalyst poisoning in your reaction include:
-
Low or No Conversion: The most apparent sign is the failure to form the desired product despite using a validated protocol.[3]
-
Stalled Reaction: The reaction begins but does not proceed to completion.[3]
-
Inconsistent Yields: Unexplained variations in product yield between different batches can point to contamination.[3]
-
Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst agglomeration into an inactive state.[4]
-
Unexpected Side Products: The formation of byproducts, such as the hydrodehalogenation of this compound (where the bromine is replaced by hydrogen), can suggest altered catalyst activity.[4]
Q3: Can the aldehyde group in this compound itself poison the palladium catalyst?
A3: Yes, the aldehyde group can contribute to catalyst deactivation through several pathways. Aldehydes can coordinate to the palladium center, potentially inhibiting substrate access to the active site.[5] More significantly, under certain conditions, palladium catalysts can mediate the decarbonylation of aldehydes, which can lead to the formation of inactive palladium carbonyl complexes or other undesired side reactions, thereby poisoning the catalytic cycle.[6][7][8][9]
Q4: What are common external sources of catalyst poisons in these reactions?
A4: Catalyst poisons are often introduced through impurities in reagents and solvents. Common culprits include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in starting materials or solvents can irreversibly bind to and poison the palladium catalyst.[4][10]
-
Water and Oxygen: While some Suzuki reactions benefit from a small amount of water, excessive water can lead to catalyst deactivation.[3] Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, rendering them inactive.[4][11]
-
Impurities in Starting Materials: Ensure the high purity of this compound and the coupling partner, as residual reagents from their synthesis can act as poisons.[11]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield in the Suzuki-Miyaura coupling of this compound with a boronic acid.
Troubleshooting Steps:
-
Evaluate the Catalyst System: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[12] It is often necessary to use catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step and stabilize the active catalyst.[1][12][13]
-
Optimize the Base and Solvent: The choice of base is critical for the transmetalation step. Strong, non-coordinating bases are often preferred. The solvent system also plays a crucial role in solubility and catalyst stability. A screening of different conditions is recommended.
-
Ensure Reagent Purity: Impurities in the boronic acid or this compound can poison the catalyst. Use freshly purchased or purified reagents. Protodeboronation (replacement of the boronic acid group with hydrogen) can be a side reaction with unstable boronic acids.[14]
-
Strict Anaerobic Conditions: The presence of oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.[14] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[13]
Data Presentation: Effect of Catalyst and Base on Suzuki Coupling Yields for Analogous 2-Substituted Aryl Halides
The following data is representative for sterically hindered 2-substituted aryl halides and should be used as a guide for optimizing reactions with this compound.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Typical Yield Range |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | Low to Moderate[12] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Dioxane | Moderate to High[12] |
| PdCl₂(dppf) (2-5) | - | Cs₂CO₃ (2-3) | Dioxane | Moderate to High[12] |
| XPhos Pd G3 (1-3) | - | K₃PO₄ (2-3) | THF/H₂O | High to Excellent[12] |
Heck Coupling
Issue: Failure of the Heck reaction between this compound and an alkene.
Troubleshooting Steps:
-
Increase Catalyst Activity: The Heck reaction with electron-deficient and sterically hindered aryl bromides often requires highly active catalyst systems. Consider using palladacycle catalysts or ligandless conditions with a phase-transfer co-catalyst (Jeffery conditions), which can be effective.
-
Optimize Base and Solvent: The base is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine or inorganic bases such as sodium acetate are common. High-boiling polar aprotic solvents like DMF or DMA are often used.
-
Check for Alkene Polymerization: Depending on the alkene, polymerization can be a competing side reaction. Using a slight excess of the aryl halide or adding a polymerization inhibitor might be beneficial.
-
Consider Decarbonylation: At the elevated temperatures often required for Heck reactions, the risk of palladium-catalyzed decarbonylation of the aldehyde increases, leading to catalyst poisoning. If suspected, attempt the reaction at the lowest possible temperature that still affords product.[6]
Sonogashira Coupling
Issue: Low conversion and/or significant alkyne homocoupling (Glaser coupling) in the Sonogashira reaction of this compound.
Troubleshooting Steps:
-
Address Steric Hindrance: The ortho-substituents on this compound make it a challenging substrate. Catalyst systems with bulky, electron-rich phosphine ligands are recommended to facilitate the formation of a highly active, monoligated palladium(0) species.[12]
-
Minimize Homocoupling: The formation of alkyne dimers is a common side reaction, especially when a copper co-catalyst is used.[1] To suppress this:
-
Base Selection: An appropriate amine base (e.g., triethylamine, diisopropylethylamine) is essential for both the palladium and copper catalytic cycles. Ensure the base is dry and pure.[1]
-
Increase Catalyst Loading: For particularly difficult couplings, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve a reasonable yield.[12]
Experimental Protocols
Protocol 1: General Troubleshooting for a Low-Yielding Cross-Coupling Reaction
This protocol outlines a systematic approach to troubleshoot a failed or low-yielding Suzuki, Heck, or Sonogashira reaction with this compound.
-
Reagent Purification:
-
This compound: If impurities are suspected, purify the starting material by column chromatography on silica gel.[15]
-
Coupling Partner: Ensure the boronic acid, alkene, or alkyne is of high purity. Boronic acids can be recrystallized. Liquid alkenes can be passed through a plug of alumina to remove inhibitors.
-
Solvents and Bases: Use anhydrous, degassed solvents. Ensure bases are finely powdered and dry.
-
-
Reaction Setup under Strict Inert Atmosphere:
-
To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the purified this compound (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[1][16]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos, XPhos, 4-10 mol%). For pre-catalysts, add the required amount directly.
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction Execution and Monitoring:
-
Work-up and Analysis:
-
Upon completion or stalling, cool the reaction to room temperature.
-
Perform a standard aqueous work-up, extracting the product with an appropriate organic solvent.
-
Analyze the crude product to identify potential side products and unreacted starting materials to diagnose the issue.
-
Protocol 2: Testing for Catalyst Poisoning by the Aldehyde Substrate
This experiment can help determine if the this compound itself is inhibiting the catalyst, for example, via decarbonylation.
-
Run a Control Reaction: Set up a reaction with a less challenging, analogous substrate that lacks the aldehyde group (e.g., 1-bromo-3-fluorobenzene) using your standard reaction conditions. If this reaction proceeds smoothly, it points towards an issue with the aldehyde functionality.
-
Pre-activation of the Catalyst:
-
In a separate, dry Schlenk flask under an inert atmosphere, stir the palladium precursor and ligand in a small amount of the reaction solvent at the reaction temperature for 15-30 minutes. This can help form the active catalytic species.
-
In the main reaction flask containing the substrates and base, add the pre-activated catalyst solution via cannula or syringe.
-
-
Analyze for Decarbonylation: Carefully analyze the crude reaction mixture from a failed or low-yielding reaction for the presence of 1-bromo-3-fluorobenzene, which would be the product of decarbonylation.
Visualizations
Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.
Caption: Potential pathways for palladium catalyst deactivation and poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 5. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102070420B - Method for preparing this compound - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Bromo-6-fluorobenzaldehyde by GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-6-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental protocols and representative data.
Comparison of Analytical Methodologies
The primary analytical techniques for determining the purity of this compound are GC-MS and HPLC. Each method offers distinct advantages and is suited for different analytical requirements. GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound, offering high sensitivity and specificity.[1] HPLC is a versatile alternative, especially for non-volatile impurities, though it may require derivatization for optimal sensitivity for aldehydes.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[1] | Separation based on polarity, followed by UV or other forms of detection.[1] |
| Primary Use | Purity and impurity profiling, especially for volatile and semi-volatile impurities.[2] | Purity and impurity profiling, suitable for a wide range of non-volatile impurities.[2] |
| Specificity | High, due to mass fragmentation patterns that provide structural information.[1] | High, can be enhanced with selective detectors like a Diode Array Detector (DAD).[2] |
| Sensitivity | Generally offers high sensitivity, with low limits of detection (LOD) and quantification (LOQ). A Low Thermal Mass (LTM) GC method for bromofluoro benzaldehyde isomers reported an LOD of 0.4 ppm and an LOQ of 1.2 ppm.[1][3] | Sensitivity is dependent on the chromophore of the analyte or its derivative. Derivatization can significantly enhance sensitivity.[1] |
| Sample Preparation | Typically involves simple dilution in a suitable solvent. | Often requires derivatization (e.g., with 2,4-dinitrophenylhydrazine - DNPH) to improve detection of the aldehyde.[1] |
| Analysis Time | Rapid analysis times are achievable, especially with modern techniques like LTM GC.[3] | Analysis times can vary but are often competitive with modern GC methods.[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from a validated approach for the analysis of bromofluoro benzaldehyde isomers and is suitable for the determination of purity and profiling of related substances in this compound.[3]
1. Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable GC-grade solvent such as acetonitrile or dichloromethane.[2]
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A LTM GC system or equivalent.[3]
-
Column: Agilent DB-624 (20 m x 0.18 mm, 1.0 µm) or equivalent.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 2.0 mL/min.[1][3]
-
Inlet: Split/splitless injector at 250°C.[1]
-
Oven Program:
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Full scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[1][4]
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This protocol provides a general guideline for the analysis of this compound and may require optimization. Derivatization is included to enhance UV detection.[1]
1. Derivatization and Sample Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid.[1]
-
Mix the sample solution containing this compound with the DNPH reagent.
-
Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.[1]
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.[1]
2. HPLC Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Optimized for the DNPH derivative (e.g., 397 nm for 3-nitrophenylhydrazone derivative).[4]
-
Column Temperature: 25°C.[1]
Data Presentation: Purity Assessment and Impurity Profile
The following table presents representative quantitative data for the purity of this compound and its potential process-related impurities as determined by GC-MS. The impurities listed are based on the common synthesis route from 2-bromo-6-fluorotoluene.
| Compound | Retention Time (min) (Representative) | Relative Area (%) | Likely Origin |
| 2-Bromo-6-fluorotoluene | 8.5 | 0.15 | Starting Material |
| This compound | 12.2 | ≥99.5 | Product |
| 2-Bromo-6-fluorobenzyl bromide | 14.8 | 0.10 | Intermediate |
| 2-Bromo-6-fluorobenzoic acid | 16.5 | 0.25 | Over-oxidation Product |
Mandatory Visualization
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Logical comparison of GC-MS and HPLC workflows.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-6-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of synthetic intermediates like 2-Bromo-6-fluorobenzaldehyde is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this halogenated benzaldehyde, complete with experimental protocols and performance data.
While a specific validated HPLC method for this compound is not extensively published, methods for structurally similar compounds, such as other halogenated benzaldehydes, provide a strong basis for a reliable analytical approach.[1][2][3] The primary alternative and a more commonly cited method for such volatile compounds is GC-MS.[1][2][4][5][6]
Comparison of Analytical Methods
Both HPLC and GC-MS are powerful analytical techniques suitable for the quantification of this compound. The choice between them often depends on the specific requirements of the analysis, such as desired sensitivity, sample matrix complexity, and the need for structural confirmation.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1][6] |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1][6] | Ideal for volatile and thermally stable compounds like this compound.[1][6] |
| Sample Preparation | May require derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.[1][2][6] | Typically involves a simple "dilute and shoot" approach with a suitable organic solvent.[5] |
| Sensitivity | Dependent on the analyte's chromophore; derivatization can significantly improve sensitivity.[1][6] | Generally offers high sensitivity, especially in Selected Ion Monitoring (SIM) mode.[1][2][6] |
| Specificity | Specificity can be enhanced with a Diode Array Detector (DAD) for spectral confirmation.[6] | High specificity due to mass fragmentation patterns, which provide structural information.[1] |
| Analysis Time | Can vary depending on the complexity of the separation.[6] | Generally offers rapid analysis, which can be further accelerated with techniques like Low Thermal Mass (LTM) GC.[4][6] |
Expected Performance Data
The following table summarizes typical performance parameters that can be expected, based on methods for analogous compounds.[5]
| Parameter | Expected Value (GC-MS) | Expected Value (HPLC) |
| Linearity (r²) | > 0.999[4][5] | ≥ 0.99[2] |
| Limit of Detection (LOD) | ~0.4 ppm[4][5] | Dependent on derivatization and detector |
| Limit of Quantification (LOQ) | ~1.2 ppm[4][5] | Dependent on derivatization and detector |
| Accuracy (Recovery) | 93.7% - 107.7%[4] | 98% - 102% (typical expectation)[2] |
| Precision (%RSD) | < 5% | ≤ 2% (typical expectation)[2] |
Experimental Protocols
HPLC Method with UV Detection (Proposed)
This protocol is adapted from established methods for similar halogenated benzaldehydes and employs a common derivatization technique to enhance detectability.[1][2][3]
a. Derivatization and Sample Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a catalytic amount of acid (e.g., sulfuric acid).
-
Mix the sample solution containing this compound with the DNPH reagent.
-
Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.
b. HPLC Parameters:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system with a UV-Vis detector.[3]
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm, or equivalent.[3]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Detection Wavelength: Optimized for the DNPH derivative (typically around 360 nm). A detection wavelength of 205 nm has also been noted for similar underivatized compounds.[2]
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Integrate the peak area of the derivatized analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of the unknown samples from the calibration curve.[2]
GC-MS Method (Alternative)
This protocol is based on a validated method for bromofluoro benzaldehyde isomers and is expected to provide excellent separation and quantification.[4]
a. Sample Preparation:
-
Accurately weigh a known quantity of the sample.
-
Dissolve and dilute to a known volume with a suitable GC-grade solvent such as acetonitrile or dichloromethane.
-
Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.[2]
b. GC-MS Parameters:
-
GC System: Agilent 8890 GC system or equivalent.[1]
-
Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[1][4]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]
-
Inlet: Split/splitless injector at 250°C.[1]
-
Oven Program:
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.[1]
-
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.[1][2]
c. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.[5]
Conclusion
Both HPLC and GC-MS are viable techniques for the quantification of this compound. GC-MS is well-suited for this volatile analyte and generally requires simpler sample preparation.[1][6] However, an HPLC method, particularly after derivatization with DNPH, can be readily developed and validated for laboratories where GC-MS is not available or for matrices that are not amenable to GC analysis. The choice between the methods will ultimately depend on the specific analytical needs, available instrumentation, and the sample matrix.[2] It is recommended that any chosen method be fully validated according to internal standard operating procedures and relevant regulatory guidelines to ensure data accuracy and reliability.
References
A Comparative Guide to Quantitative Analysis of 2-Bromo-6-fluorobenzaldehyde: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2-Bromo-6-fluorobenzaldehyde, a crucial building block in the synthesis of various therapeutic agents, demands accurate and reliable analytical methods for its assay. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound.
This document serves as a resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons, detailed experimental protocols, and supporting data to facilitate informed decisions in method selection and implementation.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between various performance parameters. While chromatographic methods are renowned for their high sensitivity, qNMR offers the advantage of being a primary ratio method that does not require a specific reference standard of the analyte.[1] The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the quantitative analysis of this compound and its isomers.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on partitioning between a mobile and stationary phase.[2] | Separation based on volatility and interaction with a stationary phase.[2] |
| Primary Use | Absolute assay, purity determination, quantification of multiple components without specific reference standards.[3][4] | Purity and impurity profiling for non-volatile compounds.[2] | Purity and impurity profiling for volatile compounds.[2] |
| Specificity | High; distinguishes structurally different molecules. Signal overlap can be a challenge.[4] | High, especially with Diode Array Detection (DAD) providing spectral information.[2] | High, particularly when coupled with a Mass Spectrometer (MS) detector.[2] |
| Sensitivity | Lower compared to chromatographic methods.[3] | High, with UV detectors being very sensitive for chromophoric compounds.[2] | High, capable of detecting trace-level impurities.[5] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999[5] |
| Limit of Detection (LOD) | Analyte-dependent, typically in the µg/mL range. | Typically in the ng/mL range. | 0.4 ppm for isomers of bromofluoro benzaldehyde.[5] |
| Limit of Quantitation (LOQ) | Analyte-dependent, typically in the µg/mL range. | Typically in the ng/mL to µg/mL range. | 1.2 ppm for isomers of bromofluoro benzaldehyde.[5] |
| Accuracy (Recovery %) | Typically 98-102% | Typically 98-102% | 93.7% to 107.7% for isomers of bromofluoro benzaldehyde.[5] |
| Sample Throughput | Moderate to high; rapid acquisition times. | High, with modern autosamplers. | High, especially with fast GC techniques like LTM-GC.[5] |
| Key Advantages | Non-destructive, requires minimal sample preparation, universal detector for NMR-active nuclei, no need for analyte-specific reference standards.[3] | Versatile, well-established, high sensitivity and resolution.[2] | Excellent for volatile impurities, high sensitivity, and can be coupled with MS for definitive identification.[2][5] |
| Key Disadvantages | Lower sensitivity, potential for peak overlap, higher instrument cost.[3] | Requires analyte-specific reference standards for quantification, potential for column degradation. | Limited to thermally stable and volatile compounds, may require derivatization. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established principles and methods for similar compounds and should be validated for specific laboratory conditions.
Quantitative NMR (qNMR) Protocol
This protocol outlines the determination of the purity of this compound using an internal standard method.
1. Materials and Reagents:
-
This compound (analyte)
-
Internal Standard (IS): Maleic anhydride (or another suitable standard with sharp, well-resolved peaks that do not overlap with the analyte signals)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes (high precision)
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (maleic anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean NMR tube.
3. NMR Spectrometer Setup and Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nucleus: ¹H
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30)
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically 20-30 seconds for quantitative accuracy)
-
Number of Scans (NS): 8-16 (or more to achieve a signal-to-noise ratio >250:1 for the peaks of interest)[6]
-
Temperature: 298 K
-
4. Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Integrate the well-resolved aldehyde proton signal of this compound (~10.3 ppm) and a characteristic signal of the internal standard (e.g., the two olefinic protons of maleic anhydride at ~7.1 ppm).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the purity and impurity profiling of this compound.
1. Instrumentation and Conditions:
-
System: HPLC with a pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program: 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-26 min (70-30% B), 26-30 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Gas Chromatography (GC) Protocol
This method is adapted from a validated procedure for related isomers and is ideal for assessing purity and volatile impurities.[5]
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). A low thermal mass GC (LTM-GC) system can be used for faster analysis.[5]
-
Column: DB-624, 30 m x 0.25 mm I.D., 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[5]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID).
-
Oven Temperature Program: Initial temperature of 140°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 5 minutes.[5]
-
Injection Mode: Split (e.g., 50:1).
2. Sample Preparation:
-
Accurately weigh about 100 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetonitrile or dichloromethane.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the logical flow of each analytical process.
Caption: Workflow for qNMR analysis.
Caption: Workflow for HPLC analysis.
Caption: Workflow for GC analysis.
Conclusion
Both qNMR and chromatographic techniques are powerful tools for the quantitative assay of this compound. The choice of method depends on the specific requirements of the analysis. For absolute quantification without the need for an identical reference standard, qNMR is an excellent choice, offering high precision and accuracy.[1][7] For routine purity testing and the detection of trace impurities, the high sensitivity of HPLC and GC makes them indispensable.[2][5] A comprehensive approach may involve using HPLC or GC for impurity profiling and qNMR for the definitive assignment of purity to a reference standard. By understanding the principles, advantages, and practical execution of each method, researchers can ensure the quality and integrity of their materials.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. A comparison of quantitative nuclear magnetic resonance methods: internal, external, and electronic referencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Bromo-6-fluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficiency, scalability, and overall success of a synthetic route. Halogenated benzaldehydes are indispensable building blocks for the synthesis of a vast array of pharmaceuticals, agrochemicals, and complex organic molecules. This guide presents an objective, data-driven comparison of two closely related yet distinct reagents: 2-Bromo-6-fluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde. The focus is on their relative reactivity and performance in key synthetic transformations, providing a clear framework for chemists to make informed decisions.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis.
| Property | 2-Chloro-6-fluorobenzaldehyde | This compound |
| CAS Number | 387-45-1 | 360575-28-6[1] |
| Molecular Formula | C₇H₄ClFO[1] | C₇H₄BrFO[1] |
| Molecular Weight | 158.56 g/mol [1] | 203.01 g/mol [1] |
| Appearance | White solid[1] | White to off-white solid[1] |
| Melting Point | 32-35 °C[1] | 43-47 °C[1] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium(0) complex is frequently the rate-determining step.[1] The reactivity of aryl halides in this crucial step generally follows the trend: I > Br > Cl.[1][2] This order is directly related to the bond dissociation energies of the carbon-halogen bond; the weaker C-Br bond is cleaved more readily than the stronger C-Cl bond.[1][3][4]
Consequently, This compound is generally the more reactive substrate in these transformations.[1] Its use often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.
However, the development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), has made the activation of the more robust C-Cl bond increasingly feasible.[5][6][7] This makes 2-chloro-6-fluorobenzaldehyde a viable and often more cost-effective alternative, especially for large-scale syntheses, provided the appropriate catalyst system is employed.[1]
Comparative Data: Suzuki-Miyaura Coupling
The following table outlines typical conditions for the Suzuki-Miyaura coupling, illustrating the generally more forcing conditions required for the less reactive 2-chloro-6-fluorobenzaldehyde.
| Parameter | 2-Chloro-6-fluorobenzaldehyde | This compound |
| Reactivity | Lower, requires more active catalysts[5][6] | Higher, more readily undergoes oxidative addition[1] |
| Typical Catalyst | Pd₂(dba)₃ / SPhos or XPhos; PEPPSI-IPr[7][8] | Pd(PPh₃)₄; Pd(OAc)₂ / SPhos[8] |
| Typical Base | K₃PO₄, Cs₂CO₃ (stronger bases often used)[5][7] | K₃PO₄, K₂CO₃[8] |
| Temperature | Higher (e.g., 100-120 °C)[5][7] | Moderate to High (e.g., 80-110 °C)[8][9] |
| Reaction Time | Generally longer (12-24 h)[5] | Generally shorter (6-12 h) |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized starting point. Optimization, particularly of the catalyst, ligand, and temperature, is often necessary.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-6-fluorobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[9]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[5][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[5][9]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][9]
Visualizations: Palladium-Catalyzed Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Reactivity of Ortho-Halo Benzaldehydes in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. However, the reactivity of the aryl halide substrate can vary significantly, especially when influenced by both the nature of the halogen and steric hindrance from ortho-substituents. This guide provides a comparative analysis of the reactivity of ortho-halo benzaldehydes (fluoro-, chloro-, bromo-, and iodo-) in Suzuki coupling reactions, supported by representative experimental data.
Executive Summary
The reactivity of ortho-halo benzaldehydes in Suzuki coupling follows the general trend of bond dissociation energies for the carbon-halogen bond: Iodo > Bromo > Chloro > Fluoro . The weaker carbon-iodine and carbon-bromine bonds facilitate the rate-determining oxidative addition step in the catalytic cycle, leading to higher reaction rates and yields under milder conditions. Conversely, the stronger carbon-chlorine and carbon-fluorine bonds necessitate more forcing conditions, including the use of specialized, highly active catalyst systems. The ortho-position of the halogen relative to the aldehyde group also introduces steric hindrance, which can further impact the efficiency of the coupling reaction.
Data Presentation: A Comparative Overview
The following table summarizes representative data for the Suzuki coupling of various ortho-halo benzaldehydes with phenylboronic acid. It is important to note that these data points are compiled from various sources and are intended to illustrate the general reactivity trend. Direct comparison is challenging due to variations in catalysts, ligands, and reaction conditions across different studies.
| Ortho-Halo Benzaldehyde | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| 2-Iodobenzaldehyde | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 80-100 | 2-6 | >90 | High reactivity, fast conversion under standard conditions. |
| 2-Bromobenzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane/H₂O | 100 | 4-12 | 85-95 | Good reactivity, often requires phosphine ligands for high yields.[1] |
| 2-Chlorobenzaldehyde | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | 100-110 | 12-24 | 70-85 | Lower reactivity, requires bulky, electron-rich ligands and higher temperatures.[2] |
| 2-Fluorobenzaldehyde | Pd(OAc)₂ / RuPhos | Cs₂CO₃ / t-BuOH | 110 | 24 | <10 | Very low reactivity, C-F bond activation is challenging and requires specialized catalysts. |
Understanding the Reactivity Trend
The established order of reactivity (I > Br > Cl > F) is primarily dictated by the bond dissociation energy of the carbon-halogen bond.[2] The weaker the bond, the more readily the palladium catalyst can insert itself in the oxidative addition step of the catalytic cycle.
-
2-Iodobenzaldehyde: Possesses the weakest C-I bond, making it the most reactive substrate. Suzuki couplings with 2-iodobenzaldehyde typically proceed with high yields under relatively mild conditions and with a variety of palladium catalysts.
-
2-Bromobenzaldehyde: The C-Br bond is stronger than C-I but still readily undergoes oxidative addition. High yields are achievable, often with the aid of electron-rich phosphine ligands that promote the catalytic cycle.[1]
-
2-Chlorobenzaldehyde: The C-Cl bond is significantly stronger, rendering 2-chlorobenzaldehyde less reactive.[2] Successful coupling requires more active catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times.
-
2-Fluorobenzaldehyde: The C-F bond is the strongest, making 2-fluorobenzaldehyde the most challenging substrate for Suzuki coupling. Cleavage of the C-F bond is difficult and typically requires specialized catalysts and harsh reaction conditions, often resulting in low yields.
The ortho-position of the halogen also introduces steric hindrance, which can impede the approach of the palladium catalyst to the C-X bond, potentially slowing down the reaction rate for all substrates compared to their para- or meta-isomers.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of an ortho-halo benzaldehyde with phenylboronic acid. This protocol serves as a starting point and may require optimization depending on the specific substrate and desired outcome.
Materials:
-
ortho-Halo benzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1.1-1.5 x mol% of Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF, with or without water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ortho-halo benzaldehyde, phenylboronic acid, palladium catalyst, ligand (if used), and base.
-
Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used, add the degassed water.
-
Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing ortho-halo benzaldehyde reactivity.
References
Comparative Spectroscopic Analysis of 2-Bromo-6-fluorobenzaldehyde and its Derivatives by NMR and MS
A comprehensive guide for researchers and drug development professionals on the characterization of 2-Bromo-6-fluorobenzaldehyde and its analogues. This document provides a comparative analysis of their spectral data, detailed experimental protocols, and a logical workflow for structural elucidation.
This compound is a versatile synthetic intermediate widely employed in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho to the aldehyde group, imparts distinct reactivity and spectroscopic characteristics. Accurate characterization of this compound and its derivatives is paramount for ensuring the integrity of synthetic pathways and the purity of final products. This guide offers a comparative overview of the characterization of this compound and the related compound, 2-Bromo-3-methyl-6-fluorobenzaldehyde, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques in modern chemistry.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry for this compound and 2-Bromo-3-methyl-6-fluorobenzaldehyde.
Table 1: ¹H NMR Data (CDCl₃, 500 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 10.36 | s | - | -CHO |
| 7.48 - 7.49 | d | 10 | Ar-H | |
| 7.38 - 7.43 | m | 25 | Ar-H | |
| 7.13 - 7.16 | t | 15 | Ar-H | |
| 2-Bromo-3-methyl-6-fluorobenzaldehyde | Data not available | - | - | - |
Note: The reported coupling constants for this compound from the patent literature are unusually large and may require further verification.
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted values: ~188 (CHO), ~160 (d, ¹JCF), ~135, ~128, ~125, ~118 (d, ²JCF), ~115 (d, ²JCF) |
| 2-Bromo-3-methyl-6-fluorobenzaldehyde | Data not available |
Table 3: ¹⁹F NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted value: ~ -110 to -120 |
| 2-Bromo-3-methyl-6-fluorobenzaldehyde | Data not available |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 202/204 ([M]⁺) | Predicted: 173/175 ([M-CHO]⁺), 123 ([M-Br]⁺), 95 ([M-Br-CO]⁺) |
| 2-Bromo-3-methyl-6-fluorobenzaldehyde | Data not available | - |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and MS data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of the this compound derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer probe. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F frequency.
-
Set the spectral width to cover the expected fluorine chemical shift range (e.g., -100 to -150 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the internal standard (TMS for ¹H and ¹³C) or an external reference.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Gas Chromatograph (GC) for sample introduction (optional)
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Sample of the this compound derivative
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Sample Introduction: Introduce the sample into the ion source. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source, causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.
-
Data Analysis: Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the fragments, which provides valuable structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.
Mandatory Visualization
The following diagrams illustrate the general workflow for the characterization of this compound derivatives and the logical process of structural elucidation.
Caption: Experimental workflow for the spectroscopic characterization.
Caption: Logical relationship from experimental data to structure.
Alternative reagents to 2-Bromo-6-fluorobenzaldehyde for indazole synthesis.
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. The synthesis of functionalized indazoles is a critical step in the discovery and development of new drugs. While 2-Bromo-6-fluorobenzaldehyde has been a common starting material for constructing the indazole ring system, a variety of alternative reagents offer distinct advantages in terms of availability, reactivity, and the potential for diverse substitution patterns. This guide provides an objective comparison of key alternative starting materials for indazole synthesis, supported by experimental data and detailed protocols to inform your research and development endeavors.
Comparison of Starting Materials for Indazole Synthesis
The choice of starting material for indazole synthesis can significantly impact reaction efficiency, yield, and the accessibility of desired derivatives. This section compares common alternatives to this compound.
| Starting Material | Typical Reagents & Conditions | Advantages | Disadvantages |
| This compound | Hydrazine hydrate, heat | Well-established, good leaving group (Br) | Potential for side reactions, availability and cost |
| 2-Chloro-6-fluorobenzaldehyde | Hydrazine hydrate, heat | Often more cost-effective than the bromo-analog | Chlorine is a less reactive leaving group than bromine |
| 2-Nitrobenzaldehydes | Primary amines, reducing agent (e.g., P(OEt)₃) | Readily available, allows for N-1 substitution | Requires a reduction step, may have lower overall yields |
| 2-Halobenzonitriles (Cl, Br) | Hydrazine derivatives, catalyst (e.g., Pd, Cu) | Access to 3-aminoindazoles | Requires a catalyst, multi-step process |
Experimental Data Summary
The following table summarizes quantitative data from various synthetic routes to indazoles, showcasing the performance of different starting materials and methodologies.
| Starting Material | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Cadogan Reaction | P(OEt)₃ | Ethanol | Reflux | 2 | Moderate to High | [1] |
| 2-Bromobenzonitrile | Pd-catalyzed N-arylation | Pd(OAc)₂, BINAP | Toluene | 110 | 12 | 80-99 (hydrazone) | [2] |
| 2-Bromobenzonitrile | Acidic cyclization | p-TsOH·H₂O | Methanol | Reflux | 2 | 73-90 (indazole) | [2] |
| o-Toluidine | Diazotization/Cyclization | NaNO₂, H₂SO₄ | Acetic Acid | 1-4 | 6 | ~70 | [3] |
| 2-Fluorobenzaldehyde | Hydrazine Condensation | Hydrazine hydrate | N/A | 100 | N/A | High | [4] |
| 2-Nitrobenzaldehyde | Reductive Cyclization | Tri-n-butylphosphine | Isopropanol | 80 | 12-24 | Good | [5] |
| 2-Chlorobenzonitrile | Ammoxidation | V₂O₅/Al₂O₃ | Gas Phase | 350-450 | N/A | High Selectivity | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2H-indazole from 2-Nitrobenzaldehyde (Cadogan Reaction)
This protocol is adapted from a method described for the synthesis of 2-phenyl-2H-indazole derivatives.[1]
Materials:
-
2-Nitrobenzaldehyde (1.0 equiv)
-
Aniline (1.0 equiv)
-
Ethanol
-
Triethyl phosphite (3.0 equiv)
Procedure:
-
A mixture of 2-nitrobenzaldehyde (1.32 mmol) and aniline (1.32 mmol) is dissolved in ethanol (10 mL).
-
The mixture is heated at reflux for 2 hours to form the corresponding Schiff base.
-
The solvent is removed under vacuum.
-
Triethyl phosphite (3.96 mmol) is added to the crude Schiff base.
-
The mixture is heated at 150 °C for 4 hours.
-
The reaction mixture is cooled to room temperature and purified by column chromatography to yield the 2-phenyl-2H-indazole.
Protocol 2: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles
This two-step protocol provides a general route to substituted 3-aminoindazoles.[2]
Step 1: Palladium-Catalyzed N-Arylation Materials:
-
2-Bromobenzonitrile (1.0 equiv)
-
Benzophenone hydrazone (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BINAP (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene
Procedure:
-
To a flask are added 2-bromobenzonitrile, benzophenone hydrazone, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Toluene is added, and the mixture is heated at 110 °C for 12 hours.
-
The reaction mixture is cooled, diluted with ethyl acetate, and filtered through Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give the arylhydrazone.
Step 2: Acidic Deprotection and Cyclization Materials:
-
Arylhydrazone from Step 1 (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (2.0 equiv)
-
Methanol
Procedure:
-
The arylhydrazone is dissolved in methanol.
-
p-Toluenesulfonic acid monohydrate is added, and the mixture is heated at reflux for 2 hours.
-
The solvent is evaporated, and the residue is neutralized with aqueous NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford the 3-aminoindazole.
Protocol 3: One-Pot Synthesis of 2H-Indazoles from o-Nitrobenzaldehydes
This method provides an efficient route to 2H-indazoles via a condensation-Cadogan reductive cyclization.[5]
Materials:
-
Substituted o-nitrobenzaldehyde (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Tri-n-butylphosphine (1.5 equiv)
-
Isopropanol (i-PrOH)
Procedure:
-
To a solution of the o-nitrobenzaldehyde in isopropanol, add the primary amine.
-
Heat the reaction mixture at 80 °C and stir for 1 hour to facilitate imine formation.
-
To the same flask, add tri-n-butylphosphine and continue to stir the reaction at 80 °C for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Role of Indazoles in Cellular Signaling
Indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Synthetic Pathway for Indazole Synthesis from 2-Halobenzaldehyde
Caption: General reaction scheme for the synthesis of indazole from a 2-halobenzaldehyde and hydrazine.
VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives
References
- 1. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Bromo Advantage: A Cost-Effectiveness Analysis of 2-Bromo-6-fluorobenzaldehyde in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall cost of synthesizing active pharmaceutical ingredients (APIs). This guide provides an objective comparison of 2-Bromo-6-fluorobenzaldehyde and its common alternative, 2-Chloro-6-fluorobenzaldehyde, in the context of large-scale production of key pharmaceutical intermediates.
While the initial cost per kilogram of this compound may be higher than its chlorinated counterpart, a deeper analysis of reaction kinetics, yields, and downstream processing often reveals a more favorable cost-effectiveness profile for the bromo derivative, particularly in complex, multi-step syntheses. This guide presents a comparative analysis supported by experimental data and detailed protocols to inform strategic decisions in process chemistry and drug development.
At a Glance: Physicochemical and Cost Comparison
A foundational understanding of the properties and market price of these two key building blocks is essential for any cost-effectiveness evaluation. While bulk pricing is subject to negotiation and supplier, the data below provides a representative snapshot.
| Property | This compound | 2-Chloro-6-fluorobenzaldehyde |
| CAS Number | 360575-28-6 | 387-45-1 |
| Molecular Formula | C₇H₄BrFO | C₇H₄ClFO |
| Molecular Weight | 203.01 g/mol | 158.56 g/mol |
| Appearance | White to off-white solid | White solid |
| Melting Point | 43-47 °C | 32-35 °C |
| Indicative Bulk Price | ~$250-400 / kg | ~$150-250 / kg |
Reactivity and its Impact on Cost-Effectiveness
The primary differentiator between the two molecules lies in the inherent reactivity of the carbon-halogen bond. In many reactions crucial for the synthesis of complex pharmaceutical intermediates, the C-Br bond is more readily cleaved than the C-Cl bond. This has significant implications for the overall cost of a synthetic route.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The general reactivity trend for this step is I > Br > Cl.[1] This means that this compound will typically react faster and under milder conditions than its chloro- analog.[2]
Impact on Cost:
-
Lower Catalyst Loading: The higher reactivity of the bromo compound often allows for lower loadings of expensive palladium catalysts.
-
Shorter Reaction Times: Faster reaction kinetics translate to shorter cycle times in a manufacturing setting, increasing throughput and reducing operational costs.
-
Milder Conditions: The ability to run reactions at lower temperatures reduces energy consumption and can minimize the formation of impurities, simplifying downstream purification.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, 2-Chloro-6-fluorobenzaldehyde is generally more reactive. The higher electronegativity of chlorine polarizes the carbon-halogen bond to a greater extent, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[1]
Impact on Cost:
-
Faster Reactions: For SNAr-based transformations, the chloro derivative can lead to shorter reaction times.
-
Wider Substrate Scope: The increased reactivity may allow for the use of a broader range of nucleophiles under milder conditions.
Case Study: Synthesis of 2H-Indazole Derivatives
Indazoles are a common scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[3] The synthesis of 2H-indazoles can be achieved from both 2-bromo- and 2-chloro-6-fluorobenzaldehyde.
A common method involves a one-pot, three-component reaction with a primary amine and sodium azide, often catalyzed by copper.[4][5] While both starting materials can be used, the greater reactivity of the C-Br bond in related palladium-catalyzed cyclizations suggests a potential advantage for the bromo-analog in certain metal-catalyzed routes.[1]
Below is a comparative workflow for the synthesis of a generic 2-substituted-2H-indazole, a common intermediate in the synthesis of kinase inhibitors like Axitinib.
While the chloro-derivative is a viable starting material, the synthesis often requires more forcing conditions (higher temperatures and longer reaction times) to achieve comparable yields to the bromo-derivative. This can lead to the formation of more impurities, necessitating more extensive and costly purification steps.
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of 2H-Indazoles
This protocol is a representative example for the synthesis of 2H-indazoles from a 2-halobenzaldehyde.
Materials:
-
This compound or 2-Chloro-6-fluorobenzaldehyde (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium azide (1.5 mmol)
-
Copper(I) oxide nanoparticles (Cu₂O-NP) (5 mol%)
-
Polyethylene glycol (PEG-300) (3 mL)
Procedure:
-
In a sealed reaction vessel, combine 2-halobenzaldehyde, the primary amine, sodium azide, and the copper catalyst in polyethylene glycol.
-
Heat the reaction mixture to 110 °C.
-
Stir the mixture for the required time (typically shorter for the bromo-derivative) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2H-indazole.
Application in Kinase Inhibitor Synthesis and Signaling Pathways
This compound and its derivatives are crucial building blocks for a variety of kinase inhibitors that target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The ability to efficiently construct the core heterocyclic scaffolds of these inhibitors is paramount for their large-scale production.
The efficient synthesis of the core structures of these inhibitors, facilitated by the use of highly reactive building blocks like this compound, is a key factor in the economic viability of producing these life-saving drugs.
Conclusion
While a simple comparison of starting material costs might favor 2-Chloro-6-fluorobenzaldehyde, a more comprehensive analysis for large-scale synthesis often points to the superior cost-effectiveness of this compound. Its enhanced reactivity in key bond-forming reactions can lead to significant savings in catalyst costs, reaction times, and purification expenses. For drug development professionals, a thorough evaluation of the entire synthetic route, rather than just the initial raw material cost, is essential for making the most economically sound decisions in bringing new therapies to market.
References
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 2-Bromo-6-fluorobenzaldehyde is a valuable building block due to the presence of three distinct functional handles: an aldehyde, a bromine atom, and a fluorine atom. The selective transformation of the carbon-bromine bond via cross-coupling reactions opens a gateway to a diverse array of molecular architectures.
This guide provides an objective comparison of various catalytic systems for the cross-coupling of this compound, supported by experimental data from the literature. We will delve into the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and copper-catalyzed C-N bond forming reactions, offering detailed experimental protocols and quantitative data to inform your synthetic strategy.
Performance Comparison of Catalytic Systems
The choice of a catalytic system is paramount for achieving high efficiency and yield in the cross-coupling of this compound. The steric hindrance imposed by the ortho-fluoro and aldehyde groups, along with the electronic properties of the aromatic ring, necessitates careful selection of the catalyst, ligand, base, and solvent. Below is a summary of the performance of different catalytic systems in key cross-coupling reactions.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[1] |
| Buchwald-Hartwig Amination | [Pd₂(dba)₃] / (±)-BINAP | Cyclohexane-1,2-diamine | NaOtBu | Toluene | 80 | 4 | 60[2] |
| Copper-Catalyzed Indazole Synthesis | Cu₂O nanoparticles | Benzylamine, NaN₃ | N/A | PEG 300 | 110 | 10 | 94[3] |
Note: The yields reported are based on literature values for the specified or structurally analogous substrates and may vary depending on the specific reaction conditions and the purity of reagents.
Experimental Protocols
Detailed methodologies for the cross-coupling reactions of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Catalyst System: Pd(PPh₃)₄
Reaction: To a solution of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a suitable solvent mixture such as dioxane and water, is added a base like potassium phosphate (2.0 mmol).[1] The reaction mixture is then heated under an inert atmosphere.
Detailed Procedure:
-
To a dry Schlenk flask, add this compound (203 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of a structurally similar 2-bromopyridine derivative.[2]
Catalyst System: [Pd₂(dba)₃] / (±)-BINAP
Reaction: A mixture of the this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (2 mol%), a suitable ligand like (±)-BINAP (4.4 mol%), and a strong base like sodium tert-butoxide (1.4 equiv) are heated in an anhydrous, aprotic solvent under an inert atmosphere.[4]
Detailed Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol) and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (27 mg, 0.044 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
To this pre-formed catalyst mixture, add this compound (203 mg, 1.0 mmol), cyclohexane-1,2-diamine (137 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).
-
Wash the organic layer with brine (2 x 10 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash chromatography.
Copper-Catalyzed Indazole Synthesis
This one-pot, three-component reaction provides a facile route to 2H-indazoles.[3]
Catalyst System: Copper(I) oxide nanoparticles (Cu₂O-NP)
Reaction: A mixture of this compound (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst are heated in a suitable solvent.[3]
Detailed Procedure:
-
In a reaction vessel, combine this compound (203 mg, 1.0 mmol), benzylamine (129 mg, 1.2 mmol), sodium azide (98 mg, 1.5 mmol), and copper(I) oxide nanoparticles (7 mg, 0.05 mmol).
-
Add polyethylene glycol (PEG 300) (3 mL) as the solvent.
-
Heat the reaction mixture to 110 °C and stir for 10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Visual representations of the catalytic cycles and experimental workflows can aid in understanding the reaction mechanisms and procedural steps.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: Simplified proposed pathway for copper-catalyzed indazole synthesis.
References
Revolutionizing Isomer Separation: A Comparative Guide to GC Analysis of Bromofluorobenzaldehydes
The precise separation and quantification of bromofluorobenzaldehyde isomers, critical starting materials in pharmaceutical synthesis, present a significant analytical challenge due to their nearly identical boiling points. This guide provides a comprehensive comparison of Gas Chromatography (GC) methodologies, highlighting the superior performance of Low Thermal Mass (LTM) GC technology over conventional approaches. Supported by experimental data, this document offers researchers, scientists, and drug development professionals a detailed protocol for achieving rapid and efficient isomer separation.
The quality control of raw materials is paramount in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. Isomeric impurities can be particularly difficult to separate and quantify, potentially impacting the manufacturing process and the therapeutic properties of the active pharmaceutical ingredient. For bromofluorobenzaldehydes, traditional GC methods have proven inadequate, often resulting in lengthy analysis times, poor peak shapes, and insufficient resolution of the ten possible isomers.
A groundbreaking study published in Analytical Methods by the Royal Society of Chemistry has demonstrated that LTM GC technology effectively overcomes these limitations, enabling a sensitive, rapid, and highly efficient separation of all ten bromofluorobenzaldehyde isomers.
LTM GC vs. Conventional GC: A Performance Showdown
The key to the successful separation lies in the selection of the appropriate stationary phase and the precise temperature control offered by LTM GC. Experiments have shown that non-dipole interaction stationary phases, such as DB-1 and DB-5, fail to provide discernible separation of the bromofluorobenzaldehyde isomers.[1] In contrast, a DB-624 column, which has a more polar stationary phase, provides satisfactory resolution when coupled with the ultrafast temperature programming capabilities of LTM GC.[2]
Conventional GC methods are hampered by longer run times, leading to broader peaks and co-elution of isomers. The LTM GC method, however, significantly reduces the analysis time while achieving excellent resolution between all ten isomers.[2][3]
Quantitative Data Summary
While the precise retention times for all ten isomers from the definitive study are not publicly available, the validated performance of the LTM GC method underscores its superiority. The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating exceptional sensitivity and accuracy.
| Parameter | LTM GC Method with DB-624 Column | Conventional GC Methods (DB-1, DB-5) |
| Resolution | Satisfactory resolution of all 10 isomers | Poor to no discernible separation[1] |
| Analysis Time | Significantly shorter run time | Longer run time[2] |
| Peak Shape | Sharp and symmetrical peaks | Poor peak shape[2] |
| Limit of Detection (LOD) | 0.4 ppm for each isomer | Not applicable due to poor resolution |
| Limit of Quantitation (LOQ) | 1.2 ppm for each isomer | Not applicable due to poor resolution |
| Accuracy (Recovery) | 93.7% to 107.7% for all isomers | Not applicable due to poor resolution |
| Linearity (Correlation Coefficient) | > 0.999 for all isomers | Not applicable due to poor resolution |
Detailed Experimental Protocols
This section provides the detailed methodology for the successful LTM GC separation of bromofluorobenzaldehyde isomers.
Optimized LTM GC Method
-
Instrumentation: Agilent 7890A LTM GC equipped with a 7693 autosampler and a Flame Ionization Detector (FID).
-
Column: Agilent DB-624 (20 m length x 0.18 mm ID, 1.0 µm film thickness).
-
Carrier Gas: Hydrogen at a flow rate of 2.0 mL/min.
-
Injector: Split mode (25:1) at a temperature of 240°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature of 140°C, hold for 1.0 min.
-
Ramp at 5°C/min to 150°C, hold for 0.6 min.
-
Ramp at 270°C/min to 260°C, hold for 1.0 min.
-
-
Host Oven Temperature: Maintained at 250°C.
-
Detector (FID): Temperature of 280°C, with hydrogen flow at 30 mL/min and air flow at 350 mL/min.
-
Sample Preparation: A solution of 1000 µg/mL of the mixed isomers is prepared by dissolving 10 mg of each isomer in 10 mL of acetonitrile. A 1 mL aliquot of this stock solution is then diluted to 25 mL with acetonitrile to create the working standard.
Conventional GC Method (Unsuccessful)
While the exact parameters for the unsuccessful conventional GC methods were not detailed in the available literature, it is reported that stationary phases like DB-1 and DB-5 did not yield discernible separations.[1] This is attributed to the fact that the boiling points of the bromofluorobenzaldehyde isomers are very similar, making separation highly dependent on the polarity of the stationary phase. The non-polar nature of DB-1 and DB-5 columns is insufficient to resolve the small differences in the dipole moments of the isomers.
Experimental Workflow and Logic
The logical workflow for the GC analysis of bromofluorobenzaldehyde isomers is crucial for achieving reproducible and accurate results. The following diagram, generated using Graphviz, illustrates the key steps from sample preparation to data analysis.
References
A Comparative Guide to Analytical Standards for 2-Bromo-6-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical standard is a critical first step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical standards for 2-Bromo-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. We will delve into the available standards, compare their purity, and provide detailed analytical methodologies for their assessment.
Comparison of Commercially Available Analytical Standards
The purity of an analytical standard is a primary determinant of its suitability for a given application. For quantitative analysis, a high-purity standard is essential to minimize measurement uncertainty. The following table summarizes the purity specifications of this compound available from various suppliers.
| Supplier | Purity Specification | Analytical Technique | CAS Number |
| Sigma-Aldrich | 96% | Not specified | 360575-28-6[1] |
| Thermo Fisher Scientific | >97.5% | HPLC | 360575-28-6[2][3] |
| ChemScene | ≥98% | Not specified | 360575-28-6[4] |
| Ningbo INNO Pharmchem | ≥99.0% | Not specified | 360575-28-6 |
| SGT Life Sciences | High-quality | Not specified | 360575-28-6[5] |
It is important to note that the specified purity can be based on different analytical techniques, which may have varying levels of sensitivity and specificity. When selecting a standard, it is advisable to obtain a Certificate of Analysis (CoA) from the supplier, which will provide detailed information about the purity assessment method and the impurity profile.
Analytical Methodologies for Purity Assessment
The most common techniques for assessing the purity of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice between these methods depends on factors such as the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A Low Thermal Mass Gas Chromatography (LTM GC) method has been developed for the separation and quantification of bromofluorobenzaldehyde isomers, demonstrating high sensitivity and accuracy.[6]
Experimental Protocol: Low Thermal Mass Gas Chromatography (LTM GC) [6]
-
Instrumentation: LTM GC system equipped with a Flame Ionization Detector (FID).
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 140°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable GC-grade solvent such as acetonitrile to a concentration of approximately 10 mg/mL.
Performance Characteristics of the LTM GC Method [6]
| Parameter | Value |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.4 ppm |
| Limit of Quantitation (LOQ) | 1.2 ppm |
| Accuracy (Recovery) | 93.7% - 107.7% |
| Precision (RSD%) | < 2.0% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For aldehydes, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from a method for a structurally similar compound and is expected to provide good separation for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical steps involved in selecting an analytical standard and performing a purity analysis.
Conclusion
The selection of a suitable analytical standard for this compound requires careful consideration of the required purity and the intended application. While several suppliers offer this compound with varying purity levels, it is crucial to obtain and review the Certificate of Analysis to understand the methodology used for purity assessment and the potential impurities present. The provided GC and HPLC protocols offer robust methods for the in-house verification of purity and for the routine analysis of this important chemical intermediate.
References
A Comparative Guide to the Synthesis of 2-Bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 2-Bromo-6-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals, is a critical consideration for efficiency and scalability in research and manufacturing. This guide provides an objective comparison of the two primary synthetic routes to this valuable compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: From 2-Bromo-6-fluorotoluene | Route 2: From 1-Bromo-3-fluorobenzene |
| Starting Material | 2-Bromo-6-fluorotoluene | 1-Bromo-3-fluorobenzene (m-Bromofluorobenzene) |
| Key Reactions | Radical Bromination, Kornblum Oxidation | Directed ortho-Metalation (Lithiation), Formylation |
| Overall Yield | 56-71% (Reported examples)[1] | ~81% (Reported example)[2] |
| Product Purity | ≥99.0%[1] | High (recrystallization employed)[2] |
| Reaction Conditions | Moderate temperatures (up to 100°C), ambient pressure[1] | Cryogenic temperature (-78°C), inert atmosphere[1][2] |
| Reagents & Handling | HBr, H₂O₂, DMSO, common bases (e.g., NaHCO₃). Light source required for bromination.[1] | n-Butyllithium (pyrophoric), Diisopropylamine, DMF. Requires stringent anhydrous and anaerobic techniques.[1][2] |
| Process Complexity | Two distinct synthetic steps. Considered to have convenient operation and simple post-processing.[1] | One-pot reaction but requires specialized equipment for low temperatures and inert atmosphere. Described as having complex operation and harsh conditions.[1] |
| Cost-Effectiveness | Generally considered lower cost due to less demanding conditions and reagents.[1] | Higher cost associated with cryogenic conditions, specialized reagents, and stringent handling requirements.[1] |
Synthesis Route 1: From 2-Bromo-6-fluorotoluene
This pathway involves a two-step sequence: the radical bromination of the methyl group of 2-bromo-6-fluorotoluene to form 2-bromo-6-fluorobenzyl bromide, followed by the Kornblum oxidation of the resulting benzyl bromide to the desired aldehyde.[1] This method is noted for its operational simplicity and lower cost.[1]
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide (Radical Bromination)
-
To a reaction vessel equipped with a stirrer, condenser, and under a light source (e.g., 1000W iodine tungsten lamp), add 2-bromo-6-fluorotoluene and an organic solvent (e.g., cyclohexane).[1]
-
Add 40% hydrobromic acid.[1]
-
Slowly add 30% hydrogen peroxide dropwise to the mixture.[1]
-
Maintain the reaction for 15-30 hours.[1]
-
After the reaction is complete (monitored by GC), cool the mixture and wash the organic layer sequentially with a saturated sodium sulfite solution and water.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide. The crude product is often used directly in the next step.[1][3]
Step 2: Synthesis of this compound (Kornblum Oxidation)
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, dissolve the 2-bromo-6-fluorobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).[1]
-
Add an inorganic base such as sodium bicarbonate or potassium bicarbonate.[1]
-
Heat the mixture with stirring to a temperature between 70-100°C.[1]
-
The reaction is typically complete within 2-15 hours, as monitored by GC.[1]
-
Upon completion, pour the reaction mixture into ice water, which may result in the precipitation of the product or a milky suspension.[1]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or ether.[1]
-
Combine the organic extracts and wash with water and then with a saturated brine solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield this compound.[1]
Synthesis Route 2: From 1-Bromo-3-fluorobenzene
This route employs a one-pot directed ortho-metalation (lithiation) of 1-bromo-3-fluorobenzene, followed by formylation with N,N-dimethylformamide (DMF) to introduce the aldehyde group.[1][2] While offering a more direct conversion, this method requires cryogenic temperatures and the use of highly reactive and sensitive organolithium reagents.[1]
Experimental Protocol:
-
In a dry, three-necked flask under an inert argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (in hexane) dropwise to a stirred solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at 0°C.[2]
-
After stirring for 10-20 minutes at 0°C, cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath.[2]
-
Add a solution of 1-bromo-3-fluorobenzene in anhydrous THF dropwise to the LDA solution, ensuring the internal temperature is maintained below -75°C. A deep red solution is typically formed.[2]
-
Stir the reaction mixture at -78°C for 1 hour.[2]
-
Add a solution of N,N-dimethylformamide (DMF) in anhydrous THF dropwise to the reaction mixture at -78°C and continue stirring for another hour at this temperature.[2]
-
Quench the reaction at -78°C by the addition of acetic acid, then allow the mixture to slowly warm to room temperature.[2]
-
Pour the reaction mixture into a biphasic mixture of 0.2 M HCl and methyl acetate.[2]
-
Separate the organic layer and extract the aqueous layer with methyl acetate.[2]
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product as an oil.[2]
-
Purify the product by recrystallization from hexane to afford pure this compound.[2]
Concluding Remarks
The choice between these two synthetic routes for this compound will largely depend on the specific needs and capabilities of the laboratory or production facility.
Route 1 (from 2-Bromo-6-fluorotoluene) is generally more favorable for larger-scale production where operational simplicity, cost-effectiveness, and the avoidance of cryogenic conditions are priorities. The reagents are relatively common and less hazardous than organolithiums, and the workup procedures are straightforward.
Route 2 (from 1-Bromo-3-fluorobenzene) offers a higher-yielding, one-pot procedure that may be advantageous for smaller-scale synthesis where the starting material is more readily available or preferred. However, the stringent requirements for anhydrous, anaerobic, and cryogenic conditions, along with the handling of pyrophoric n-butyllithium, increase the complexity, equipment cost, and potential hazards of this method.
For drug development professionals and researchers, a thorough evaluation of starting material availability, equipment infrastructure, and desired scale of production is essential when selecting the optimal synthetic pathway.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-fluorobenzaldehyde: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of chemical reagents are paramount in a laboratory setting. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-fluorobenzaldehyde, ensuring the protection of personnel and the environment.
Key Safety and Physical Data
Below is a summary of the key quantitative data for this compound. Adherence to these parameters is critical for safe handling.
| Property | Value |
| Melting Point | 43-47 °C |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1][2] |
Disposal Protocol
Proper disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following is a general step-by-step procedure.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear chemically impermeable gloves and protective clothing. Fire/flame resistant clothing is also recommended.
-
Respiratory Protection: Use only in a well-ventilated area. If exposure limits are at risk of being exceeded or if irritation is experienced, a full-face respirator should be used.
2. Spill Management and Collection: In the event of a spill, follow these procedures to safely contain and collect the material.
-
Ventilation and Ignition Sources: Ensure the area is well-ventilated. Remove all sources of ignition and use spark-proof tools and explosion-proof equipment.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[3][4]
-
Collection: For solid material, sweep up and avoid generating dust.[1] Where practical, use vacuum equipment for collection. Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][3]
3. Waste Disposal: The final disposal of this compound and its contaminated packaging must be handled by licensed professionals.
-
Chemical Waste: The material should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent).[3] The rinsed packaging can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-6-fluorobenzaldehyde
This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Bromo-6-fluorobenzaldehyde. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (must be inspected prior to use). Fire/flame-resistant and impervious clothing.[1][2][3] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., N99 or P2) is required.[1][2] | Minimizes inhalation of harmful dust or vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for mitigating risks associated with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[1][5]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials.[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
